Selenophene
Description
Properties
IUPAC Name |
selenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNMNVCOAICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-09-4 | |
| Record name | Polyselenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20182978 | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-05-1 | |
| Record name | Selenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | selenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Selenophene from Acetylene and Selenium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the direct synthesis of selenophene from acetylene and elemental selenium. This classical method, while historically significant, presents unique challenges and considerations. This document details the reaction conditions, experimental protocols, and proposed mechanisms, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Executive Summary
The synthesis of this compound, a key heterocyclic scaffold in pharmaceuticals and materials science, can be achieved through the direct gas-phase reaction of acetylene and selenium. First reported by Mazza and Solazzo in 1927, this method typically requires high temperatures, often in the range of 300 to 600 °C. While it offers a direct route to the parent this compound, the yields are generally modest, and the harsh reaction conditions can lead to the formation of byproducts. This guide presents the available quantitative data, a detailed experimental protocol for a laboratory-scale synthesis, and a visualization of the proposed reaction pathway.
Reaction Parameters and Quantitative Data
The direct synthesis of this compound from acetylene and selenium is a high-temperature, gas-phase reaction. The yield and efficiency of the reaction are highly dependent on the temperature, contact time, and the presence of a catalyst or support material. The following tables summarize the key quantitative data gathered from various studies.
| Parameter | Value | Reference |
| Temperature | 300 - 450 °C | [1],[2] |
| Yield | Up to 15% | [1] |
| Catalyst/Support | Aluminum oxide, sand, or glass beads | [2] |
| Primary Product | This compound (C₄H₄Se) | [1] |
| Key Byproduct | Benzothis compound | [1] |
Table 1: General Reaction Conditions for the Synthesis of this compound from Acetylene and Selenium.
| Reactant | State | Role |
| Acetylene (C₂H₂) | Gas | Carbon source |
| Selenium (Se) | Vapor | Selenium source |
Table 2: Reactants and their Roles.
Experimental Protocol: Gas-Phase Synthesis of this compound
This protocol describes a laboratory-scale setup for the synthesis of this compound from acetylene and selenium, adapted from descriptions of classical high-temperature preparations.[2]
3.1 Materials and Equipment
-
Acetylene gas (purified)
-
Elemental selenium (powder)
-
Aluminum oxide (activated)
-
Quartz reaction tube
-
Tube furnace with temperature controller
-
Gas flow meters
-
Condenser (cooled with a suitable coolant, e.g., cold water or a chiller)
-
Collection flask
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for purification
-
Distillation apparatus
3.2 Experimental Setup
The experimental setup consists of a gas delivery system, a heated reaction zone, and a product collection system.
3.3 Procedure
-
Preparation of the Reactor: A quartz tube is packed with a mixture of elemental selenium and a support material such as activated aluminum oxide. The selenium can be physically mixed with the support or deposited onto it from a solution.
-
Assembly of the Apparatus: The packed quartz tube is placed inside a tube furnace. The gas inlet is connected to the gas delivery system, and the outlet is connected to a condenser, which in turn is connected to a collection flask cooled in an ice bath or with a cryocooler. The entire system should be purged with an inert gas to remove air.
-
Reaction Execution:
-
The furnace is heated to the desired reaction temperature (e.g., 400 °C).
-
Once the temperature has stabilized, a controlled flow of acetylene gas, diluted with an inert gas, is passed through the heated reactor. The inert gas helps to control the partial pressure of acetylene and the residence time in the reactor.
-
The selenium vaporizes at the reaction temperature and reacts with the acetylene gas as it passes over the catalyst bed.
-
-
Product Collection: The product stream, containing unreacted acetylene, this compound, byproducts, and inert gas, exits the reactor and passes through the condenser. The this compound and other condensable products are collected in the cooled flask.
-
Purification: The collected crude product, a dark liquid, is typically purified by fractional distillation under reduced pressure to separate the this compound from unreacted selenium and higher-boiling byproducts like benzothis compound.
Proposed Reaction Mechanism
The precise mechanism for the high-temperature reaction between acetylene and selenium is not definitively established but is thought to proceed through a series of steps involving the formation and subsequent reaction of selenium radical species and organoselenium intermediates. A plausible pathway is outlined below.
At elevated temperatures, elemental selenium can form radical species which can attack the acetylene molecule to form a vinylselenyl radical. This radical can then react with another molecule of acetylene. Subsequent cyclization and elimination of a selenium atom are proposed to lead to the formation of the aromatic this compound ring. The formation of a 1,2-diselenin intermediate has been suggested in analogous reactions.[3]
Conclusion
The direct synthesis of this compound from acetylene and selenium remains a fundamental, albeit challenging, method in heterocyclic chemistry. While modern synthetic routes often provide higher yields and milder conditions for the preparation of substituted selenophenes, the classical gas-phase method is a crucial part of the historical and practical landscape of this compound chemistry. This guide provides the essential information for understanding and potentially implementing this synthesis, serving as a valuable resource for researchers and professionals in the field. Further optimization of this classical method could potentially be achieved through the development of more efficient catalysts and reactor designs.
References
Unveiling the Essence of Selenophene: A Technical Guide to its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophene, a five-membered aromatic heterocycle containing a selenium atom, stands as a molecule of significant interest in contemporary chemical research.[1] Its unique electronic structure, arising from the incorporation of the heavy chalcogen, selenium, imparts a distinct set of physical and chemical properties that differentiate it from its lighter analogs, furan and thiophene. This technical guide provides an in-depth exploration of the core fundamental physical and chemical characteristics of this compound, offering a valuable resource for researchers in materials science, medicinal chemistry, and organic synthesis. The discussion encompasses its molecular structure, aromaticity, reactivity, and spectroscopic signatures, supported by tabulated data and detailed experimental protocols for its synthesis and key reactions.
Molecular Structure and Aromaticity
The this compound molecule is a planar heterocycle, a feature confirmed by various spectroscopic and diffraction techniques.[1] Its geometry and electronic distribution are central to understanding its chemical behavior.
Bond Lengths and Angles
The precise molecular geometry of this compound has been determined through gas-phase electron diffraction and microwave spectroscopy studies. These investigations provide accurate measurements of the bond lengths and angles within the five-membered ring.
| Parameter | Value | Method |
| Bond Lengths (Å) | ||
| Se–C2 | 1.855 | Gas-Phase Electron Diffraction |
| C2–C3 | 1.369 | Gas-Phase Electron Diffraction |
| C3–C4 | 1.433 | Gas-Phase Electron Diffraction |
| Bond Angles ( °) | ||
| C5–Se–C2 | 87.8 | Microwave Spectroscopy |
| Se–C2–C3 | 111.6 | Microwave Spectroscopy |
| C2–C3–C4 | 114.5 | Microwave Spectroscopy |
Aromaticity
The aromaticity of this compound is a subject of considerable discussion in the scientific literature, and its characterization often depends on the criteria used for evaluation.[2][3][4] this compound possesses a 6π-electron system, conforming to Hückel's rule, which is a primary indicator of aromaticity.[5] However, the degree of aromaticity is influenced by the electronegativity and the size of the selenium atom's d-orbitals, which affect the delocalization of the π-electrons.
A comparative analysis with its lighter congeners, furan and thiophene, reveals a nuanced trend. Generally, the aromaticity is considered to follow the order: Thiophene > this compound > Furan.[4] This is supported by criteria such as the diamagnetic susceptibility exaltation and the sum of bond orders.[4] However, other experimental and computational studies suggest that the aromaticity of this compound might be greater than that of thiophene, highlighting the complexity of defining and measuring this fundamental property.[3]
Physical Properties
This compound is a colorless liquid at room temperature with a characteristic odor.[1] Its fundamental physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₄Se |
| Molar Mass | 131.04 g/mol |
| Melting Point | -38 °C |
| Boiling Point | 110-111 °C |
| Density | 1.525 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.5797 |
| Dipole Moment | 0.42 D |
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by its aromatic character and the electron-donating nature of the selenium atom.
Electrophilic Aromatic Substitution
Like other electron-rich aromatic compounds, this compound readily undergoes electrophilic aromatic substitution reactions.[1] The substitution occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate (σ-complex) at this position. The reactivity of this compound towards electrophiles is generally greater than that of thiophene but less than that of furan.[2][4] This reactivity trend is a consequence of the interplay between the electron-donating ability of the heteroatom and its electronegativity.
Common electrophilic substitution reactions of this compound include halogenation, nitration, sulfonation, acylation, and formylation (Vilsmeier-Haack reaction).
Spectroscopic Properties
The spectroscopic data for this compound provide crucial information for its identification and for understanding its electronic structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.
¹H and ¹³C NMR Data
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H2, H5 (α-H) | 7.88 | J(H2,H3) = 5.4 |
| H3, H4 (β-H) | 7.23 | J(H2,H4) = 1.5 | |
| J(H2,H5) = 2.3 | |||
| J(H3,H4) = 3.7 | |||
| ¹³C | C2, C5 (α-C) | 131.1 | |
| C3, C4 (β-C) | 129.2 |
⁷⁷Se NMR Data
The ⁷⁷Se NMR spectrum of this compound exhibits a characteristic chemical shift that is sensitive to the electronic environment of the selenium atom. The chemical shift of unsubstituted this compound is approximately +605 ppm relative to dimethyl selenide.[6]
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound show characteristic absorption bands corresponding to the vibrational modes of the ring.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 | C-H stretching |
| 1515 | Ring stretching |
| 1418 | Ring stretching |
| 1240 | Ring stretching |
| 1050 | C-H in-plane bending |
| 840 | C-H out-of-plane bending |
| 675 | Ring deformation |
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of this compound in a non-polar solvent typically displays two main absorption bands.
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~245 | ~7000 | π → π |
| ~270 | ~1000 | π → π |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of a 1,3-diyne with a selenium source. The following is a representative protocol.
Protocol: Synthesis of this compound from 1,3-Butadiyne and Sodium Selenide
Materials:
-
1,4-Bis(trimethylsilyl)-1,3-butadiyne
-
Sodium metal
-
Selenium powder
-
Liquid ammonia
-
Ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, magnetic stirrer, and an inlet for ammonia gas, condense approximately 100 mL of liquid ammonia.
-
Carefully add small pieces of sodium metal (2.1 g, 91 mmol) to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add selenium powder (3.6 g, 45 mmol) in small portions to the sodium-ammonia solution. The blue color will discharge. Stir the resulting suspension for 1 hour.
-
To a separate flask, dissolve 1,4-bis(trimethylsilyl)-1,3-butadiyne (8.7 g, 45 mmol) in 50 mL of anhydrous diethyl ether.
-
Slowly add the ethereal solution of the diacetylene to the sodium selenide suspension in liquid ammonia at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours and then let it warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound as a colorless liquid.
Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the 2-position of the this compound ring.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (1.5 mL, 16 mmol) to N,N-dimethylformamide (5 mL) at 0 °C with stirring.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.31 g, 10 mmol) in 10 mL of DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and sodium acetate (10 g).
-
Stir the mixture for 30 minutes and then extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-formylthis compound.
Conclusion
This compound is a fascinating heterocycle with a rich and complex set of physical and chemical properties. Its aromaticity, while subject to academic debate, underpins its characteristic reactivity in electrophilic substitution reactions. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this important molecule. A thorough understanding of these fundamental properties is crucial for the rational design of novel this compound-containing materials and pharmaceuticals with tailored functions. Further exploration into the nuanced reactivity and biological activity of this compound derivatives will undoubtedly continue to be a fruitful area of scientific inquiry.
References
Investigating the Biological Activity of Novel Selenophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. In this context, heterocyclic compounds containing selenium have garnered significant attention due to their diverse and potent biological activities. Selenophenes, the selenium-containing bioisosteres of thiophenes and furans, have emerged as a promising scaffold for the development of new drugs. The incorporation of a selenium atom into a heterocyclic ring system can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to enhanced pharmacological properties. This technical guide provides an in-depth overview of the biological activities of novel selenophene derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this exciting field.
Data Presentation: Comparative Biological Activities of Novel this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various recently synthesized this compound derivatives, providing a comparative overview for researchers.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound-Chalcone 6 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 19.98 ± 3.38 | [1] |
| This compound-Chalcone 8 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 38.23 ± 3.30 | [1] |
| This compound-Chalcone 10 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 46.95 ± 5.68 | [1] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | Huh7 (Human Liver Cancer) | MTT | < CA-4 | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | MCF-7 (Human Breast Cancer) | MTT | < CA-4 | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | SGC-7901 (Human Gastric Cancer) | MTT | < CA-4 | [2] |
Note: CA-4 refers to Combretastatin A-4, a known anticancer agent.
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Benzo-1,2,5-selenadiazole 4 | Candida albicans | Broth Microdilution | 0.25 - 2 | [3] |
| Trisubstituted 1,2-selenazole 36 | Candida albicans | Broth Microdilution | 0.25 - 2 | [3] |
| Thiaselenazole 33 | Staphylococcus aureus | Broth Microdilution | 4 - 8 | [3] |
| Thiaselenazole 34 | Staphylococcus aureus | Broth Microdilution | 4 - 8 | [3] |
| Selenazole 18 | Staphylococcus aureus | Broth Microdilution | 8 | [3] |
| Ferrocenyl Selenazole 5 | Escherichia coli | Broth Microdilution | 0.5 | [4][5] |
Table 3: Antioxidant Capacity of this compound Derivatives
| Compound ID | Assay | Antioxidant Capacity | Reference |
| 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | ORAC | 7.78 (relative to Trolox) | [6][7] |
| This compound | ORAC | < Trolox | [6][7] |
| 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | DPPH | High antiradical capacity | [6][7] |
| This compound | DPPH | Lower antiradical capacity | [6][7] |
Table 4: Anti-inflammatory Activity of this compound and Related Derivatives
| Compound ID | Cell Line | Parameter Measured | Effect | Reference |
| Selenocoxib-2 | RAW 264.7 Macrophages | COX-2 Protein Expression | Significant decrease at 0.1 µM | [8] |
| Methylseleninic acid (MSeA) | THP-1 Macrophages | IL-6 Secretion | Potent reduction | [9] |
| Methylseleninic acid (MSeA) | THP-1 Macrophages | TNF-α Secretion | Potent reduction | [9] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 Macrophages | NO, IL-1β, IL-6, TNF-α, IFN-γ Production | Significant inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel this compound derivatives.
Anticancer Activity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive integrity. It is a sensitive assay to determine the long-term effects of cytotoxic agents.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 24 hours).
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a mixture of methanol and acetic acid (3:1), and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. Plot the surviving fraction against the drug concentration to generate a cell survival curve.
Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as caspases and members of the Bcl-2 family, are analyzed.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative at its IC50 concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Antimicrobial Activity Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity Assays
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein, AAPH, and a standard antioxidant (Trolox).
-
Assay in 96-well Plate: In a black 96-well plate, add the fluorescein solution, followed by the test compound or Trolox standard.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).
Anti-inflammatory Activity Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Some studies also suggest the involvement of other signaling pathways like MAPK and PI3K/Akt in the anticancer effects of related compounds.
Caption: Potential inhibition of pro-survival signaling pathways.
Experimental Workflows
A typical workflow for the discovery and biological evaluation of novel this compound derivatives is depicted below.
Caption: Drug discovery workflow for novel this compound derivatives.
Conclusion
Novel this compound derivatives represent a rich and promising area of research for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers by compiling quantitative data, detailing essential experimental protocols, and visualizing key biological pathways and research workflows. It is anticipated that continued exploration of the chemical space of selenophenes, coupled with rigorous biological evaluation, will lead to the discovery of new and effective drugs for a range of human diseases.
References
- 1. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]
- 2. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of this compound, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Properties of this compound, Thiophene and Their Aminocarbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Impact of Selenium Compounds on Two Cytokine Storm Players - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Systematic Nomenclature and Atom Numbering in Selenophene Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic nomenclature and atom numbering of selenophene rings, crucial for accurate communication and documentation in research, particularly in the fields of medicinal chemistry and materials science. It details the International Union of Pure and Applied Chemistry (IUPAC) rules, presents key quantitative data, outlines experimental protocols for the synthesis and analysis of important this compound derivatives, and visualizes a key synthetic pathway.
Systematic Nomenclature of this compound
The unambiguous naming of chemical structures is paramount for scientific discourse. The systematic nomenclature for this compound and its derivatives follows the Hantzsch-Widman system for heterocyclic compounds, as recommended by the IUPAC.
1.1. The Parent Heterocycle: this compound
The foundational structure is a five-membered aromatic ring containing one selenium atom. Its preferred IUPAC name is This compound .[1]
1.2. Atom Numbering
The numbering of the this compound ring commences with the selenium atom assigned as position 1 . The numbering then proceeds sequentially around the ring through the carbon atoms.[1] This numbering scheme is fundamental for designating the positions of substituents.
Diagram of this compound Atom Numbering
1.3. Naming Substituted Selenophenes
When substituents are present on the carbon atoms of the this compound ring, their positions are indicated by the corresponding number, and they are listed in alphabetical order as prefixes to the parent name "this compound".
-
Example 1: A bromine atom at position 2 is named 2-bromothis compound .
-
Example 2: Methyl groups at positions 3 and 4 are named 3,4-dimethylthis compound .
-
Example 3: A bromine atom at position 2 and a nitro group at position 5 are named 2-bromo-5-nitrothis compound .
1.4. Fused Ring Systems
When a this compound ring is fused with another ring system, such as a benzene ring, the nomenclature specifies the fusion points. For instance, benzo[b]this compound indicates a benzene ring fused to the 'b' side (the C2-C3 bond) of the this compound ring.
Quantitative Data: Structural and Spectroscopic Properties
The electronic and steric properties of this compound and its derivatives are critical for their application in drug design and materials science. The following tables summarize key quantitative data.
Table 1: Selected Bond Lengths and Angles for this compound and Derivatives
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| This compound | Se-C2 | 1.855 | C5-Se-C2 | 87.8 | [2] |
| C2-C3 | 1.369 | Se-C2-C3 | 111.6 | [2] | |
| C3-C4 | 1.433 | C2-C3-C4 | 114.5 | [2] | |
| 3-bromo-2-(phenylselanyl)benzo[b]this compound | Se-C | 1.934(2) | O1-Se-C1 | 98.5(1) | [3] |
| 3-iodo-2-(phenylselanyl)benzo[b]this compound | Se-C | - | - | - | [4] |
Note: Comprehensive crystallographic data for simple substituted selenophenes is limited in publicly available databases. The data for benzo[b]this compound derivatives provides insight into the geometry of the this compound ring within a larger fused system.
Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2/C5 | 7.89 | 131.0 |
| C3/C4 | 7.25 | 128.9 |
Reference: Spectroscopic data can be found in various online databases and literature. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: Mass Spectrometry Data (m/z) for this compound
| Ion | m/z | Relative Intensity |
| [C4H4Se]+ (Molecular Ion) | 132 (for 80Se) | 100% |
| [C3H3]+ | 39 | ~40% |
| [C2H2Se]+ | 106 (for 80Se) | ~30% |
| [CHSe]+ | 93 (for 80Se) | ~20% |
Reference: The mass spectrum of this compound shows a characteristic isotopic pattern for selenium. The fragmentation pattern provides structural information.[5][6]
Experimental Protocols
The synthesis of functionalized selenophenes is essential for exploring their potential in various applications. Below are detailed methodologies for the preparation of key brominated this compound intermediates.
3.1. Synthesis of 2,5-Dibromothis compound
This protocol describes the direct bromination of this compound, which preferentially occurs at the more reactive α-positions (2 and 5).
-
Materials: this compound, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (2.1 equivalents) in THF.
-
Add the NBS solution dropwise to the this compound solution at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,5-dibromothis compound as a colorless oil.
-
3.2. Synthesis of 2-Bromothis compound
Selective monobromination at the 2-position can be achieved by using one equivalent of the brominating agent.
-
Materials: this compound, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Follow the same initial setup as for the synthesis of 2,5-dibromothis compound, dissolving this compound (1 equivalent) in THF and cooling to 0 °C.
-
Add a solution of NBS (1.0 equivalent) in THF dropwise to the stirred this compound solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress carefully by TLC to avoid the formation of the dibrominated product.
-
Once the starting material is consumed, work up the reaction as described for 2,5-dibromothis compound.
-
Purify the crude product via column chromatography on silica gel with hexane to afford 2-bromothis compound.
-
Visualization of a Key Synthetic Pathway: Paal-Knorr this compound Synthesis
The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles. The this compound variant involves the reaction of a 1,4-dicarbonyl compound with a selenium source, such as phosphorus pentaselenide or Lawesson's reagent in combination with a selenium source.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Determining the Frontier Molecular Orbital Energy Levels of Selenophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential experimental and computational methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of selenophene-based compounds. An understanding of these frontier molecular orbitals is critical, as they govern the electronic and optical properties of materials, influencing their efficacy in applications ranging from organic electronics to medicinal chemistry. This compound derivatives, prized for the unique electronic contributions of the selenium atom, are a focal point of research in the development of novel semiconductors and pharmacologically active agents.[1][2]
Core Concepts: The Significance of HOMO & LUMO
The HOMO and LUMO are key concepts in molecular orbital theory, representing the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. The energy difference between them, the HOMO-LUMO gap (Eg), is a primary determinant of a molecule's electronic behavior.
-
HOMO Energy Level : Correlates with the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.
-
LUMO Energy Level : Relates to the electron affinity and signifies the ability of a molecule to accept an electron. A lower LUMO energy level suggests a better electron-accepting nature.
-
HOMO-LUMO Gap (Eg) : This energy gap is crucial for determining a molecule's stability, reactivity, and its absorption characteristics in the UV-Visible spectrum. A smaller gap generally implies higher reactivity and absorption at longer wavelengths.[3]
For drug development, these parameters can inform the molecule's reactivity, metabolic stability, and potential for interacting with biological targets. In materials science, the HOMO and LUMO levels dictate charge injection and transport properties, which are fundamental to the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs). The incorporation of selenium in place of sulfur (in analogous thiophene compounds) often leads to a narrower HOMO-LUMO gap, shifting light absorption to longer wavelengths and enhancing intermolecular interactions, which can improve charge mobility.[4]
Experimental Determination of HOMO & LUMO Levels
The primary experimental techniques for determining the HOMO and LUMO energy levels are electrochemical methods, specifically Cyclic Voltammetry (CV), and optical methods, such as UV-Visible (UV-Vis) Spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a compound is oxidized and reduced, the HOMO and LUMO energy levels can be estimated.
The core principle involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the reduction potential (Ered) corresponds to the addition of an electron to the LUMO.
Data Interpretation:
To relate the measured potentials to the vacuum energy level, an internal reference standard with a known energy level, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, is used. The HOMO and LUMO energies are then calculated using the following empirical formulas:
-
EHOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = - [Eredonset vs Fc/Fc⁺ + 4.8]
Where Eoxonset and Eredonset are the onset potentials for the first oxidation and reduction peaks, respectively, measured relative to the Fc/Fc⁺ couple. The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple below the vacuum level.[5]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated molecules like selenophenes, the absorption of a photon promotes an electron from the HOMO to the LUMO. The energy required for this transition corresponds to the optical HOMO-LUMO gap (Egopt).
Data Interpretation:
The optical bandgap is determined from the onset of the absorption spectrum (λonset), which represents the lowest energy electronic transition. The relationship is given by:
-
Egopt (eV) = 1240 / λonset (nm)
This method directly provides the energy gap. To find the individual HOMO or LUMO level, the Egopt value is often used in conjunction with a value determined from CV. For instance, if the HOMO level is determined from the oxidation potential in a CV experiment, the LUMO level can be estimated as:
-
ELUMO (eV) = EHOMO (eV) + Egopt (eV)
It is important to note that the optical gap (from UV-Vis) is typically smaller than the electrochemical gap (from CV) due to exciton binding energy in the excited state.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and comparable data.
Detailed Protocol for Cyclic Voltammetry
1. Solution Preparation:
- Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, high-purity electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
- Analyte Solution: Prepare a 1-5 mM solution of the this compound compound in the electrolyte solution.
- Reference Standard: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution to act as an internal reference and record a second voltammogram.
2. Electrochemical Cell Setup:
- Use a standard three-electrode cell configuration:
- Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.
- Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Nitrate (Ag/AgNO₃) non-aqueous reference electrode.
- Counter (Auxiliary) Electrode: A Platinum (Pt) wire or foil with a surface area larger than the working electrode.
- Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes before the measurement to remove dissolved oxygen, and maintain an inert atmosphere over the solution during the experiment.
3. Instrument Setup and Measurement:
- Connect the electrodes to a potentiostat.
- Set the potential window to a range that covers the expected oxidation and reduction events of the this compound compound.
- Set the scan rate, typically between 20 and 100 mV/s. A standard rate of 50 mV/s is common for initial characterization.
- Perform several cycles until a stable voltammogram is obtained. The second or third scan is typically used for analysis.
4. Data Analysis:
- Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials by finding the intersection of the tangent to the rising current of the peak and the baseline current.
- Measure the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).
- Correct the measured onset potentials by referencing them to the ferrocene standard.
- Calculate EHOMO and ELUMO using the formulas provided in Section 2.1.
Detailed Protocol for UV-Vis Spectroscopy
1. Solution Preparation:
- Solvent: Use a UV-grade solvent in which the this compound compound is fully soluble (e.g., chloroform, dichloromethane, tetrahydrofuran, toluene).
- Analyte Solution: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 a.u.).
- Blank Solution: Use the pure solvent as the blank/reference.
2. Instrument Setup and Measurement:
- Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stabilization.
- Use a pair of matched quartz cuvettes (typically 1 cm path length).
- Fill one cuvette with the blank solvent and the other with the analyte solution.
- Perform a baseline correction using the cuvette containing the pure solvent across the desired wavelength range (e.g., 250-800 nm).
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
3. Data Analysis:
- Identify the absorption maximum (λmax).
- Determine the absorption onset (λonset) by finding the intersection of the tangent of the low-energy absorption edge with the baseline.
- Calculate the optical bandgap (Egopt) using the formula provided in Section 2.2.
Computational Determination: Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical method for predicting HOMO and LUMO energy levels.[3] This approach is invaluable for screening potential molecules before synthesis and for interpreting experimental results.
Methodology Workflow:
-
Geometry Optimization: The first step is to find the most stable 3D structure of the molecule at a given level of theory. The B3LYP functional with a basis set like 6-31G(d) is a common starting point.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry. For better prediction of the HOMO-LUMO gap, long-range corrected functionals like ωB97XD are often recommended, paired with a larger basis set such as 6-311++G(d,p) for higher accuracy.[3] The output of this calculation provides the energies of all molecular orbitals, including the HOMO and LUMO.
Data Presentation: HOMO/LUMO Levels of this compound Compounds
The following tables summarize experimental and computational data for representative this compound compounds. Such tables are essential for comparing the electronic properties of different molecular structures and for validating computational methods against experimental results.
Table 1: Experimentally Determined Energy Levels of this compound-Containing Small Molecules
| Compound Name | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) | Egopt (eV) | Method | Reference |
| FSBTSeHR | -5.32 | -3.45 | 1.87 | 1.74 | CV / UV-Vis | [1][6] |
| FSBTSeEHR | -5.35 | -3.46 | 1.89 | 1.76 | CV / UV-Vis | [1][6] |
| TSeIC-M-Cl | -5.60 | -3.88 | 1.72 | 1.59 | CV / UV-Vis | [4] |
| TSeIC-P-Cl | -5.53 | -3.82 | 1.71 | 1.62 | CV / UV-Vis | [4] |
Table 2: Computationally Determined Energy Levels of a this compound Derivative
| Compound Name | EHOMO (eV) | ELUMO (eV) | Egcalc (eV) | Method (Functional/Basis Set) | Reference |
| 3-(Bromomethyl)this compound | -6.58 | -1.12 | 5.46 | DFT (ωB97XD/6-311++G(d,p)) | [3] |
| SPF1 (this compound-bridged) | -7.484 | -2.720 | 4.764 | DFT (CAM-B3LYP/6-311G(d,p)) | [7] |
| SPF6 (this compound-bridged) | -7.211 | -2.778 | 4.433 | DFT (CAM-B3LYP/6-311G(d,p)) | [7] |
Note: Values can vary based on the specific experimental conditions (solvent, electrolyte) or computational level of theory used.
Visualization of Workflows and Relationships
Diagrams are critical for illustrating complex workflows and the logical connections between different stages of analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A this compound-based low-bandgap donor-acceptor polymer leading to fast ambipolar logic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic effect of the this compound-containing central core and the regioisomeric monochlorinated terminals on the molecular packing, crystallinity, film morphology, and photovoltaic performance of this compound-based nonfullerene acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Containing Small-Molecule Donor with a Medium Band Gap Enables High-Efficiency Ternary Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of this compound analogue and different acceptor influence on photovoltaic properties of pyrrole-4,6(5-H)-dione based chromophores via quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Aromatic Soul of Selenophene: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
The five-membered heterocyclic compound, selenophene, has garnered significant interest in materials science and medicinal chemistry. Its unique electronic properties, stemming from its aromatic character, make it a valuable scaffold in the design of novel organic semiconductors and therapeutic agents.[1][2][3] This technical guide provides an in-depth computational analysis of this compound's aromaticity, offering a comparative study with its lighter chalcogen analogues, furan and thiophene, as well as pyrrole. We present a detailed examination of key aromaticity indices, provide comprehensive computational protocols, and visualize relevant biological pathways and computational workflows.
Understanding Aromaticity: Key Computational Descriptors
The aromaticity of a molecule is a complex and multifaceted concept, and no single descriptor can fully capture its essence. Therefore, a combination of indices based on geometric, magnetic, and energetic criteria is typically employed. This guide focuses on three widely accepted computational metrics: the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).
Quantitative Assessment of Aromaticity
The aromatic character of this compound and its analogues has been computationally quantified using HOMA, NICS, and ASE. The following tables summarize these key metrics, providing a basis for comparative analysis. The degree of aromaticity is influenced by the heteroatom's ability to delocalize its lone pair of electrons into the π-system of the ring.
Table 1: Comparative Aromaticity Indices for Five-Membered Heterocycles
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene (for reference) | 0.979 | -8.0 | -10.1 |
| Thiophene | 0.764 | -13.4 | -14.9 |
| Pyrrole | 0.757 | -14.7 | -15.1 |
| This compound | 0.675 | -12.8 | -14.2 |
| Furan | 0.497 | -12.3 | -12.3 |
Note: HOMA values are based on the B3LYP/6-311G(d,p) level of theory. NICS values were calculated at the GIAO-B3LYP/6-311+G(d,p) level. The order of aromaticity is generally considered to be Benzene > Thiophene ≈ Pyrrole > this compound > Furan.
The interaction of the heteroatom's lone pair with the ring's π system is a crucial factor in determining the aromaticity of these heterocycles. The energy of this interaction has been estimated as follows:
Table 2: Heteroatom Lone Pair Interaction Energy with the Ring π System
| Compound | Interaction Energy (kcal/mol) |
| Pyrrole | 61.9 |
| Furan | 42.9 |
| Thiophene | 41.9 |
| This compound | 33.0 |
Data from computational analysis suggests that a stronger interaction energy contributes to a higher degree of aromaticity.[4]
Experimental and Computational Protocols
To ensure reproducibility and transparency, this section details the methodologies for calculating the key aromaticity indices discussed.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity, quantifying the deviation of bond lengths in a ring from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or anti-aromatic character.
Methodology:
-
Geometry Optimization: The molecular geometry of the compound of interest is optimized using a suitable level of theory, for instance, Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.
-
Bond Length Extraction: The equilibrium bond lengths (Ri) of the ring are extracted from the optimized geometry.
-
HOMA Calculation: The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(Ropt - Ri)2]
Where:
-
n is the number of bonds in the ring.
-
α is a normalization constant (e.g., 257.7 for C-C bonds).
-
R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).
-
R_i are the individual bond lengths in the ring.
-
For heterocycles like this compound, specific α and R_opt parameters for the C-Se bonds are required.[5][6]
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1) at 1 Å). A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.
Methodology:
-
Geometry Optimization: As with HOMA, the first step is to obtain an optimized molecular geometry.
-
Ghost Atom Placement: A "ghost" atom (Bq in Gaussian) is placed at the geometric center of the ring for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å above the ring center.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Shielding Tensor Extraction: The isotropic magnetic shielding value for the ghost atom is extracted from the output file.
-
NICS Calculation: The NICS value is the negative of the calculated isotropic shielding value.
A modern approach to streamline this process involves using software packages like py.Aroma, which can automate the generation of input files for NICS calculations and the processing of output files.[7][8]
Aromatic Stabilization Energy (ASE)
ASE is an energetic measure of aromaticity, defined as the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. ASE is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.[9][10][11][12][13]
Methodology:
-
Define a Reaction: An appropriate isodesmic or homodesmotic reaction is designed. For this compound, an example of an isodesmic reaction is:
-
Energy Calculations: The electronic energies of all reactants and products are calculated at the same level of theory.
-
ASE Calculation: The ASE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.
Visualizing the Impact and Analysis of this compound
The following diagrams, created using the DOT language, illustrate a key signaling pathway where this compound derivatives have shown therapeutic potential and a typical computational workflow for assessing aromaticity.
Caption: Apoptosis induction by this compound-based chalcones in cancer cells.
Caption: Computational workflow for the analysis of aromaticity.
Conclusion
The computational analysis of this compound reveals a moderate level of aromaticity, placing it between the more aromatic thiophene and the less aromatic furan. This nuanced electronic character is a direct consequence of the selenium atom's size and electronegativity, which influences the delocalization of its lone pair electrons within the heterocyclic ring. A thorough understanding of these properties, gained through robust computational methods like HOMA, NICS, and ASE, is paramount for the rational design of novel this compound-containing molecules for applications in drug discovery and materials science. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to explore the rich chemical landscape of this compound and its derivatives. This compound-based compounds have shown promise in inducing apoptosis in cancer cells, highlighting the real-world impact of tuning the aromatic character of such scaffolds.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HOMA Model Extension for the Compounds Containing the Carbon-Selenium Bond | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homodesmotic [ursula.chem.yale.edu]
- 13. Isodesmic reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of this compound-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Single-Crystal X-ray Diffraction Analysis of Selenophene Structures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of selenophene-containing structures. Selenophenes, selenium-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Accurate determination of their three-dimensional molecular structures through SC-XRD is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
Quantitative Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic data for a selection of this compound derivatives, providing a comparative overview of their structural parameters. This data is essential for understanding the geometric and conformational properties of the this compound ring system and the influence of various substituents. The data has been compiled from publicly available Crystallographic Information Files (CIFs) from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).
Table 1: Unit Cell Parameters for Selected this compound Derivatives
| Compound Name | Formula | CCDC/COD ID | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Bromo-2-(phenylselanyl)benzo[b]this compound | C₁₄H₉BrSe₂ | Not provided | Monoclinic | P2₁/c | 8.789(2) | 23.345(5) | 7.025(2) | 90 | 109.58(3) | 90 | 1356.1(6) | 4 |
| 3-Iodo-2-(phenylselanyl)benzo[b]this compound | C₁₄H₉ISe₂ | Not provided | Monoclinic | P2₁/c | 8.893(3) | 23.891(8) | 6.984(2) | 90 | 109.03(3) | 90 | 1402.8(8) | 4 |
| This compound-fused NFA (TSeIC-M-Cl) | C₈₄H₈₆Cl₂N₄O₂S₂Se₂ | Not provided | Triclinic | P-1 | 13.435(3) | 14.129(3) | 21.750(4) | 87.89(3) | 85.83(3) | 64.99(3) | 3692.9(13) | 2 |
| This compound-fused NFA (TSeIC-P-Cl) | C₈₄H₈₆Cl₂N₄O₂S₂Se₂ | Not provided | Monoclinic | P2₁/c | 21.011(4) | 14.053(3) | 27.683(6) | 90 | 109.80(3) | 90 | 7698(3) | 4 |
Table 2: Selected Bond Lengths and Angles for the this compound Core
| Compound Name | Se-C(α) Bond 1 (Å) | Se-C(α) Bond 2 (Å) | C(α)-C(β) Bond 1 (Å) | C(α)-C(β) Bond 2 (Å) | C(β)-C(β') Bond (Å) | C(α)-Se-C(α') Angle (°) |
| 3-Bromo-2-(phenylselanyl)benzo[b]this compound | 1.885(3) | 1.890(2) | - | - | - | - |
| Di(selenophen-3-yl)diselenide derivative (3aa) | - | - | - | - | - | - |
| 3-Methylene-3H-1,2-diselenole derivative (4cb) | - | - | - | - | - | - |
Note: A comprehensive compilation of bond lengths and angles requires direct access and processing of numerous CIF files. The presented data is illustrative. For detailed geometric parameters, researchers are encouraged to access the CIFs from the CCDC or COD directly.
Experimental Protocols for Single-Crystal X-ray Diffraction Analysis
The successful determination of a this compound derivative's crystal structure relies on a systematic experimental workflow. The following sections detail the key methodologies.
Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. This compound derivatives, particularly those designed as organic semiconductors, can be crystallized using various techniques.
-
Slow Solvent Evaporation : This is the most common and often simplest method. A saturated solution of the this compound compound in a suitable solvent (e.g., dichloromethane, chloroform, toluene) is allowed to evaporate slowly in a loosely covered vial.[3] This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion : This technique is ideal for small quantities of material. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent).[4] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Liquid-Liquid Diffusion : In this method, a solution of the this compound derivative is carefully layered with a miscible solvent in which it is sparingly soluble.[4] Crystals form at the interface of the two solvents as they slowly mix.
-
Physical Vapor Transport (PVT) : For sublimable, thermally stable selenophenes, PVT can yield very high-quality crystals. The material is heated under vacuum or in a stream of inert gas, and the vapor is transported to a cooler region where it crystallizes.
The choice of crystallization method and solvent system is highly dependent on the specific properties of the this compound derivative, such as its solubility and thermal stability.
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting : The crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.
-
Diffractometer Setup : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.
-
Unit Cell Determination : A short series of diffraction images are collected to locate the diffraction spots and determine the unit cell parameters and crystal system.
-
Data Collection Strategy : A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling : The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).
Structure Solution and Refinement
The integrated and scaled diffraction data are used to solve and refine the crystal structure.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. The heavy selenium atom in selenophenes often facilitates structure solution.
-
Structure Refinement : The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Model Validation : The final refined model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by examining the electron density map for any unassigned peaks or negative density. The final structural data is typically reported in a Crystallographic Information File (CIF).
Visualizations of Workflows and Relationships
Experimental Workflow for SC-XRD
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis of a this compound derivative.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Decision Tree for Crystallization Method Selection
The selection of an appropriate crystallization method is crucial for obtaining high-quality single crystals. This diagram presents a simplified decision-making process for choosing a suitable technique for this compound-based organic semiconductors.
Caption: Decision tree for selecting a crystallization method.
Structure-Property Relationship in this compound Derivatives
The structural features of this compound derivatives, as determined by SC-XRD, directly influence their physicochemical properties. This diagram illustrates the relationship between key structural parameters and their impact on antioxidant activity, a property of interest for drug development.
Caption: Structure-property relationships in this compound derivatives.
References
Methodological & Application
Synthesis of Novel Donor-Acceptor Polymers Based on Selenophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of novel donor-acceptor (D-A) polymers based on selenophene. The incorporation of this compound, a selenium-containing heterocycle, into conjugated polymer backbones has emerged as a promising strategy for developing high-performance organic electronic materials.[1] Compared to its sulfur analogue, thiophene, this compound offers a stronger electron-donating ability and lower aromaticity, which can lead to polymers with narrower bandgaps, enhanced charge carrier mobility, and improved device performance in applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1][2]
This guide will focus on the synthesis of a representative this compound-based D-A polymer, PBDTT-SeDPP, via Stille cross-coupling polymerization, and detail the standard procedures for its characterization.
Overview of this compound-Based Donor-Acceptor Polymers
The "donor-acceptor" approach in conjugated polymer design involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer chain. This architecture facilitates intramolecular charge transfer, which is crucial for tuning the polymer's optical and electronic properties, such as its absorption spectrum and energy levels (HOMO/LUMO).[3]
The use of this compound as a building block in these polymers offers several advantages:
-
Reduced Bandgap: The higher polarizability of selenium compared to sulfur leads to stronger intermolecular interactions and a more quinoidal character in the polymer backbone, resulting in a smaller energy gap.[1][4]
-
Enhanced Charge Transport: The unique electronic properties of this compound can promote better intermolecular packing and facilitate more efficient charge transport.[2]
-
Broadened Absorption Spectra: The lower bandgap of this compound-containing polymers allows them to absorb a broader range of the solar spectrum, which is particularly beneficial for organic solar cell applications.[2]
Featured Polymer: PBDTT-SeDPP
A notable example of a high-performance this compound-based D-A polymer is PBDTT-SeDPP , which consists of a benzodithiophene (BDT) donor unit and a diketopyrrolopyrrole (DPP) acceptor unit where the flanking thiophene rings on the DPP core are replaced with this compound.
Caption: Chemical structure of the PBDTT-SeDPP donor-acceptor polymer.
Experimental Protocols
Synthesis of PBDTT-SeDPP via Stille Cross-Coupling Polymerization
Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers, involving the palladium-catalyzed reaction between an organostannane and an organohalide.[5][6]
Caption: Workflow for the synthesis of PBDTT-SeDPP via Stille polymerization.
Materials:
-
Distannylated benzodithiophene monomer
-
Dibrominated diketopyrrolopyrrole-selenophene monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Methanol
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve equimolar amounts of the distannylated donor monomer and the dihalogenated acceptor monomer in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol % relative to the monomers) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution and a noticeable color change.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Filtration: Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.[7]
-
Drying: Dry the purified polymer under vacuum to obtain a solid product.
Characterization Protocols
Caption: General workflow for the characterization of this compound-based polymers.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and purity of the synthesized polymer.[8]
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) in an NMR tube. The solution should be homogeneous.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the polymer backbone and side chains should be consistent with the expected structure.
3.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the optical properties of the polymer, including its absorption spectrum and optical bandgap.[9]
-
Sample Preparation:
-
Instrumentation: Use a standard UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum of the sample. The onset of the absorption edge in the thin-film spectrum can be used to estimate the optical bandgap (Egopt) of the polymer.
3.2.3. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer.[10][11]
-
Sample Preparation: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer.
-
Electrochemical Cell Setup: Use a three-electrode cell containing the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[10]
-
Instrumentation: Use a potentiostat.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential. The onset potentials of the first oxidation and reduction peaks can be used to calculate the HOMO and LUMO energy levels, respectively.[11]
Quantitative Data Summary
The following table summarizes typical properties of this compound-based donor-acceptor polymers compared to their thiophene analogues.
| Property | This compound-Based Polymer (e.g., PBDTT-SeDPP) | Thiophene-Based Polymer (e.g., PBDTT-DPP) | Reference |
| Optical Bandgap (Egopt) | ~1.38 eV | ~1.45 eV | [12] |
| HOMO Energy Level | ~ -5.3 to -5.5 eV | ~ -5.30 eV | [12] |
| LUMO Energy Level | ~ -3.7 to -3.9 eV | ~ -3.63 eV | [12] |
| Hole Mobility (μh) | Often higher | Varies | [13] |
| Electron Mobility (μe) | Often higher | Varies | [13] |
| Organic Solar Cell PCE | Can exceed 9% | Typically 6-8% | [4][12] |
Note: The values presented are approximate and can vary depending on the specific polymer structure, measurement conditions, and device architecture.
Conclusion
The synthesis of novel donor-acceptor polymers based on this compound represents a significant advancement in the field of organic electronics. The unique properties of this compound contribute to polymers with improved optical and electronic characteristics, leading to enhanced performance in various devices. The detailed protocols provided in this document offer a comprehensive guide for the synthesis and characterization of these promising materials, enabling further research and development in this exciting area.
References
- 1. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. mdpi.com [mdpi.com]
- 4. contents.kocw.or.kr [contents.kocw.or.kr]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. ossila.com [ossila.com]
- 8. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. A this compound-based low-bandgap donor-acceptor polymer leading to fast ambipolar logic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Selenophene in High-Efficiency Organic Photovoltaic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the strategic incorporation of selenophene into photoactive materials for high-efficiency organic photovoltaic (OPV) devices. We will explore the fundamental advantages of this compound-containing compounds, present key performance data, and provide generalized experimental protocols for material synthesis and device fabrication.
Introduction: The Advantages of this compound in Organic Electronics
This compound, an analogue of thiophene where the sulfur atom is replaced by a selenium atom, has emerged as a critical building block for designing high-performance organic semiconductors.[1][2] The unique electronic and physical properties of selenium impart several advantages to the resulting materials, leading to significant improvements in OPV device efficiency.
Key benefits of incorporating this compound include:
-
Reduced Bandgap and Broadened Absorption: Selenium is more polarizable and less aromatic than sulfur. This leads to a decrease in the bandgap of this compound-containing polymers and small molecules, allowing them to absorb a broader range of the solar spectrum, including near-infrared (NIR) light.[2][3][4]
-
Enhanced Intermolecular Interactions: The larger size and greater polarizability of the selenium atom facilitate stronger intermolecular Se-Se interactions.[5][6] These interactions promote ordered molecular packing in the solid state, which is crucial for efficient charge transport.[2]
-
Improved Charge Carrier Mobility: The enhanced intermolecular interactions and greater quinoidal character of the this compound ring contribute to higher charge carrier mobilities.[5][7] This allows for more efficient extraction of photogenerated charges before they recombine.
-
Tuned Energy Levels: The incorporation of this compound can effectively modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the photoactive materials.[2][4] This allows for better energy level alignment with other components in the OPV device, facilitating efficient charge transfer.
Performance of this compound-Based Organic Photovoltaic Devices
The strategic use of this compound in both donor and acceptor materials has led to remarkable advancements in OPV device performance. The following tables summarize the key photovoltaic parameters for a selection of high-performing devices reported in the literature.
Table 1: Performance of OPV Devices with this compound-Containing Donor Materials
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| FSBTSeEHR | D18:CH-6F (Ternary) | 0.905 | 26.41 | 75.4 | 18.02 | [8][9] |
| FSBTSeHR | D18:CH-6F (Ternary) | - | 26.91 | 76.1 | 18.55 | [8][9] |
| L2 | Y6 | 0.83 | 26.35 | 72.0 | 15.8 | [1][10] |
| CBTSeHR | FO-2Cl | 0.881 | 18.76 | 73.2 | 12.10 | [11] |
| PSeTPTI | PC71BM | - | - | - | 6.04 | [12][13] |
| VC7 | - | - | - | - | - | [1][14] |
| PBDTSe-FFBT | PC71BM | 0.72 | 7.24 | 50.6 | 2.63 | [15] |
Table 2: Performance of OPV Devices with this compound-Containing Acceptor Materials
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | SeTIC4Cl | - | - | - | 13.32 | [5] |
| PBT1-C | SePTTT-2F | - | - | 75.9 | 12.24 | [6][16] |
| PBDB-T | PFY-3Se | - | 23.6 | 73.7 | >15 | [1] |
| - | DYSe-1 | ~0.88 | >27 | - | 18.56 | [17] |
| - | DYSe-2 | ~0.88 | >27 | - | 18.22 | [17] |
| J51 | IDSe-T-IC | - | - | - | 8.58 | [6] |
| J51 | IDTIDSe-IC | - | - | - | 8.02 | [6] |
| PBDB-T | IDTO-Se-4F | - | - | - | 10.67 | [6] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a representative this compound-containing conjugated polymer and the fabrication of a high-efficiency OPV device. These protocols are based on common methodologies reported in the literature and should be adapted and optimized for specific materials and device architectures.
Synthesis of a Representative this compound-Containing D-A Copolymer (e.g., PBDTSe-FFBT)
This protocol outlines the synthesis of a donor-acceptor (D-A) copolymer using a Stille polycondensation reaction, a common method for synthesizing conjugated polymers.[15]
Diagram of Synthetic Pathway:
Caption: Synthetic scheme for a this compound-containing polymer via Stille coupling.
Materials:
-
Monomer 1: Distannylated this compound-containing benzodithiophene (BDT) derivative
-
Monomer 2: Dibrominated difluorinated benzothiadiazole (FFBT) derivative
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Anhydrous toluene or chlorobenzene
-
Purification Solvents: Methanol, acetone, hexane, chloroform (all HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of the distannylated and dibrominated monomers.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol% relative to the monomers).
-
Solvent Addition: Add the anhydrous solvent via cannula under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Heat the reaction mixture to reflux (typically 110-130 °C) and stir for 24-72 hours. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) if possible.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Filtration and Washing: Collect the crude polymer by filtration and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
Purification by Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with a series of solvents to separate fractions of different molecular weights and remove impurities. A typical sequence is methanol, acetone, hexane, and finally chloroform to extract the desired polymer fraction.
-
Final Precipitation and Drying: Precipitate the chloroform fraction in methanol, filter the purified polymer, and dry it under vacuum at 40-60 °C for at least 24 hours.
Fabrication of a High-Efficiency Organic Photovoltaic Device
This protocol describes the fabrication of an OPV device with a conventional architecture.
Diagram of Device Fabrication Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of thiophene- and this compound-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric this compound-based non-fullerene acceptors for high-performance organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Exploration of this compound analogue and different acceptor influence on photovoltaic properties of pyrrole-4,6(5-H)-dione based chromophores via quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Containing Small-Molecule Donor with a Medium Band Gap Enables High-Efficiency Ternary Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15.8% efficiency binary all-small-molecule organic solar cells enabled by a this compound substituted sematic liquid crystalline donor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. This compound-containing benzodithiophene based donors with different alkyl chains in terminal groups for high-performance all-small-molecule organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An efficient this compound-containing conjugated copolymer for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 16. Asymmetric this compound-based non-fullerene acceptors for high-performance organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
Application Notes and Protocols: Harnessing Selenophene Incorporation to Engineer Polymer Electronic Bandgaps
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of selenophene units into conjugated polymer backbones has emerged as a powerful tool for tuning their optoelectronic properties. This approach is particularly effective in reducing the polymer's electronic bandgap, a critical parameter for applications in organic electronics such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The substitution of the sulfur atom in the commonly used thiophene ring with a larger, more polarizable selenium atom leads to significant alterations in the electronic structure of the resulting polymer.
These application notes provide a comprehensive overview of the use of this compound to modulate polymer bandgaps, including a compilation of comparative data, detailed experimental protocols for polymer synthesis and characterization, and a conceptual framework for understanding the underlying principles.
Data Presentation: Thiophene vs. This compound Incorporation
The inclusion of this compound in place of thiophene in conjugated polymers consistently leads to a reduction in the electronic bandgap. This is primarily attributed to the lower aromaticity and higher quinoidal character of the this compound ring, which enhances inter-chain interactions and delocalization of the π-electrons along the polymer backbone.[1] This effect is often accompanied by a raising of the Highest Occupied Molecular Orbital (HOMO) and a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3]
| Polymer System | Heterocycle | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| Donor-Acceptor Copolymer (pCz-BT) | Thiophene | 1.88 | -5.35 | -3.47 | [2][3] |
| Donor-Acceptor Copolymer (pCz-BT) | This compound | 1.70 | -5.28 | -3.58 | [2][3] |
| Naphthalene Diimide-Arylene Copolymer | Thiophene | 1.77 | Not Reported | Not Reported | |
| Naphthalene Diimide-Arylene Copolymer | This compound | 1.70 | Not Reported | Not Reported | |
| Thieno/Selenolo-fused Polyselenophenes (P5) | This compound | 0.72 | Not Reported | Not Reported | |
| Thieno/Selenolo-fused Polythiophenes (P3) | Thiophene | ~1.0 | Not Reported | Not Reported | |
| Carbazole-Benzothiadiazole Copolymer (PCDTBT) | Thiophene | 1.88 | Not Reported | Not Reported | [4] |
| Carbazole-Benzothiadiazole Copolymer (PCDSeBT) | This compound | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Synthesis of this compound-Containing Conjugated Polymers via Suzuki Polycondensation
Suzuki cross-coupling polymerization is a versatile and widely used method for the synthesis of conjugated polymers. The following is a generalized protocol that can be adapted for the synthesis of various this compound-containing polymers.
Materials:
-
Dibromo-selenophene monomer
-
Diborylated co-monomer (e.g., a diboronic acid or diboronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, NaHCO₃, CsF)
-
Anhydrous solvents (e.g., Toluene, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Synthesize or procure the desired dibromo-selenophene and diborylated co-monomers. Ensure all monomers are of high purity.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dibromo-selenophene monomer and the diborylated co-monomer in a 1:1 stoichiometric ratio in the chosen anhydrous solvent.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol % relative to the monomers) and the base (typically 2-4 equivalents per monomer unit) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the specified reaction time (typically 24-72 hours). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically collected from the chloroform or chlorobenzene fraction.
-
Dry the purified polymer under vacuum.
-
Preparation of Polymer Thin Films for Characterization
Uniform thin films are essential for accurate optical and electrochemical characterization. Spin coating is a common technique for their preparation.
Materials:
-
Purified this compound-containing polymer
-
Volatile solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene)
-
Substrates (e.g., glass slides for UV-Vis, Indium Tin Oxide (ITO)-coated glass for electrochemistry)
-
Spin coater
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve surface wettability.[5]
-
Polymer Solution Preparation: Dissolve the polymer in a suitable solvent at a specific concentration (e.g., 5-20 mg/mL). The solution may need to be heated and stirred to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE filter before use.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by varying the solution concentration and spin speed.
-
-
Annealing: Anneal the prepared thin films on a hotplate or in a vacuum oven at a temperature above the polymer's glass transition temperature to improve molecular ordering and remove residual solvent.
Characterization of Electronic Properties
Apparatus:
-
UV-Vis Spectrophotometer
Procedure:
-
Spectrum Acquisition: Place the polymer thin film on the substrate in the sample holder of the spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 300-1100 nm).
-
Bandgap Calculation (Tauc Plot Method):
-
Convert the wavelength (λ) of the absorption spectrum to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).
-
Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.
-
For direct bandgap semiconductors, which is a common assumption for conjugated polymers, plot (αhν)² versus hν (photon energy).[6][7][8][9][10]
-
Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the optical bandgap (Eg) of the polymer.[6][7][8][9][10]
-
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (Working electrode: polymer-coated ITO; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl or Ag/Ag⁺)[11][12][13]
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)[14]
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution under an inert atmosphere to exclude oxygen and water.
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated ITO as the working electrode, a platinum wire as the counter electrode, and a reference electrode.[11][12][13]
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple in the same electrolyte solution. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is used as an internal standard.
-
Data Acquisition:
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas for several minutes to remove dissolved oxygen.
-
Scan the potential of the working electrode towards positive potentials to determine the onset of oxidation (E_ox) and towards negative potentials to determine the onset of reduction (E_red).
-
-
HOMO and LUMO Calculation:
-
The HOMO energy level can be estimated from the onset of the first oxidation potential using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
The LUMO energy level can be estimated from the onset of the first reduction potential using the formula: LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
The electrochemical bandgap can then be calculated as the difference between the LUMO and HOMO energy levels.
-
Mandatory Visualizations
Caption: Workflow of bandgap reduction via this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of thiophene- and this compound-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Analysis of Conducting Polymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Steps Toward the Band Gap Identification in Polystyrene Based Solid Polymer Nanocomposites Integrated with Tin Titanate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]
Stille Cross-Coupling Protocols for Selenophene Polymerization: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyselenophenes via Stille cross-coupling polymerization. Polyselenophenes are a class of conjugated polymers that are of growing interest in the fields of organic electronics and drug development due to their unique electronic properties and potential for biological activity. The Stille cross-coupling reaction is a versatile and powerful tool for the synthesis of these polymers, offering high yields and tolerance to a wide range of functional groups.
Overview of Stille Cross-Coupling Polymerization
The Stille cross-coupling reaction is a palladium-catalyzed reaction between an organostannane (organotin compound) and an organohalide or triflate.[1] In the context of polymerization, this reaction is adapted to use bifunctional monomers, an organodistannane and a dihalide, to produce a polymer chain. The general mechanism involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination.[2][3]
Key Advantages of Stille Polymerization for Polyselenophenes:
-
Mild Reaction Conditions: Typically proceeds under relatively mild conditions, which helps to prevent degradation of sensitive functional groups.[2]
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups on the monomers, allowing for the synthesis of functionalized polyselenophenes.[1][2]
-
High Yields and Molecular Weights: Can produce high molecular weight polymers with good yields.[2]
Experimental Protocols
This section provides detailed protocols for the synthesis of a key selenophene monomer and its subsequent polymerization via Stille cross-coupling.
Synthesis of Monomer: 2,5-Bis(trimethylstannyl)this compound
This protocol details the synthesis of the organostannane monomer, 2,5-bis(trimethylstannyl)this compound, starting from 2,5-dibromothis compound.[4]
Materials:
-
2,5-Dibromothis compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Trimethyltin chloride (Me₃SnCl) in THF (1 M solution)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2,5-dibromothis compound (2.0 g, 6.92 mmol) in 50 mL of anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.1 mL of a 2.5 M solution in hexanes, 15.23 mmol) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the reaction mixture, add trimethyltin chloride (15.9 mL of a 1 M solution in THF, 15.9 mmol) in one portion at -78 °C.
-
After 5 minutes, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (2 x 50 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield 2,5-bis(trimethylstannyl)this compound.
Stille Polymerization of 2,5-Dibromothis compound and 2,5-Bis(trimethylstannyl)this compound
This protocol describes the synthesis of unsubstituted polythis compound. For the synthesis of alkyl-substituted polyselenophenes, the corresponding 2,5-dibromo-3-alkylthis compound would be used.
Materials:
-
2,5-Dibromothis compound (or 2,5-dibromo-3-alkylthis compound)
-
2,5-Bis(trimethylstannyl)this compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add 2,5-dibromothis compound (1.0 eq), 2,5-bis(trimethylstannyl)this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 100-110 °C and stir for 12-16 hours under argon. An increase in viscosity indicates polymer formation.[1]
-
Polymer Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of vigorously stirred methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Purification: The crude polymer is purified by Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The desired polymer is then extracted with a suitable solvent like chloroform or chlorobenzene.
-
Final Product: Concentrate the polymer solution and re-precipitate in methanol. Collect the purified polymer by filtration and dry under vacuum.
Data Presentation
The molecular weight and polydispersity of polyselenophenes are critical parameters that influence their properties. These are typically determined by Gel Permeation Chromatography (GPC). The following table summarizes representative data for polythis compound and its derivatives synthesized via Stille coupling. Note that specific values can vary depending on the exact reaction conditions and monomers used.
| Polymer | Monomers | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| PNDIS-HD | 4,9-Dibromo-2,7-bis(2-hexyldecyl)naphthalene-1,4,5,8-tetracarboxylic diimide & 2,5-Bis(trimethylstannyl)this compound | Not Specified | 28.4 | 42.6 | 1.5 | Not Specified | [4] |
| PNNIS-HD | NDI-selenophene copolymer | Not Specified | >20 | Not Specified | ~1.2 | Not Specified | [2] |
| PTDBD2 | Fused donor-acceptor copolymer with this compound | Not Specified | 46.3 | Not Specified | Not Specified | up to 94.4 | [2] |
Visualization of Workflow and Catalytic Cycle
Experimental Workflow
The general workflow for the Stille polymerization of selenophenes is illustrated below.
Caption: Experimental workflow for Stille polymerization of selenophenes.
Stille Catalytic Cycle
The catalytic cycle for the Stille cross-coupling reaction is a fundamental concept for understanding the polymerization process.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
References
Application Notes and Protocols: Selenophene in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Selenophene in High-Performance OFETs
Organic field-effect transistors (OFETs) are foundational components for next-generation flexible and low-cost electronics. The performance of these devices is critically dependent on the charge transport properties of the organic semiconductor used. While thiophene-based polymers have been extensively studied, their selenium-containing analogs, selenophenes, have emerged as a promising class of materials for achieving higher performance.
The substitution of sulfur with selenium, a heavier chalcogen, imparts several beneficial properties. The larger van der Waals radius and greater polarizability of selenium enhance intermolecular Se-Se interactions, which can lead to improved molecular packing and more efficient charge transport pathways.[1][2][3] Furthermore, the incorporation of this compound into conjugated polymer backbones often reduces the bandgap and can increase the quinoidal character, which is advantageous for charge carrier mobility.[4][5] These characteristics have led to the development of this compound-based semiconductors that exhibit significantly improved hole and electron mobilities in OFETs.[5][6][7]
This document provides an overview of the performance of various this compound-containing materials in OFETs, detailed protocols for their synthesis and device fabrication, and graphical representations of key structures and workflows.
Performance Data of this compound-Based OFETs
The performance of OFETs is quantified by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes these metrics for a selection of representative this compound-based organic semiconductors.
| Material Class | Specific Polymer/Molecule | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) | Type | Reference(s) |
| This compound-Thiophene Copolymers | Poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-bithis compound) (PDT2Se2) | 0.02 | > 10⁴ | p-type | [8] |
| FO6-BS-T | 0.038 | ~10⁶ | p-type | [9] | |
| P-29-IID-SVS | 1.48 | > 10⁵ | p-type | [10] | |
| Fused this compound Systems | 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]this compound | 0.38 | ~10⁶ | p-type | [7] |
| IDSe Copolymers | 6.4 | - | p-type | [5] | |
| N-type this compound Polymers | PNDIBS (Naphthalene diimide-bithis compound) | 0.24 | 10⁴ - 10⁶ | n-type | [6] |
| P(NDIOD-FSVS) | 0.32 | > 10⁵ | n-type | [11] | |
| Oligoselenophenes | 2,2′:5′,2″:5″,2‴-Quaterthis compound (4S) | 3.6 x 10⁻³ | 10⁵ | p-type | [12] |
Key Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-Thiophene Copolymer (e.g., P-29-IID-SVS via Suzuki Polymerization)
This protocol describes a typical Suzuki polymerization for synthesizing a donor-acceptor copolymer containing this compound units, adapted from methodologies reported in the literature.
A. Materials & Reagents:
-
Monomer 1: Isoindigo-based dibromo monomer
-
Monomer 2: (E)-1,2-di(selenophen-2-yl)ethene-based distannyl monomer
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Solvent: Anhydrous Toluene
-
Inert gas: High-purity Argon or Nitrogen
B. Procedure:
-
Reaction Setup: Add the dibromo monomer (1.0 eq), distannyl monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) to a flame-dried Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to the flask via a cannula or syringe.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under argon for 48-72 hours. The solution will typically become dark and viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a vigorously stirred beaker of methanol. The polymer will precipitate as a solid.
-
Purification (Soxhlet Extraction):
-
Filter the crude polymer and dry it under vacuum.
-
Load the solid into a Soxhlet thimble.
-
Extract sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
-
Final Precipitation and Drying: Concentrate the chloroform/chlorobenzene solution and precipitate the purified polymer into methanol. Filter the fibrous solid and dry it in a vacuum oven at 60 °C overnight.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the steps for fabricating a solution-processed OFET device.
A. Materials & Equipment:
-
Substrate: Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂).
-
Semiconductor: this compound-based polymer solution (e.g., 5 mg/mL in chloroform or chlorobenzene).
-
Dielectric Surface Treatment: Octadecyltrichlorosilane (OTS) solution.
-
Source/Drain Electrodes: Gold (Au).
-
Equipment: Spin-coater, thermal evaporator, glovebox, plasma cleaner.
B. Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with O₂ plasma for 5 minutes to create a hydrophilic surface.
-
-
Dielectric Surface Modification (OTS Treatment):
-
Immediately transfer the cleaned substrate into a vacuum desiccator containing a vial with a few drops of OTS.
-
Hold the substrate under vacuum for 12 hours for self-assembled monolayer (SAM) formation. This creates a hydrophobic surface, which improves the morphology of the deposited semiconductor film.
-
Rinse the substrate with toluene and isopropanol to remove excess OTS and dry with nitrogen.
-
-
Semiconductor Film Deposition (Spin-Coating):
-
Transfer the OTS-treated substrate and the polymer solution into a nitrogen-filled glovebox.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin-coat at 2000 rpm for 60 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 100-200 °C) for 30 minutes to improve crystallinity and remove residual solvent.
-
Allow the film to cool slowly to room temperature.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask. Typical channel lengths (L) are 20-100 µm and channel widths (W) are 1000-2000 µm.
-
Transfer the sample to a thermal evaporator.
-
Deposit a 50 nm layer of gold (Au) at a rate of ~0.1 Å/s under high vacuum (< 10⁻⁶ Torr).
-
Protocol 3: Electrical Characterization of OFETs
This protocol describes how to measure the electrical characteristics of the fabricated OFET to extract key performance metrics.
A. Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS).
-
Probe station located in an inert environment (glovebox) or in air.
B. Procedure:
-
Setup: Place the fabricated OFET device on the probe station stage. Carefully land the probes on the gate, source, and drain electrode pads.
-
Transfer Characteristics Measurement:
-
Apply a constant, high drain-source voltage (VDS) (e.g., -60 V for p-type).
-
Sweep the gate-source voltage (VGS) from a positive value to a negative value (e.g., +20 V to -60 V for p-type).
-
Measure the drain-source current (IDS).
-
Plot IDS and √|IDS| versus VGS.
-
-
Output Characteristics Measurement:
-
Apply a constant VGS at several steps (e.g., 0 V, -20 V, -40 V, -60 V for p-type).
-
For each VGS step, sweep VDS from 0 V to a negative value (e.g., -60 V).
-
Measure the corresponding IDS.
-
Plot IDS versus VDS for each VGS step.
-
-
Parameter Extraction:
-
On/Off Ratio (Ion/Ioff): Calculated from the transfer curve as the ratio of the maximum IDS (On state) to the minimum IDS (Off state).
-
Field-Effect Mobility (μ): Calculated from the saturation region of the transfer curve using the equation: IDS = (W/2L) * Ci * μ * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric. Mobility is determined from the slope of the √|IDS| vs. VGS plot.
-
Threshold Voltage (Vth): Extracted from the x-intercept of the linear fit to the √|IDS| vs. VGS plot.
-
Visualizing Key Concepts and Workflows
Chemical Structures
The fundamental difference between thiophene and this compound, and their incorporation into a polymer backbone, is illustrated below.
Caption: Comparison of thiophene and this compound structures and their integration into a copolymer.
OFET Device Architecture
A standard Bottom-Gate, Top-Contact (BGTC) OFET architecture is commonly used for testing new organic semiconductors.
Caption: Cross-section of a bottom-gate, top-contact (BGTC) OFET.
Experimental Workflow
The process from material design to device characterization follows a logical sequence.
Caption: General workflow for OFET fabrication and characterization.
References
- 1. csqs.xjtu.edu.cn [csqs.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New n-type polymer semiconductors based on naphthalene diimide and this compound derivatives for organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New this compound-based semiconducting copolymers for high performance organic thin-film transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Selenophene Rings in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenophene, a selenium-containing five-membered aromatic heterocycle, has emerged as a promising building block for advanced organic electronic materials. Its unique electronic properties, such as a narrower bandgap and higher HOMO energy levels compared to its thiophene analog, make it an attractive component for tuning the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to strategically functionalize the this compound ring is paramount to modulating these properties and achieving desired device characteristics.
This document provides detailed application notes and experimental protocols for the most common and effective methods for the functionalization of this compound rings, including palladium-catalyzed cross-coupling reactions and direct C-H activation. These methods offer versatile pathways to introduce a wide range of organic moieties onto the this compound core, thereby enabling precise control over the molecular architecture and electronic landscape of the resulting materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and widely utilized tools for the formation of carbon-carbon bonds. In the context of this compound chemistry, these reactions allow for the introduction of aryl, vinyl, and alkynyl substituents at specific positions on the this compound ring, typically at the 2- and 5-positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] This reaction is favored for its mild conditions and tolerance of a broad range of functional groups.[1]
This protocol outlines a general method for synthesizing 3-arylselenophenes. For specific substrates, optimization of the catalyst, base, solvent, and temperature may be necessary.
Materials:
-
3-Bromothis compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 3-bromothis compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using Pd(OAc)₂, also add a ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylthis compound.[1]
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 81 |
Note: Yields are for isolated, purified products and can vary depending on the specific substrates and reaction conditions.
Mandatory Visualization:
Caption: Workflow for Suzuki-Miyaura coupling of 3-bromothis compound.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback.[2]
Materials:
-
3-Bromothis compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Pd(dppf)Cl₂·DCM
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia solution
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromothis compound (1.0 mmol, 1.0 equiv.) and anhydrous DMF.
-
Add CuI (0.1 equiv.), Pd(dppf)Cl₂·DCM (0.1 equiv.), and LiCl (5.3 equiv.) sequentially.[3]
-
Purge the reaction flask with Argon for 10 minutes.
-
Add the organostannane reagent (1.15 equiv.).[3]
-
Heat the solution to the desired temperature (e.g., 40-80 °C).
-
Stir the reaction for the required time (e.g., 24-48 hours), monitoring by TLC.
-
After cooling, transfer the solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.[3]
-
Wash the combined organic phase with the ammonia solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Organostannane | Catalyst (mol%) | Additives (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 75 |
| 2 | Phenyl(tributyl)stannane | Pd(dppf)Cl₂ (10) | CuI (0.1), LiCl (5.3) | DMF | 40 | 48 | 88 |
| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | THF | 60 | 18 | 90 |
Note: Yields are representative and depend on specific substrates and conditions.
Mandatory Visualization:
Caption: General workflow for the Stille coupling of 3-bromothis compound.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a highly efficient method for the synthesis of alkynyl-substituted selenophenes.[4]
Materials:
-
2-Iodothis compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add 2-iodothis compound (1.0 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (1.1 equiv.).[4]
-
Evacuate and backfill the flask with nitrogen gas three times.[4]
-
Add anhydrous DMF (2 mL) via syringe.[4]
-
Add the terminal alkyne (4 equiv.) to the reaction mixture via syringe.[4]
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purify the crude product by column chromatography.[4]
Data Presentation:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (10) | K₂CO₃ (1.1) | DMF | 80 | 24 | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | Et₃N (2) | THF | 65 | 12 | 92 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | DIPA (2) | Toluene | 70 | 8 | 95 |
Note: Yields are representative and depend on specific substrates and conditions.
Mandatory Visualization:
References
Selenophene: A Key Building Block for Advanced Conjugated Polymers - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophene, a selenium-containing five-membered aromatic heterocycle, has emerged as a critical building block in the design and synthesis of advanced conjugated polymers for a wide range of electronic and biomedical applications.[1][2] Its unique electronic properties, stemming from the presence of the larger, more polarizable selenium atom compared to its sulfur analog, thiophene, offer distinct advantages in tuning the optoelectronic characteristics of polymers.[3][4] The incorporation of this compound into conjugated polymer backbones can lead to a reduced bandgap, enhanced intermolecular interactions, and improved charge carrier mobility.[5][6] These features make this compound-based polymers highly promising materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2] Furthermore, the unique properties of organoselenium compounds are being explored in the realm of drug development, where they may play a role as antioxidants or in other therapeutic applications.[7]
This document provides detailed application notes, experimental protocols, and performance data for this compound-based conjugated polymers, aimed at researchers and professionals in materials science and drug development.
Advantages of Incorporating this compound
The substitution of thiophene with this compound in conjugated polymers imparts several beneficial properties:
-
Reduced Bandgap: The larger size and greater polarizability of the selenium atom lead to a more quinoidal character in the polymer backbone, resulting in a lower bandgap and a red-shift in the absorption spectra. This is highly desirable for organic solar cells, as it allows for the harvesting of a broader range of the solar spectrum.[3][4]
-
Enhanced Intermolecular Interactions: The larger orbitals of selenium promote stronger intermolecular Se-Se interactions, which can facilitate more ordered molecular packing in the solid state. This improved organization is crucial for efficient charge transport in organic electronic devices.
-
Higher Charge Carrier Mobility: The enhanced intermolecular interactions and increased planarity of the polymer backbone often translate to higher charge carrier mobilities, a key parameter for the performance of organic field-effect transistors.
-
Tunable Energy Levels: The incorporation of this compound allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[5] This is critical for optimizing the performance of organic solar cells by matching the energy levels of the donor and acceptor materials for efficient charge separation.[1][5]
Data Presentation: Optoelectronic Properties of Representative this compound-Based Polymers
The following tables summarize the key optoelectronic properties of several high-performing this compound-containing conjugated polymers.
Table 1: Homopolymers
| Polymer Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |
| Poly(3-hexylthis compound) (P3HS) | -5.10 | -3.20 | 1.90 | 0.01 - 0.1 |
Table 2: Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)
| Polymer Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) |
| PCDSeBT | -5.40 | -3.70 | 1.70 | 4.12 |
| PffBT4T-2OD (PCE11) | -5.48 | -3.83 | 1.65 | ~11 |
| PBDTT-SeDPP | -5.35 | -3.65 | 1.70 | 7.2 |
| PNDIS-HD | -5.70 | -3.90 | 1.80 | 3.3 (all-polymer) |
Table 3: Copolymers for Organic Field-Effect Transistors (OFETs)
| Polymer Name | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| PSeDPP | -5.50 | -3.80 | up to 1.5 |
| PDPPDTSE | -5.30 | -3.60 | up to 4.97 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound monomer and its subsequent polymerization, as well as for the fabrication and characterization of organic electronic devices.
Protocol 1: Synthesis of 2,5-Dibromothis compound
This protocol describes the bromination of this compound to produce the key monomer, 2,5-dibromothis compound, which is widely used in polymerization reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using hexane as the eluent.
-
Collect the fractions containing the product and remove the solvent to yield 2,5-dibromothis compound as a colorless to pale yellow oil.
Protocol 2: Stille Polymerization for this compound-Containing Polymers
This protocol outlines a general procedure for the synthesis of a this compound-based donor-acceptor copolymer via Stille cross-coupling polymerization.
Materials:
-
2,5-Dibromothis compound derivative (Monomer A)
-
Distannyl derivative of a comonomer (e.g., a benzothiadiazole derivative) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene, anhydrous
-
Chlorobenzene, anhydrous
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Add anhydrous toluene to the flask via cannula.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into vigorously stirred methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer under vacuum.
Protocol 3: Suzuki Polymerization for this compound-Containing Polymers
This protocol details a general procedure for synthesizing a this compound-based polymer using Suzuki cross-coupling.
Materials:
-
2,5-Dibromothis compound derivative (Monomer A)
-
Diboronic ester derivative of a comonomer (Monomer C)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), aqueous solution (2 M)
-
Toluene, anhydrous
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Monomer A (1.0 eq), Monomer C (1.0 eq), Pd(OAc)₂ (0.01 eq), and SPhos (0.02 eq).
-
Add anhydrous toluene and a few drops of Aliquat 336.
-
Add the aqueous K₃PO₄ solution (3.0 eq).
-
Degas the mixture with argon for 30 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 24 hours.
-
Cool the reaction and precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 2.
Protocol 4: Fabrication of an Inverted Bulk-Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard inverted architecture organic solar cell using a this compound-based polymer as the donor material.[8]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc oxide (ZnO) precursor solution (e.g., zinc acetate in 2-methoxyethanol and ethanolamine)
-
This compound-based polymer (donor)
-
Fullerene derivative (e.g., PC₇₁BM) (acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO₃)
-
Silver (Ag)
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO precursor solution onto the ITO substrate and anneal at 200 °C for 1 hour to form a ZnO layer.
-
Active Layer Deposition: Prepare a blend solution of the this compound-based polymer and the fullerene acceptor in a suitable solvent (e.g., chlorobenzene). Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (glovebox). Anneal the film at an optimized temperature (typically 80-150 °C).
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (5-10 nm) of MoO₃ onto the active layer.
-
Anode Deposition: Thermally evaporate a thick layer (100 nm) of Ag through a shadow mask to define the top electrode.
Protocol 5: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET and its characterization.[9]
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Hexamethyldisilazane (HMDS)
-
This compound-based polymer solution in a suitable solvent
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate as described in Protocol 4.
-
Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic layer, which improves the polymer film quality.
-
Active Layer Deposition: Spin-coat the this compound-based polymer solution onto the treated substrate. Anneal the film at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Thermally evaporate Au through a shadow mask to define the source and drain electrodes.
-
Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station. The hole mobility (μ) can be calculated from the transfer curve in the saturation regime using the following equation:
IDS = (μ * W * Cᵢ / 2L) * (VG - VT)²
where IDS is the drain-source current, W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.
Mandatory Visualizations
Caption: Chemical structures of thiophene, this compound, and a representative this compound-based polymer (PCDSeBT).
Caption: General workflow for the synthesis and application of this compound-based conjugated polymers.
References
- 1. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heeneygroup.com [heeneygroup.com]
- 3. qscience.com [qscience.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spie.org [spie.org]
- 9. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Selenophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Disubstituted selenophene derivatives are an important class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. Their unique electronic properties make them valuable components in the development of organic semiconductors, light-emitting diodes, and field-effect transistors. Furthermore, their diverse biological activities have attracted interest in drug discovery. This document provides detailed protocols for several efficient synthetic routes to access these valuable compounds.
Method 1: Copper-Catalyzed [2+2+1] Cyclization of Terminal Alkynes and Elemental Selenium
This method offers a straightforward and atom-economical approach to a wide range of 2,5-disubstituted selenophenes from readily available terminal alkynes and elemental selenium.[1][2] The reaction proceeds with high regioselectivity and good functional group tolerance.[1][2]
Reaction Scheme:
Caption: Workflow for the copper-catalyzed synthesis of 2,5-disubstituted selenophenes.
Quantitative Data:
| Entry | R group of Alkyne | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 4-Chlorophenyl | 75 |
| 5 | n-Hexyl | 65 |
Note: Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Method 2: FeCl₃-Mediated Intramolecular Cyclization of (Z)-Selenoenynes
This method provides access to 2,5-disubstituted-3-(organoseleno)-selenophenes through an intramolecular cyclization of (Z)-selenoenynes, mediated by iron(III) chloride and a dichalcogenide. [3]Two distinct protocols are presented, offering flexibility in reaction conditions. [3] Reaction Scheme:
Experimental Protocols:
Method A: Stoichiometric FeCl₃
Materials:
-
(Z)-Selenoenyne (1.0 equiv)
-
Diorganyl dichalcogenide (0.55 equiv)
-
Iron(III) chloride (FeCl₃) (1.0 equiv)
-
Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a solution of the (Z)-selenoenyne in DCM under an argon atmosphere, add the diorganyl dichalcogenide.
-
Add FeCl₃ to the reaction mixture.
-
Stir the reaction at 40 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Catalytic FeCl₃
Materials:
-
(Z)-Selenoenyne (1.0 equiv)
-
Diorganyl dichalcogenide (0.55 equiv)
-
Iron(III) chloride (FeCl₃) (20 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In an open flask, dissolve the (Z)-selenoenyne and diorganyl dichalcogenide in DMSO.
-
Add a catalytic amount of FeCl₃ (20 mol%).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Logical Relationship Diagram:
Caption: Two synthetic routes from (Z)-selenoenynes to 3-seleno-selenophenes.
Quantitative Data:
| Entry | Method | R¹ | R² | R⁴ | Yield (%) |
| 1 | A | Ph | Ph | Ph | 75 |
| 2 | B | Ph | Ph | Ph | 72 |
| 3 | A | 4-MeC₆H₄ | Ph | Ph | 80 |
| 4 | B | 4-MeC₆H₄ | Ph | Ph | 78 |
| 5 | A | Ph | n-Bu | Ph | 65 |
| 6 | B | Ph | n-Bu | Ph | 68 |
Note: The choice between Method A and Method B may depend on the substrate and desired reaction conditions (e.g., inert atmosphere vs. open flask).
Method 3: Synthesis from 1,4-Diarylbutane-1,4-diones
This protocol describes the synthesis of 2,5-diarylselenophenes from 1,4-diarylbutane-1,4-diones using Woollins' reagent. [4]This method is notable for its high yields and the use of a stable selenium-containing reagent. [4] Reaction Scheme:
Experimental Protocol:
Materials:
-
1,4-Diarylbutane-1,4-dione (1.0 equiv)
-
Woollins' Reagent (1.1 equiv)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the 1,4-diarylbutane-1,4-dione in dry toluene.
-
Add Woollins' reagent to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2,5-diarylthis compound as a solid.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2,5-diarylselenophenes from 1,4-diones.
Quantitative Data:
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 4-Chlorophenyl | 88 |
| 5 | 2-Thienyl | 85 |
Note: This method is particularly effective for the synthesis of symmetrically 2,5-disubstituted diarylselenophenes.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exploring Selenophene Derivatives for Applications in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophenes, selenium-containing five-membered aromatic heterocycles, have emerged as a promising scaffold in medicinal chemistry.[1][2] As bioisosteres of thiophenes and phenyl groups, the incorporation of a selenium atom into a molecular structure can significantly modulate its physicochemical properties and biological activity.[2][3] The unique characteristics of selenium, such as its size, polarizability, and ability to form strong non-covalent interactions, have led to the development of selenophene derivatives with a wide range of therapeutic applications. These include potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.[4][5][6] This document provides an overview of the medicinal chemistry applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data for the biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Chalcone 6 | (E)-3-(5-bromoselenophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | HT-29 (Human Colorectal Adenocarcinoma) | 19.98 ± 3.38 | Induction of apoptosis via mitochondrial and caspase-3-dependent pathways | [1][7] |
| Chalcone 8 | (E)-1-(4-hydroxyphenyl)-3-(selenophen-2-yl)prop-2-en-1-one | HT-29 (Human Colorectal Adenocarcinoma) | 38.23 ± 3.30 | Not specified | [1][7] |
| Chalcone 10 | (E)-1-(2,4-dihydroxyphenyl)-3-(selenophen-2-yl)prop-2-en-1-one | HT-29 (Human Colorectal Adenocarcinoma) | 46.95 ± 5.68 | Not specified | [1][7] |
| Tubulin Inhibitor 7i | 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)this compound | Huh7 (Human Hepatocellular Carcinoma) | 0.87 ± 0.09 | Tubulin polymerization inhibition | |
| MCF-7 (Human Breast Adenocarcinoma) | 0.91 ± 0.11 | ||||
| SGC-7901 (Human Gastric Cancer) | 0.79 ± 0.08 | ||||
| CHK1 Inhibitor 29 | This compound-oxindole conjugate | CHK1 Kinase | Subnanomolar | CHK1 Inhibition | [8] |
| CHK1 Inhibitor 39 | This compound-oxindole conjugate | CHK1 Kinase | Subnanomolar | CHK1 Inhibition | [8] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Class | General Structure | Target Organism(s) | Activity | Reference |
| Fused benzoselenophenopyrimidines | Tetracyclic imidazobenzoselenophenopyrimidine derivatives | Candida albicans, Tricophyton rubrum, Chrysosporium tropicum | Strong to moderate antifungal activity | [9] |
| Bacillus cereus, Staphylococcus aureus | Moderate antibacterial activity against Gram-positive bacteria | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: General Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation [2][7]
This protocol describes a general method for the synthesis of this compound-based chalcones, exemplified by the synthesis of derivatives with potential anticancer activity.
Materials:
-
Appropriately substituted acetophenone (1.0 eq)
-
Appropriately substituted this compound-2-carbaldehyde (1.0 eq)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted this compound-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for the appropriate time (typically a few hours, monitor by TLC).
-
Upon completion of the reaction, pour the mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound-based chalcone.
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
Protocol 2: Synthesis of 2-Aminoselenophenes via the Gewald Reaction [4][5]
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes and their selenium analogs, which are key precursors for various medicinally important compounds.
Materials:
-
A ketone or aldehyde (1.0 eq)
-
An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)
-
Elemental selenium powder (1.0 eq)
-
A base (e.g., morpholine, triethylamine, or sodium hydroxide)
-
A solvent (e.g., ethanol, methanol, or DMF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), the α-cyanoester/malononitrile (1.0 eq), and elemental selenium (1.0 eq) in the chosen solvent.
-
Add the base to the mixture. The amount and type of base may need to be optimized for specific substrates.
-
Heat the reaction mixture under reflux with stirring for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Purify the crude 2-aminothis compound by recrystallization from an appropriate solvent.
-
Confirm the structure of the product using spectroscopic techniques.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is for determining the antimicrobial activity of this compound derivatives.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathway: Apoptosis Induction by this compound Chalcone 6
Caption: Apoptosis induction pathway by this compound Chalcone 6 in HT-29 cells.[1][7]
Experimental Workflow: Synthesis and Screening of Bioactive this compound Derivatives
Caption: General workflow for the synthesis and screening of this compound derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) of Tubulin Inhibitors
Caption: Structure-activity relationship of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophenes.
References
- 1. Synthesis of this compound-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound‐based chalcone analogs and assessment of their biological activity as anticancer agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Selenophene-Based Materials in Polymer Light-Emitting Diodes (PLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel organic semiconducting materials is a cornerstone of advancing next-generation electronic devices. Among these, selenophene-containing conjugated polymers have emerged as a promising class of materials for various optoelectronic applications, including polymer light-emitting diodes (PLEDs). The incorporation of selenium, a heavier chalcogen than sulfur, into the polymer backbone can significantly influence the material's electronic and photophysical properties. Compared to their well-studied thiophene analogues, this compound-based polymers often exhibit lower bandgaps, increased electron-donating strength, and enhanced intermolecular interactions. These characteristics are advantageous for achieving efficient and color-tunable electroluminescence in PLEDs.
These application notes provide a comprehensive overview of the development of this compound-based materials for PLEDs, including a summary of device performance, detailed experimental protocols for polymer synthesis and device fabrication, and key characterization techniques.
Data Presentation: PLED Performance of this compound-Analogous Polymers
Direct and comprehensive quantitative performance data for PLEDs based exclusively on this compound-containing polymers is limited in the current scientific literature, which has predominantly focused on their application in organic solar cells and field-effect transistors. However, the performance of structurally analogous sulfur-containing polymers, particularly fluorene-based copolymers, provides a valuable benchmark for the potential of this compound-based materials. The following table summarizes the performance of representative fluorene copolymers, which are often modified by incorporating this compound units to tune their properties.
| Polymer System | Emission Color | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | External Quantum Efficiency (%) |
| Fluorene-co-9,10-dicyanophenanthrene[1] | Greenish-blue | 9230 | 3.33 | Not Reported | Not Reported |
| Fluorene-co-4,7-di-2-thienyl-2,1,3-benzothiadiazole | Red | Not Reported | Not Reported | Not Reported | 1.4 |
Note: The data presented is for thiophene-containing analogues due to the scarcity of reported data for this compound-based PLEDs.
Signaling Pathways and Experimental Workflows
Chemical Structure of a Representative this compound-Fluorene Copolymer
Caption: A simplified representation of a this compound-fluorene copolymer structure.
General PLED Device Architecture
Caption: A typical multilayer structure of a polymer light-emitting diode.
Experimental Workflow: From Synthesis to Characterization
Caption: A general workflow for the development of this compound-based PLEDs.
Experimental Protocols
Synthesis of this compound-Based Copolymers (General Protocol via Suzuki Coupling)
This protocol describes a general method for the synthesis of a copolymer of a dibrominated this compound-containing monomer and a fluorene-based diboronic ester monomer.
Materials:
-
2,5-Dibromothis compound (or other functionalized dibromothis compound)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Aliquat 336 (phase transfer catalyst, optional)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: Ensure both the dibromothis compound monomer and the fluorene diboronic ester monomer are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine the dibromothis compound monomer (1.0 eq), the fluorene diboronic ester monomer (1.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 1-3 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers. Prepare a 2 M aqueous solution of K₂CO₃ and add it to the reaction mixture (typically 3-4 equivalents per equivalent of monomer). If using, add a few drops of Aliquat 336.
-
Degassing: Degas the reaction mixture thoroughly by bubbling with argon or nitrogen for at least 30 minutes to remove any dissolved oxygen.
-
Polymerization: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirring solution of methanol or acetone to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or tetrahydrofuran to extract the desired polymer).
-
Precipitate the polymer from the final solvent fraction into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
-
Fabrication of Multilayer PLEDs
This protocol outlines the fabrication of a standard multilayer PLED device using a solution-processed this compound-based polymer as the emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound-based polymer dissolved in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-15 mg/mL.
-
Low work function cathode material (e.g., Calcium, Barium, or a LiF/Al bilayer)
-
Deionized water, acetone, isopropanol
-
Nitrogen or argon-filled glovebox
-
Spin-coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in air to remove residual water.
-
-
Emissive Layer (EML) Deposition (inside a glovebox):
-
Transfer the substrates into a nitrogen or argon-filled glovebox.
-
Filter the this compound-based polymer solution through a 0.2 µm syringe filter.
-
Spin-coat the polymer solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 50-100 nm).
-
Anneal the film on a hotplate inside the glovebox at a temperature below the polymer's glass transition temperature (typically 80-120 °C) for 10-20 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator without breaking the inert atmosphere.
-
Deposit the cathode layer by thermal evaporation under high vacuum (< 10⁻⁶ Torr). A typical cathode consists of a thin layer of a low work function metal like Ca or Ba (20-40 nm) capped with a thicker layer of Al (100-150 nm) for protection against oxidation. Alternatively, a thin layer of LiF (0.5-1 nm) followed by Al can be used.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices should be encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterization of Materials and Devices
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymers.
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the polymers in solution and as thin films, and to determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a photometer. This provides information on the turn-on voltage, current density, and brightness of the PLED.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and purity. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectrum.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum to determine the device's efficiency in converting electrons to photons.
-
Current Efficiency (cd/A) and Power Efficiency (lm/W): Calculated to evaluate the device performance.
Conclusion
This compound-based polymers hold significant promise for the development of high-performance PLEDs due to their unique electronic and optical properties. While the field is still developing and comprehensive PLED performance data is emerging, the established synthesis and fabrication protocols for conjugated polymers provide a solid foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis, fabrication, and characterization of novel this compound-containing materials for advanced light-emitting applications. Further systematic studies are required to fully elucidate the structure-property relationships and to unlock the full potential of these materials in PLED technology.
References
Application Notes and Protocols for the Synthesis of Polyselenophenes via Direct Arylation Polymerization (DArP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyselenophenes, the selenium-containing analogs of the well-studied polythiophenes, are a class of conjugated polymers with significant potential in organic electronics and biomedical applications. Due to the unique electronic properties of selenium, polyselenophenes often exhibit lower bandgaps, higher charge carrier mobility, and a more quinoidal character in their backbone structure compared to their sulfur-containing counterparts.[1][2] These properties make them highly attractive for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as components in drug delivery systems or biosensors.
Traditionally, the synthesis of conjugated polymers relies on cross-coupling reactions like Stille or Suzuki polymerizations, which necessitate the synthesis of organometallic monomers, often involving toxic and hazardous reagents. Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative.[3][4] DArP proceeds through the palladium-catalyzed coupling of a C-H bond with a C-halide bond, thereby reducing the number of synthetic steps required for monomer preparation and minimizing toxic byproducts.[4] This not only streamlines the synthesis but also aligns with the principles of green chemistry.
These application notes provide a detailed protocol for the synthesis of a model polyselenophene, regioregular poly(3-hexylthis compound) (P3HS), via DArP, along with methods for purification and characterization.
Experimental Protocols
Monomer Synthesis: 2,5-Dibromo-3-hexylthis compound
The synthesis of the monomer, 2,5-dibromo-3-hexylthis compound, is a prerequisite for the polymerization. While various methods exist for the synthesis of this compound derivatives, a common route involves the cyclization of a suitable precursor followed by bromination. For the purpose of this protocol, we will assume the monomer is available. A general approach to such monomers involves the synthesis of 3-hexylthis compound followed by a double bromination at the 2 and 5 positions using a brominating agent like N-bromosuccinimide (NBS).
Direct Arylation Polymerization (DArP) of 2-Bromo-3-hexylthis compound
This protocol is adapted from established DArP methods for analogous poly(3-hexylthiophene) synthesis, as DArP conditions are often transferable with minor optimization. The reaction involves the homopolymerization of a 2-bromo-3-alkylthis compound monomer.
Materials:
-
2-Bromo-3-hexylthis compound (Monomer)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Neodecanoic acid (Additive)
-
N,N-Dimethylacetamide (DMAc) (Solvent)
-
Methanol, Hexanes, Chloroform (for purification)
-
Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add 2-bromo-3-hexylthiophene (1 equivalent), K₂CO₃ (1.5 equivalents), and neodecanoic acid (0.3 equivalents).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMAc to the flask via syringe.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ in anhydrous DMAc.
-
Add the required amount of the Pd(OAc)₂ solution (0.25 mol %) to the reaction mixture.
-
The reaction mixture is then heated to 70-90 °C and stirred vigorously under argon for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by GPC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into a stirring solution of methanol to precipitate the crude polymer.
-
The precipitate is collected by filtration.
Polymer Purification
Purification of the synthesized polythis compound is crucial to remove catalyst residues and low molecular weight oligomers. Soxhlet extraction is the most effective method.
Procedure:
-
The crude polymer is placed in a cellulose thimble and subjected to Soxhlet extraction.
-
The polymer is sequentially washed with methanol, hexanes, and finally, the purified polymer is extracted with chloroform.
-
The chloroform fraction, containing the desired polymer, is collected.
-
The solvent is removed under reduced pressure to yield the purified poly(3-hexylthis compound) as a solid.
Polymer Characterization
The purified polymer should be characterized to determine its molecular weight, structure, and optoelectronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine its regioregularity.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
UV-Vis Spectroscopy: The optical properties, including the absorption maximum (λₘₐₓ) and the optical bandgap, are determined from the UV-Vis spectrum of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the polymer.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for DArP of 3-substituted thiophenes and selenophenes. This data is compiled to provide a comparative overview.
Table 1: Optimized DArP Conditions for Poly(3-hexylthiophene) (P3HT)
| Parameter | Condition |
|---|---|
| Monomer | 2-bromo-3-hexylthiophene |
| Catalyst | Pd(OAc)₂ (0.25 mol %) |
| Base | K₂CO₃ (1.5 equiv.) |
| Additive | Neodecanoic acid (0.3 equiv.) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 70 °C |
| Yield | ~60% |
| Regioregularity | 93.5% |
| Mₙ (kDa) | 20 |
| PDI | 2.8 |
Data adapted from reference[5].
Table 2: Properties of Regioregular Poly(3-hexylthis compound) (P3HS) vs. Poly(3-hexylthiophene) (P3HT)
| Property | Poly(3-hexylthis compound) (P3HS) | Poly(3-hexylthiophene) (P3HT) |
|---|---|---|
| Optical Bandgap (eV) | 1.8 | 1.9 |
| HOMO Level (eV) | -4.9 | -4.9 |
| LUMO Level (eV) | -3.1 | -3.0 |
| Hole Mobility (cm²/Vs) | Up to 0.1 | Up to 0.1 |
Data compiled from references[6].
Visualizations
The following diagrams illustrate the workflow of polythis compound synthesis and the catalytic cycle of the DArP reaction.
Caption: Overall workflow for the synthesis and characterization of polyselenophenes via DArP.
Caption: Simplified catalytic cycle for Direct Arylation Polymerization (DArP).
References
- 1. Synthesis of end-capped regioregular poly(3-hexylthiophene)s via direct arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. Synthesis of Ultrahigh Molecular Weight Polymers Containing Reactive Functionality with Low PDIs by Polymerizations of Long-Chain α-Olefins in the Presence of Their Nonconjugated Dienes by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Designing Selenophene-Containing Materials for High-Efficiency Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and application of selenophene-containing materials for the active layers of organic solar cells (OSCs). The unique properties of this compound, a selenium-containing analog of thiophene, offer significant advantages in tuning the optoelectronic characteristics of photovoltaic materials, leading to enhanced device performance. These notes summarize key design principles, present comparative performance data, and provide detailed experimental protocols for the synthesis of these advanced materials and the fabrication and characterization of corresponding solar cell devices.
Introduction to this compound in Organic Photovoltaics
The incorporation of this compound into the molecular structure of either donor or acceptor materials in a bulk heterojunction (BHJ) active layer has emerged as a powerful strategy to improve the power conversion efficiency (PCE) of OSCs.[1][2] Compared to its sulfur-containing counterpart, thiophene, this compound possesses distinct electronic and physical characteristics that are highly beneficial for photovoltaic applications.
The key advantages of incorporating this compound include:
-
Reduced Bandgap: Selenium is less electronegative and has a larger atomic radius than sulfur. This leads to a higher highest occupied molecular orbital (HOMO) energy level and a lower lowest unoccupied molecular orbital (LUMO) energy level in this compound-containing conjugated molecules. The result is a narrower optical bandgap, which allows the material to absorb a broader range of the solar spectrum, particularly in the near-infrared region, leading to higher short-circuit current densities (Jsc).[3][4]
-
Enhanced Intermolecular Interactions: The more polarizable nature of the selenium atom can lead to stronger intermolecular Se···Se and Se···S interactions. This can promote more ordered molecular packing and improved charge transport pathways within the active layer, resulting in higher charge carrier mobility and fill factor (FF).[5]
-
Improved Charge Transport: The unique electronic structure of this compound can facilitate more efficient intramolecular charge transfer and lead to higher hole and electron mobilities in donor and acceptor materials, respectively.[6][7] This balanced charge transport is crucial for minimizing charge recombination losses and maximizing device efficiency.
Design Strategies for this compound-Containing Materials
The strategic placement of this compound units within the molecular architecture of donor and acceptor materials is critical for optimizing their performance.
This compound-Based Donor Materials
In donor-acceptor (D-A) type polymer and small molecule donors, this compound can be incorporated into the polymer backbone or as π-bridges. Replacing thiophene with this compound in the conjugated backbone of a porphyrin-DPP-porphyrin small molecule resulted in a broader absorption, higher hole mobility, and an increased PCE from 7.27% to 9.24%.[5] Similarly, the introduction of this compound π-bridges in a benzodithiophene (BDT)-based polymer donor led to a red-shifted absorption and a higher PCE of 8.40% compared to its thiophene analogue (6.79%).[8]
This compound-Based Acceptor Materials
For non-fullerene acceptors (NFAs), this compound can be integrated into the central core, the π-bridges, or even the end-capping groups. The synthesis of asymmetric this compound-based NFAs, SePTT-2F and SePTTT-2F, demonstrated that extending the conjugation in the this compound-containing backbone can lead to impressively high PCEs of up to 12.24% with an outstanding FF of 75.9%.[9] Another study on a this compound-containing perylene bisimide (PBI) acceptor reported a high PCE of 8.4% with a high open-circuit voltage (Voc) of 0.96 V and an unprecedentedly high FF of 70.2%.[10][11][12]
Performance of this compound-Containing Organic Solar Cells
The inclusion of this compound in the active layer has consistently led to improvements in key photovoltaic parameters. Below is a summary of the performance of various this compound-based materials in organic solar cells.
| Material Name | Role | Partner Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3SDTDPP | Donor | PC71BM | 0.65 | 10.12 | 53.0 | 3.48 | [13] |
| J76 | Donor | PC71BM | - | - | - | 8.40 | [8] |
| This compound-based polymer | Donor | PC71BM | ~0.80–0.84 | ~12 | ~70 | ~7 | [6][7] |
| VC7 | Donor | PC71BM | - | - | - | 9.24 | [5] |
| CBTSeHR | Donor | FO-2Cl | 0.881 | 18.76 | 73.2 | 12.10 | [14] |
| D18:CBTSeHR:CH-6F | Donor (Ternary) | CH-6F (Acceptor) | 0.901 | 26.64 | 76.7 | 18.41 | [15][16] |
| SePTTT-2F | Acceptor | PBT1-C | 0.90 | 18.02 | 75.9 | 12.24 | [9] |
| IDT2Se-4F | Acceptor | PBDB-T | 0.79 | 21.49 | 65.9 | 11.19 | [17] |
| SdiPBI-Se | Acceptor | PDBT-T1 | 0.96 | 12.49 | 70.2 | 8.4 | [10][11][12] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative this compound-containing polymer, the fabrication of a bulk heterojunction organic solar cell, and the characterization of the device.
Synthesis of a this compound-Containing D-A Copolymer via Stille Polycondensation
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer containing this compound units.
Materials:
-
Distannylated this compound-based monomer (e.g., 2,5-bis(trimethylstannyl)this compound)
-
Dibrominated acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
-
Methanol
-
Hexane
-
Acetone
-
Soxhlet extraction apparatus
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: Inside an inert atmosphere glovebox, add the distannylated this compound monomer (1 mmol), the dibrominated acceptor monomer (1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous chlorobenzene (10 mL) to the flask.
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
Perform Soxhlet extraction on the crude polymer with methanol, acetone, and hexane to further purify it.
-
Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) to isolate the desired high molecular weight fraction.
-
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry it under vacuum at 40 °C overnight.
Caption: Workflow for the synthesis and purification of a this compound-containing polymer.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture OSC device (ITO/PEDOT:PSS/Active Layer/Cathode).
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound-containing donor material
-
Acceptor material (e.g., PC₇₁BM or a non-fullerene acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Deionized water
-
Acetone
-
Isopropanol
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating them sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare a solution of the donor and acceptor materials in chlorobenzene (e.g., a total concentration of 20 mg/mL with a specific D:A weight ratio).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at a suitable speed (e.g., 1000-3000 rpm) for 60 seconds.
-
Anneal the film at an optimized temperature and time (e.g., 110 °C for 10 minutes) if required.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
-
Caption: Step-by-step workflow for the fabrication of a conventional organic solar cell.
Characterization Protocols
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated OSCs using a solar simulator under AM 1.5G illumination (100 mW/cm²) and a source meter. The key parameters (Voc, Jsc, FF, PCE) are extracted from these curves.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum using a dedicated EQE system to determine the photocurrent response at different wavelengths of light.
-
UV-Vis Spectroscopy: Record the absorption spectra of the materials in solution and as thin films to determine their optical bandgaps and absorption coefficients.
-
Cyclic Voltammetry (CV): Perform CV measurements on thin films of the materials to determine their HOMO and LUMO energy levels. The measurements are typically carried out in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) using a three-electrode setup (working, counter, and reference electrodes).
-
Atomic Force Microscopy (AFM): Use AFM in tapping mode to investigate the surface morphology and roughness of the active layer films.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Employ GIWAXS to probe the molecular packing and orientation within the bulk of the active layer film.
Caption: Key characterization techniques for this compound-based organic solar cells.
Conclusion
The design and synthesis of novel this compound-containing materials represent a highly promising avenue for advancing the field of organic photovoltaics. The unique electronic properties of this compound enable the fine-tuning of material bandgaps, energy levels, and charge transport characteristics, ultimately leading to significant improvements in solar cell efficiency. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop the next generation of high-performance organic solar cells based on this versatile heterocyclic building block.
References
- 1. Accelerating organic solar cell material's discovery: high-throughput screening and big data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating organic solar cell material's discovery: high-throughput screening and big data - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE00559F [pubs.rsc.org]
- 7. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.tno.nl [publications.tno.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rylene-wang.com [rylene-wang.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric this compound-based non-fullerene acceptors for high-performance organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Regioselective Cyclization in Selenophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the synthesis of substituted selenophenes utilizing copper-catalyzed regioselective cyclization reactions. Selenophenes are an important class of heterocyclic compounds with significant applications in materials science and as pharmacophores in drug discovery. The following protocols offer efficient and selective methods for accessing these valuable molecular scaffolds.
Copper-Catalyzed [2+2+1] Cyclization of Terminal Alkynes and Elemental Selenium
This method provides a straightforward and atom-economical approach to synthesize 2,5-disubstituted selenophenes from readily available terminal alkynes and elemental selenium. The reaction exhibits excellent regioselectivity and tolerates a wide range of functional groups.[1][2]
Data Presentation
Table 1: Substrate Scope for the Synthesis of 2,5-Disubstituted Selenophenes via [2+2+1] Cyclization
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 2,5-Diphenylselenophene | 85 |
| 2 | 4-Methylphenylacetylene | 2,5-Di(p-tolyl)this compound | 82 |
| 3 | 4-Methoxyphenylacetylene | 2,5-Bis(4-methoxyphenyl)this compound | 78 |
| 4 | 4-Chlorophenylacetylene | 2,5-Bis(4-chlorophenyl)this compound | 75 |
| 5 | 1-Hexyne | 2,5-Dibutylthis compound | 65 |
| 6 | Cyclohexylacetylene | 2,5-Dicyclohexylthis compound | 68 |
| 7 | 2-Ethynylpyridine | 2,5-Di(pyridin-2-yl)this compound | 71 |
Yields are isolated yields. Reaction conditions: Alkyne (0.5 mmol), Se (0.3 mmol), Cu powder (10 mol%), DBU (1.0 equiv), in CH3CN (2 mL) at 100 °C for 12 h.[2]
Experimental Protocol
General Procedure for the Synthesis of 2,5-Disubstituted Selenophenes:
-
To a sealed reaction tube, add the terminal alkyne (0.5 mmol, 1.0 equiv), elemental selenium powder (23.7 mg, 0.3 mmol, 0.6 equiv), copper powder (3.2 mg, 0.05 mmol, 10 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (76 mg, 0.5 mmol, 1.0 equiv).
-
Add acetonitrile (CH3CN, 2 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,5-disubstituted this compound.
Proposed Mechanism
The reaction is proposed to proceed through a Glaser coupling of two alkyne molecules, followed by the insertion of H₂Se (formed in situ) and subsequent cyclization.
Caption: Proposed mechanism for the [2+2+1] cyclization.
Copper-Catalyzed One-Pot Synthesis from 1,3-Dienyl Bromides
This protocol describes an efficient synthesis of variously substituted selenophenes from (E,E)-1,3-dienyl bromides and potassium selenocyanate (KSeCN) catalyzed by copper(I) oxide nanoparticles. This one-pot reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.[3][4]
Data Presentation
Table 2: Synthesis of Substituted Selenophenes from 1,3-Dienyl Bromides
| Entry | 1,3-Dienyl Bromide Substrate (R¹, R²) | Product | Yield (%) |
| 1 | R¹=Ph, R²=H | 2-Phenylthis compound | 85 |
| 2 | R¹=4-MeC₆H₄, R²=H | 2-(p-Tolyl)this compound | 82 |
| 3 | R¹=4-ClC₆H₄, R²=H | 2-(4-Chlorophenyl)this compound | 80 |
| 4 | R¹=2-Thienyl, R²=H | 2-(Thiophen-2-yl)this compound | 78 |
| 5 | R¹=Ph, R²=Me | 2-Phenyl-5-methylthis compound | 75 |
| 6 | R¹=Ph, R²=Ph | 2,5-Diphenylthis compound | 72 |
Yields are isolated yields. Reaction conditions: 1,3-Dienyl bromide (0.5 mmol), KSeCN (0.6 mmol), CuO nanoparticles (10 mol%), in DMSO (2 mL) at 90 °C for 10-12 h.[3][4]
Experimental Protocol
General Procedure for the Synthesis of Selenophenes from 1,3-Dienyl Bromides:
-
In a round-bottom flask, combine the (E,E)-1,3-dienyl bromide (0.5 mmol, 1.0 equiv), potassium selenocyanate (86 mg, 0.6 mmol, 1.2 equiv), and copper(I) oxide nanoparticles (7.2 mg, 0.05 mmol, 10 mol%).
-
Add dimethyl sulfoxide (DMSO, 2 mL) to the flask.
-
Heat the reaction mixture to 90 °C under an argon atmosphere.
-
Stir the mixture for 10-12 hours.
-
After cooling to room temperature, add water (15 mL) and extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexanes) to yield the pure this compound derivative.
Experimental Workflow
Caption: Workflow for this compound synthesis from 1,3-dienyl bromides.
Copper(II)-Mediated Cyclization of Homopropargyl Selenides
The cyclization of homopropargyl selenides mediated by copper(II) halides offers a selective route to various this compound derivatives, including 3-haloselenophenes. The selectivity of the reaction is highly dependent on the solvent and temperature.[5]
Data Presentation
Table 3: Selective Synthesis of this compound Derivatives from Homopropargyl Selenides
| Entry | Substrate (R) | Reagent | Solvent | Temp. (°C) | Product | Yield (%) |
| 1 | Ph | CuBr₂ | DCE | 80 | 2-Phenyl-3-bromothis compound | 85 |
| 2 | 4-MeC₆H₄ | CuBr₂ | DCE | 80 | 2-(p-Tolyl)-3-bromothis compound | 82 |
| 3 | Ph | CuCl₂ | DMA | 100 | 2-Phenyl-3-chlorothis compound | 78 |
| 4 | 4-ClC₆H₄ | CuBr₂ | DCE | 80 | 2-(4-Chlorophenyl)-3-bromothis compound | 80 |
| 5 | n-Bu | CuBr₂ | DCE | 80 | 2-Butyl-3-bromothis compound | 70 |
Yields are isolated yields. Reaction conditions: Homopropargyl selenide (0.5 mmol), Cu(II) halide (1.0 mmol) in the specified solvent (3 mL). DCE = 1,2-dichloroethane; DMA = N,N-dimethylacetamide.[5]
Experimental Protocol
Procedure for the Synthesis of 3-Haloselenophenes:
-
Dissolve the homopropargyl selenide (0.5 mmol, 1.0 equiv) in N,N-dimethylacetamide (DMA, 3 mL) in a sealed tube.
-
Add copper(II) bromide (223 mg, 1.0 mmol, 2.0 equiv) or copper(II) chloride (134 mg, 1.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for the appropriate time (typically 4-8 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired 3-halothis compound.
Logical Relationship Diagram
Caption: Condition-dependent selectivity in homopropargyl selenide cyclization.
References
- 1. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclization of homopropargyl chalcogenides by copper(II) salts: selective synthesis of 2,3-dihydroselenophenes, 3-arylselenophenes, and 3-haloselenophenes/thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Selenophene-Based Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of electrochemical biosensors based on selenophene-containing conductive polymers. The unique electronic and electrochemical properties of polyselenophenes make them excellent materials for the development of sensitive and stable biosensing platforms. The following sections detail the fabrication of this compound-based biosensors for the detection of key analytes: dopamine, glucose, ascorbic acid, and a specific DNA sequence.
Core Principles
The fabrication of these biosensors generally involves three key stages:
-
Electrode Modification: A conductive polymer film, typically a derivative of poly(this compound), is electrochemically deposited onto a working electrode (e.g., glassy carbon or gold electrode). This polymer layer serves as the transducer and provides a high surface area for subsequent functionalization.
-
Bioreceptor Immobilization: A specific biorecognition element (e.g., enzyme, aptamer, or single-stranded DNA) is attached to the surface of the polythis compound film. This element provides selectivity for the target analyte.
-
Electrochemical Detection: The binding of the target analyte to the immobilized bioreceptor induces a change in the electrochemical properties of the polymer film, which is measured using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS).
Mandatory Visualizations
General Experimental Workflow
Application Note 1: this compound-Based Biosensor for Dopamine Detection
This protocol describes the fabrication of a highly sensitive and selective electrochemical biosensor for the detection of dopamine (DA), a critical neurotransmitter. The sensor is based on a composite of poly(3,4-ethylenedioxythis compound) (PEDOS) and nitrogen-doped graphene (N-Gr).
Signaling Pathway
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Dopamine (DA) | [1] |
| Linear Range | 0.008 - 80 µM | [1] |
| Limit of Detection (LOD) | 0.0066 µM (S/N = 3) | [1] |
| Sensitivity | High (not specified) | [1] |
| Response Time | < 5 seconds | Estimated |
| Stability | >90% response after 15 days | Estimated |
| Interference | Minimal from Ascorbic Acid and Uric Acid | [2] |
Experimental Protocol
1. Preparation of PEDOS/N-Gr Composite:
-
Materials: 3,4-ethylenedioxythis compound (EDOS), nitrogen-doped graphene (N-Gr), cetyltrimethylammonium bromide (CTAB), anhydrous ferric chloride (FeCl₃), chloroform (CHCl₃).
-
Procedure:
-
Add 0.160 g of CTAB and 0.025 g of N-Gr to 20 ml of CHCl₃.
-
Slowly add 0.050 g of EDOS monomer to the solution and sonicate for 10 minutes.
-
Separately, ultrasonically disperse 0.172 g of anhydrous FeCl₃ in CHCl₃.
-
Add the FeCl₃ solution to the monomer mixture and stir at ambient temperature for 24 hours.
-
Purify the resulting mixture with chloroform, ethanol, and distilled water.
-
Obtain the PEDOS/N-Gr composite by freeze-drying.[3]
-
2. Electrode Modification:
-
Materials: Glassy carbon electrode (GCE, 4 mm diameter), PEDOS/N-Gr composite, ethanol, deionized water, alumina slurry.
-
Procedure:
-
Polish the GCE with 0.05 µm alumina slurry, then sonicate in ethanol and deionized water.
-
Prepare a suspension of the PEDOS/N-Gr composite in a suitable solvent (e.g., ethanol).
-
Drop-cast a small volume (e.g., 5 µL) of the composite suspension onto the clean GCE surface and allow it to dry.
-
3. Electrochemical Measurements:
-
Instrumentation: Potentiostat with a three-electrode system (PEDOS/N-Gr/GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode).
-
Procedure:
-
Perform electrochemical measurements (CV or DPV) in a phosphate buffer solution (PBS, pH 7.0).
-
For dopamine detection, add varying concentrations of dopamine to the PBS and record the electrochemical response.
-
The oxidation peak of dopamine will be observed, and the peak current will be proportional to the dopamine concentration.
-
Application Note 2: this compound-Based Biosensor for Glucose Detection
This protocol details the fabrication of an enzymatic biosensor for glucose detection. It utilizes a poly(3,4-ethylenedioxythis compound) (PEDOS) modified electrode with immobilized glucose oxidase (GOx).
Signaling Pathway
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Glucose | [4] |
| Linear Range | 0.5 - 8 mM | [5] (PEDOT-based) |
| Limit of Detection (LOD) | 10 nM (OECT-based) | [4][6] |
| Sensitivity | High (not specified) | [4] |
| Response Time | < 10 seconds | Estimated |
| Stability | >85% response after 30 days | [7] (Polyaniline-based) |
| Selectivity | High due to enzymatic reaction | [5] |
Experimental Protocol
1. Electrochemical Polymerization of EDOS:
-
Materials: Glassy carbon electrode (GCE), 3,4-ethylenedioxythis compound (EDOS), acetonitrile (ACN), lithium perchlorate (LiClO₄).
-
Procedure:
-
Prepare a solution of 0.01 M EDOS in ACN containing 0.1 M LiClO₄.
-
Perform electropolymerization on a clean GCE using cyclic voltammetry by scanning the potential between -0.8 V and +1.2 V (vs. Ag/AgCl) for several cycles until a stable polymer film is formed.[8]
-
Rinse the PEDOS-modified GCE with ACN and then deionized water.
-
2. Immobilization of Glucose Oxidase (GOx):
-
Materials: PEDOS/GCE, glucose oxidase (GOx), glutaraldehyde, phosphate buffer solution (PBS, pH 7.4).
-
Procedure:
-
Activate the PEDOS/GCE by immersing it in a solution of glutaraldehyde (e.g., 2.5% in PBS) for 1 hour at room temperature.
-
Rinse the electrode with PBS.
-
Drop-cast a solution of GOx (e.g., 10 mg/mL in PBS) onto the activated electrode surface and incubate for several hours at 4°C to allow for covalent bonding.[7]
-
Rinse thoroughly with PBS to remove any unbound enzyme.
-
3. Electrochemical Measurements:
-
Instrumentation: Potentiostat with a three-electrode system.
-
Procedure:
-
Perform amperometric measurements in PBS (pH 7.4) at a constant potential (e.g., +0.6 V vs. Ag/AgCl).
-
Add successive amounts of glucose to the PBS and record the change in current, which is proportional to the glucose concentration due to the enzymatic production and subsequent electrochemical detection of hydrogen peroxide.
-
Application Note 3: this compound-Based Biosensor for Ascorbic Acid Detection
This protocol outlines the fabrication of a non-enzymatic electrochemical sensor for the detection of ascorbic acid (AA), an important antioxidant. The sensor relies on the electrocatalytic properties of the polythis compound film.
Signaling Pathway
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Ascorbic Acid (AA) | [7] (based on similar sensors) |
| Linear Range | 0.45 - 2.10 mM | [9] (MOF-based) |
| Limit of Detection (LOD) | 1.08 µM | [9] (MOF-based) |
| Sensitivity | High (not specified) | [7] |
| Response Time | < 3 seconds | Estimated |
| Stability | >95% response after 10 days | Estimated |
| Selectivity | Good, potential interference from dopamine and uric acid | [10] |
Experimental Protocol
1. Electrochemical Polymerization of a this compound Derivative:
-
Follow the procedure outlined in Application Note 2, section 1, to prepare a PEDOS-modified GCE.
2. Electrochemical Measurements:
-
Instrumentation: Potentiostat with a three-electrode system.
-
Procedure:
-
Use differential pulse voltammetry (DPV) for sensitive detection of ascorbic acid in a suitable buffer (e.g., citrate buffer, pH 4.0).
-
Record the DPVs in the presence of varying concentrations of ascorbic acid.
-
The oxidation peak current of ascorbic acid will increase linearly with its concentration.
-
Application Note 4: this compound-Based Aptasensor for DNA Detection
This protocol describes the fabrication of a reagentless electrochemical aptasensor for the detection of a specific DNA sequence. The sensor utilizes a thiolated aptamer immobilized on a gold electrode modified with a polythis compound film.
Signaling Pathway
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Specific DNA Sequence | [4] (based on similar sensors) |
| Linear Range | 1 x 10⁻¹² - 1 x 10⁻⁷ M | [11] (Graphene-based) |
| Limit of Detection (LOD) | 2 x 10⁻¹³ M | [11] (Graphene-based) |
| Sensitivity | High (not specified) | [4] |
| Response Time | 15-30 minutes (incubation) | Estimated |
| Stability | Good for single use, potential for regeneration | [12] |
| Selectivity | High, distinguishes single-base mismatches | [4] |
Experimental Protocol
1. Electrode Modification:
-
Materials: Gold electrode, EDOS, ACN, LiClO₄.
-
Procedure:
-
Clean the gold electrode thoroughly.
-
Electropolymerize EDOS on the gold electrode as described in Application Note 2, section 1.
-
2. Aptamer Immobilization:
-
Materials: PEDOS/Au electrode, thiolated DNA aptamer specific to the target sequence, 6-mercapto-1-hexanol (MCH), Tris-HCl buffer.
-
Procedure:
-
Prepare a solution of the thiolated aptamer in Tris-HCl buffer.
-
Incubate the PEDOS/Au electrode in the aptamer solution for several hours to allow for self-assembly of the aptamer onto the electrode surface.
-
Rinse the electrode with buffer.
-
Immerse the electrode in a solution of MCH to block any remaining active sites on the electrode surface and to orient the aptamers.[13]
-
Rinse the electrode thoroughly with buffer.
-
3. DNA Hybridization and Detection:
-
Instrumentation: Potentiostat with EIS capabilities.
-
Procedure:
-
Record the EIS spectrum of the aptasensor in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
Incubate the aptasensor in a solution containing the target DNA sequence for a specific period to allow for hybridization.
-
Rinse the electrode to remove any unbound DNA.
-
Record the EIS spectrum again. The increase in the charge transfer resistance (Rct) is proportional to the concentration of the target DNA.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DNA hybridization electrochemical sensor using conducting polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review on Electrochemical Microsensors for Ascorbic Acid Detection: Clinical, Pharmaceutical, and Food Safety Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of Electrochemical and Photoelectrochemical Sensing Platform Based on Porphyrinic Metal-Organic Frameworks for Determination of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multifunctional Electrochemical Sensor for the Simultaneous Detection of Ascorbic Acid, Dopamine, Uric Acid, and Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical DNA biosensor based on a glassy carbon electrode modified with gold nanoparticles and graphene for sensitive determination of Klebsiella pneumoniae carbapenemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selenophene Derivatives as Near-Infrared Absorbing Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophene derivatives have emerged as a promising class of organic materials for near-infrared (NIR) absorbing dyes. The incorporation of the heavier selenium atom in place of sulfur (in thiophene analogues) or oxygen (in furan analogues) leads to a narrowing of the HOMO-LUMO gap, resulting in a bathochromic shift of absorption into the NIR region.[1][2] This property, combined with the potential for high molar extinction coefficients, excellent photostability, and tunable electronic properties through molecular engineering, makes this compound-based dyes highly attractive for a range of applications. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in photothermal therapy (PTT), bioimaging, and organic photovoltaics (OPV).
Key Advantages of this compound-Based NIR Dyes:
-
NIR Absorption: Efficiently absorb light in the "biological transparent window" (700-1100 nm), enabling deeper tissue penetration for biomedical applications.[3]
-
High Photothermal Conversion Efficiency (PCE): Can effectively convert absorbed light energy into heat, making them excellent candidates for photothermal therapy.[4]
-
Tunable Optoelectronic Properties: The absorption and emission wavelengths, as well as energy levels, can be finely tuned through chemical modifications of the molecular structure.[5]
-
Enhanced Intermolecular Interactions: The larger and more polarizable selenium atom can facilitate stronger intermolecular Se-Se interactions, which can improve charge transport in organic electronic devices.[2]
Applications
Photothermal Therapy (PTT)
This compound-based organic dyes can be formulated into nanoparticles that, when irradiated with NIR light, generate localized hyperthermia to ablate cancer cells.[4][6]
A notable example is a nanotheranostic agent based on a this compound-substituted diketopyrrolopyrrole (SeDPP-TPA). These nanoparticles exhibit strong NIR absorption and a high photothermal conversion efficiency.
Quantitative Data for SeDPP-TPA Nanoparticles:
| Property | Value |
| Maximum Absorption (λmax) | ~808 nm |
| Photothermal Conversion Efficiency (η) | ~60% |
Note: The specific values can vary depending on the exact molecular structure and nanoparticle formulation.
This protocol describes a typical nanoprecipitation method for formulating organic dye nanoparticles.
Materials:
-
SeDPP-TPA dye
-
Tetrahydrofuran (THF), analytical grade
-
Pluronic F-127 or other suitable amphiphilic polymer
-
Deionized water
Procedure:
-
Dissolution: Dissolve 1 mg of SeDPP-TPA dye in 1 mL of THF.
-
Aqueous Phase Preparation: Prepare a 10 mL aqueous solution containing 1 mg/mL of Pluronic F-127.
-
Nanoprecipitation: Under vigorous stirring, rapidly inject the SeDPP-TPA/THF solution into the aqueous Pluronic F-127 solution.
-
Solvent Evaporation: Continue stirring the mixture for at least 2 hours at room temperature in a fume hood to allow for the complete evaporation of THF.
-
Purification: Purify the resulting nanoparticle suspension by centrifugation at 10,000 rpm for 15 minutes and redisperse the pellet in deionized water. Repeat this washing step three times.
-
Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Confirm the optical properties using UV-Vis-NIR spectroscopy.
This protocol outlines the method for determining the photothermal conversion efficiency of a nanoparticle suspension.[1]
Materials and Equipment:
-
SeDPP-TPA nanoparticle suspension of known concentration
-
Quartz cuvette
-
808 nm NIR laser with adjustable power
-
Thermocouple or IR thermal imaging camera
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Place 1 mL of the nanoparticle suspension in a quartz cuvette.
-
Irradiation: Irradiate the center of the suspension with an 808 nm laser at a fixed power density (e.g., 1 W/cm²) for a set duration (e.g., 10 minutes), while continuously stirring.
-
Temperature Monitoring: Record the temperature of the solution at regular intervals until it reaches a steady state.
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to room temperature.
-
Calculation: The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(T_max - T_surr) - Q_dis] / [I(1 - 10^(-A_808))]
where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent.
-
I is the incident laser power.
-
A_808 is the absorbance of the nanoparticles at 808 nm.
The term hA is determined from the cooling curve data.
-
This protocol details how to assess the photothermal cytotoxicity of the nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
SeDPP-TPA nanoparticles
-
96-well plates
-
MTT or other cell viability assay reagent
-
808 nm NIR laser
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Incubation with Nanoparticles: Replace the medium with fresh medium containing various concentrations of SeDPP-TPA nanoparticles and incubate for a further 4-6 hours. Include control wells with no nanoparticles.
-
NIR Irradiation: Expose the designated wells to an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a set time (e.g., 5 minutes). Keep a set of control plates that are not irradiated.
-
Post-Irradiation Incubation: Replace the medium with fresh medium and incubate all plates for another 24 hours.
-
Cell Viability Assessment: Perform an MTT assay to determine the cell viability in each well according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells.
Diagrams
Caption: Workflow for the formulation and in vitro photothermal therapy application of this compound-based nanoparticles.
Bioimaging
The strong fluorescence of some this compound derivatives in the NIR-I and NIR-II (1000-1700 nm) windows makes them excellent probes for in vivo imaging, offering deep tissue penetration and high-resolution images.[7]
Donor-acceptor-donor (D-A-D) type molecules incorporating this compound units can exhibit bright NIR-II fluorescence with high quantum yields.
Quantitative Data for a Representative this compound-based NIR-II Probe:
| Property | Value |
| Maximum Emission (λem) | > 1000 nm |
| Fluorescence Quantum Yield (ΦF) | 0.5 - 2.0% |
Note: The specific values are highly dependent on the molecular structure and environment.
This protocol describes a general procedure for using a this compound-based NIR-II probe for in vivo tumor imaging in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound-based NIR-II fluorescent probe formulated for intravenous injection (e.g., encapsulated in nanoparticles or conjugated to a targeting ligand)
-
In vivo NIR-II imaging system with an appropriate excitation laser and InGaAs detector
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Intravenously inject the formulated NIR-II probe solution (typically 100-200 µL) into the tail vein of the mouse.
-
Image Acquisition: Acquire whole-body NIR-II fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to determine the tumor-to-background signal ratio.
-
Ex Vivo Validation: After the final imaging session, euthanize the mouse and excise the tumor and major organs. Image the excised tissues to confirm the biodistribution of the probe.
Diagrams
Caption: Pathway of a this compound-based NIR-II probe for in vivo tumor imaging.
Organic Solar Cells (OSCs)
This compound-containing molecules are used as non-fullerene acceptors (NFAs) in the active layer of organic solar cells, where their NIR absorption helps to broaden the solar spectrum utilization.[2][5][8]
These are examples of high-performance NFAs that incorporate this compound units to achieve strong NIR absorption and efficient charge generation.
Quantitative Data for this compound-Based Organic Solar Cells:
| Acceptor | Donor | Power Conversion Efficiency (PCE) |
| 2T2Se-F | PM6 | ~12% |
| IDT2Se-4F | PM6 | >17% |
Note: PCE values are highly dependent on device architecture and fabrication conditions.
This protocol describes the fabrication of a conventional architecture organic solar cell using a this compound-based NFA.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Donor polymer (e.g., PM6)
-
This compound-based acceptor (e.g., IDT2Se-4F)
-
Chlorobenzene or other suitable organic solvent
-
Electron transport layer material (e.g., PFN-Br)
-
Metal for cathode (e.g., Ag)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes.
-
Active Layer Preparation: Prepare a blend solution of the donor polymer and this compound-based acceptor in a suitable solvent (e.g., chlorobenzene) at a specific ratio (e.g., 1:1.2 by weight).
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer blend onto the PEDOT:PSS layer and anneal as required by the specific materials.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of the ETL material on top of the active layer.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Ag) by thermal evaporation through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Diagrams
Caption: Layered structure of a typical organic solar cell incorporating a this compound-based acceptor.
Conclusion
This compound derivatives are versatile building blocks for creating high-performance NIR absorbing dyes. Their successful application in photothermal therapy, bioimaging, and organic solar cells demonstrates their significant potential in both biomedical and materials science fields. The protocols provided herein offer a starting point for researchers to explore and harness the unique properties of these promising materials. Further molecular design and optimization of formulation and device fabrication will undoubtedly lead to even more advanced applications in the future.
References
- 1. ntno.org [ntno.org]
- 2. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selenium-integrated conjugated oligomer nanoparticles with high photothermal conversion efficiency for NIR-II imaging-guided cancer phototheranostics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbon-coated selenium nanoparticles for photothermal therapy in choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pv-magazine.com [pv-magazine.com]
Troubleshooting & Optimization
overcoming challenges in the regioselective synthesis of substituted selenophenes
Welcome to the technical support center for the regioselective synthesis of substituted selenophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the regioselective synthesis of substituted selenophenes?
A1: The synthesis of substituted selenophenes typically begins with acyclic precursors that contain a π-system.[1][2] Common starting materials include 1,3-diynes, (Z)-selenoenynes, homopropargyl selenides, and ortho-alkynyl-functionalized arenes.[2][3] The choice of precursor often dictates the synthetic strategy and the potential for regiocontrol.
Q2: How can I control the regioselectivity of my selenophene synthesis?
A2: Achieving high regioselectivity is a critical challenge.[2] Control can be exerted through several factors:
-
Catalyst and Reagent Selection: Transition metals like copper and iron, as well as electrophilic species, can direct the cyclization to favor a specific regioisomer.[2][4][5] For instance, the choice of a halogen source (e.g., I₂ or NBS) can directly influence the regioselectivity in the cyclization of diynols.[2]
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact selectivity. In some copper(II)/halide-mediated cyclizations of homopropargyl selenides, controlling these parameters can selectively yield different isomers.[2]
-
Substituent Effects: The electronic and steric properties of the substituents on the starting material can direct the regiochemical outcome of the cyclization.[5]
Q3: I am getting a mixture of regioisomers. What is the first thing I should check?
A3: If you are observing a mixture of regioisomers, the first step is to review your reaction conditions critically. Small deviations in temperature, reaction time, or reagent stoichiometry can lead to a loss of selectivity. Ensure that your starting materials are pure, as impurities can sometimes interfere with the catalytic cycle or reaction pathway. Consider adjusting the solvent polarity or the catalyst system, as these are often key determinants of regioselectivity.[2]
Q4: Are there any "green" or more environmentally friendly methods for this compound synthesis?
A4: Yes, efforts are being made to develop more sustainable synthetic protocols. One such example involves the use of Oxone®, a green oxidizing agent, in conjunction with diorganyl diselenides for the cyclization of (biphenyl-2-alkyne)chalcogenides, which can proceed in acetonitrile at elevated temperatures.[1]
Q5: Why is the synthesis of fused selenophenes, like benzo[b]selenophenes, often described as challenging?
A5: The synthesis of fused selenophenes is particularly challenging due to the difficulty in constructing the polycyclic aromatic system with high regioselectivity.[6][7][8][9] These syntheses often require multi-step procedures and careful control over cyclization conditions to avoid the formation of undesired isomers.[6][7][8][9] However, methods like intramolecular cyclization of selenium-functionalized arenes with ortho-alkynyl groups are proving to be a useful strategy.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound Product | 1. Inactive catalyst or reagents.2. Unsuitable reaction temperature or time.3. Decomposition of starting material or product.4. Presence of radical scavengers if the reaction proceeds via a radical mechanism. | 1. Use fresh catalyst and reagents. Ensure selenium source (e.g., elemental selenium) is of appropriate quality.2. Optimize temperature and reaction time by running small-scale test reactions.3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]4. If a radical pathway is suspected, avoid radical inhibitors unless used for mechanistic studies.[3] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incorrect solvent choice.2. Non-optimal reaction temperature.3. Steric or electronic effects of substrates not favoring a single isomer.4. Catalyst not providing sufficient stereochemical control. | 1. Screen a range of solvents with varying polarities.[2]2. Systematically vary the reaction temperature; lower temperatures often increase selectivity.3. Modify the substituents on the starting material if possible, for example, by introducing a bulkier group to sterically hinder one reaction pathway.[5]4. Experiment with different ligands for your metal catalyst or switch to a different catalytic system. |
| Formation of Unexpected Side Products | 1. Reaction proceeding through an alternative mechanistic pathway.2. Presence of water or other nucleophilic impurities.3. The amine group in the substrate is crucial for the formation of some unusual products.[10] | 1. Conduct control experiments to understand the reaction mechanism. For example, the use of radical scavengers can help determine if a radical pathway is involved.[3]2. Use anhydrous solvents and reagents.3. For reactions involving 1-aminobutadiynes, the amine functionality is critical; its absence can lead to different products or no reaction.[10] |
| Difficulty in Purifying the Product | 1. Co-elution of regioisomers or starting material.2. Product instability on silica gel. | 1. Try alternative chromatography techniques (e.g., reverse-phase chromatography, preparative TLC).2. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization. |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed [2+2+1] Cyclization for 2,5-Disubstituted Selenophenes
This protocol describes a method for synthesizing 2,5-disubstituted selenophenes from terminal alkynes and elemental selenium.[4]
Materials:
-
Terminal alkyne
-
Elemental selenium powder
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add the terminal alkyne (1.0 mmol), elemental selenium (1.2 mmol), and CuI (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous DMF (2.0 mL) and DBU (2.0 mmol) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Mediated Electrophilic Cyclization of Selenoenynes
This protocol details the synthesis of 3-iodo-selenophenes through a 5-endo-dig electrophilic cyclization.[11]
Materials:
-
(Z)-Selenoenyne
-
Iodine (I₂)
-
Appropriate nucleophile (e.g., alcohol or amine)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the (Z)-selenoenyne (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (e.g., 2.0 equiv of an alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.5 equiv) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the designated time (e.g., 1-4 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-iodo-selenophene.
Visualizations
Experimental Workflow: General this compound Synthesis
Caption: A generalized workflow for the synthesis of substituted selenophenes.
Troubleshooting Logic for Poor Regioselectivity
Caption: A decision-making diagram for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]
- 7. Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine-mediated regioselective 5-endo-dig electrophilic cyclization reaction of selenoenynes: synthesis of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
strategies for improving the yield of selenophene polymerization reactions
Welcome to the technical support center for selenophene polymerization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their polymerization reactions and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization reactions.
Issue 1: Low or No Polymer Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Use a fresh, high-purity catalyst and ensure all glassware is rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Impure Monomer or Solvent | Purify the monomer using techniques like chromatography or distillation. Use anhydrous and degassed solvents.[1][2] The importance of monomer purity cannot be overstated, as impurities can terminate the polymerization chain.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For instance, in Kumada Catalyst-Transfer Polycondensation (KCTP), 40°C has been found to be effective for similar monomers.[1] For some direct arylation polymerizations, lowering the temperature can limit the formation of defects.[3] |
| Inefficient Initiator/Catalyst Activation | For methods like KCTP, ensure the Grignard reagent is freshly prepared or has been stored properly to ensure efficient activation.[1] |
| Inappropriate Solvent | The choice of solvent is critical. For instance, in certain cyclization reactions to form this compound precursors, solvents like DMSO may lead to higher yields compared to DMF, water, acetonitrile, THF, or toluene.[4] |
Issue 2: Low Molecular Weight of the Polymer
Possible Causes and Solutions
| Cause | Recommended Solution |
| Chain Termination | Ensure high monomer purity to avoid premature chain termination by impurities.[2] |
| Suboptimal Catalyst-to-Monomer Ratio | The catalyst-to-monomer ratio can influence the molecular weight of the resulting polymer. This parameter should be optimized for your specific system. |
| Reaction Time | In some cases, longer reaction times can lead to lower yields or degradation, potentially affecting molecular weight. Monitor the reaction progress to determine the optimal duration.[4] |
| Steric Hindrance | The position and size of substituents on the this compound monomer can cause steric hindrance, which may affect polymerization kinetics and the achievable molecular weight.[1] |
Issue 3: Poor Polymer Solubility
Possible Causes and Solutions
| Cause | Recommended Solution |
| Strong Interchain Packing | The linkage position on the this compound ring impacts the polymer's structure. For example, a 2,5-linked polymer tends to have a more linear and planar backbone, leading to stronger packing and reduced solubility. In contrast, a 3,4-linked polymer has a more contorted structure, which disrupts packing and enhances solubility.[5] |
| Side Chain Engineering | The introduction of appropriate side chains on the polymer backbone is a common strategy to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound polymerization?
The yield of this compound polymerization is influenced by several critical factors:
-
Monomer Purity: High monomer purity is essential to prevent premature chain termination.[1][2]
-
Catalyst System: The choice of catalyst and ligands is crucial. For example, in Suzuki polymerization, catalysts like Pd₂(dba)₃/P-(o-tol)₃ are commonly used.[6]
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized for each specific polymerization method and monomer.[1][4]
-
Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions.[1]
Q2: How can I improve the yield of Direct Arylation Polymerization (DArP) for selenophenes?
Direct Arylation Polymerization (DArP) is a more sustainable method but can be prone to defects. To improve the yield and quality of the polymer:
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to suppress crosslinking and the formation of β-defects.[3][7]
-
Catalyst Loading: Reducing the amount of catalyst can minimize homocoupling defects.[3]
-
Additives: The use of bulky carboxylic acids, such as pivalic acid or neodecanoic acid, can increase the molecular weight of the polymer.[3][7]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylacetamide (DMAc) are often used.[3][7]
Q3: What is a general protocol for Suzuki Polymerization of a this compound-containing polymer?
While specific conditions vary, a general protocol for Suzuki polymerization is as follows:
-
Monomer Preparation: Synthesize and purify the desired dibromo-selenophene and diboronic ester-comonomers.
-
Reaction Setup: In a glovebox, combine the monomers, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₃PO₄) in a suitable anhydrous and degassed solvent (e.g., a mixture of dioxane/toluene).[8]
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90°C) and stir for a set time (e.g., 3 hours).[8]
-
Purification: After cooling, the polymer is typically purified by precipitation into a non-solvent like acidic methanol, followed by Soxhlet extraction with various solvents (e.g., methanol, acetone, hexane, and chloroform) to remove impurities and low molecular weight oligomers.[6]
Q4: How does the choice of chalcogen (Sulfur vs. Selenium) affect the polymer properties?
Replacing sulfur with selenium in a conjugated polymer backbone has several effects:
-
Reduced Band Gap: Selenium is larger and more polarizable than sulfur, which leads to a more quinoidal character in the polymer backbone and typically results in a reduced band gap.[6]
-
Solubility: The change in heteroatom can influence interchain packing and thus the solubility of the polymer.[5]
-
Electronic Properties: The stronger electron-donating ability of this compound compared to thiophene can influence the electronic properties of the resulting polymer.[9]
Experimental Workflows and Pathways
General Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
Simplified Direct Arylation Polymerization (DArP) Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of direct arylation polymerization conditions for the synthesis of poly(3‐hexylthiophene) (2013) | Andrey E. Rudenko | 92 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Processable Selenophene-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of processable selenophene-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based polymers have poor solubility in common organic solvents?
Poor solubility in this compound-based polymers often stems from the inherent rigidity and planarity of their conjugated backbones. This planarity promotes strong intermolecular π-π stacking, leading to aggregation that hinders solvent molecules from effectively solvating the polymer chains. Unsubstituted conjugated polymers are generally insoluble for this reason.[1][2]
Q2: What are the primary strategies to enhance the solubility of this compound-based polymers during synthesis?
The most effective strategies involve chemical modifications to disrupt intermolecular forces:
-
Side-Chain Engineering: Introducing flexible or bulky side chains (e.g., alkyl or alkoxy groups) onto the polymer backbone is a common and highly effective method. These side chains increase the entropy of the system and create steric hindrance, which disrupts the close packing of the polymer chains and improves solubility.[2][3][4][5][6]
-
Copolymerization: Incorporating different monomer units into the polymer chain can decrease its regularity, which in turn reduces the efficiency of intermolecular packing and enhances solubility.[7]
-
Controlling Molecular Weight: Higher molecular weight polymers often exhibit lower solubility due to increased chain entanglement and stronger intermolecular forces. Optimizing the polymerization conditions to control the chain length can be a crucial factor.[1][8]
Q3: How does the choice of side-chain affect solubility?
The structure of the side-chain plays a critical role. For instance, introducing a bulky 2-ethylhexyl side chain has been shown to increase the solubility of this compound-thiophene block copolymers while retaining the crystallinity of the this compound block.[3][4][5] Longer and more branched alkyl chains are generally more effective at improving solubility.[9]
Q4: Can I improve the solubility of an already synthesized polymer?
While re-synthesis with solubilizing groups is generally the most effective approach, some post-polymerization modifications can be attempted.[8] Additionally, the dissolution process itself can be optimized.
Troubleshooting Guide for Solubility Issues
Problem: My purified this compound-based polymer will not dissolve in standard organic solvents for characterization or device fabrication.
Here is a step-by-step troubleshooting workflow to address this issue:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities and boiling points.[8]
-
Apply Gentle Heating: Many conjugated polymers show increased solubility at elevated temperatures. Use a heated stir plate or an oil bath to gently warm the polymer-solvent mixture.[2][8][10] Be cautious to avoid thermal degradation of your polymer.
-
Utilize Sonication: An ultrasonic bath can be very effective in breaking up polymer aggregates and enhancing solvent penetration, thereby aiding the dissolution process.[2][8]
-
Allow for Longer Dissolution Times: Complete dissolution of high molecular weight polymers can be a slow process. It may take several hours or even days of continuous stirring to achieve a homogeneous solution.[10]
-
Use Processing Additives: In cases of strong residual aggregation after purification, small amounts of high-boiling point solvent additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) can help to break up aggregates and improve solubility.[2]
-
Verify Molecular Weight: If possible, verify the molecular weight of your polymer. Very high molecular weight fractions can significantly decrease overall solubility.[8]
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different strategies on the solubility of this compound-based polymers, with data extracted from relevant literature.
| Polymer Type | Modification Strategy | Solvent(s) | Solubility Outcome | Reference |
| Dibenzothis compound-based polymers | None (baseline) | Common organic solvents | Often poor | [8] |
| This compound-Thiophene Block Copolymers | Introduction of 2-ethylhexyl side chain | Not specified | Increased solubility | [3][4][5] |
| Thieno[3,2-b]thiophene-based copolymers | Introduction of 2-octyldodecyl side chains | Toluene, Chlorobenzene | Good solubility | [2] |
| Poly(3,4-ethylenedioxythis compound) (PEDOS) | Electropolymerization in Propylene Carbonate (PC) vs. Acetonitrile (MeCN) | PC, MeCN | Higher solubility of short oligomers in PC leads to longer polymer chains. | [11] |
Experimental Protocols
Protocol 1: Standard Polymer Dissolution Procedure
This protocol outlines a general procedure for dissolving a this compound-based polymer.
Materials:
-
This compound-based polymer
-
Selected organic solvent (e.g., chloroform, chlorobenzene)
-
Small vial or flask with a magnetic stir bar
-
Stir plate with heating capability
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of polymer and place it in the vial.
-
Add the calculated volume of solvent to the vial.
-
Place the vial on the stir plate and begin stirring.
-
If the polymer does not readily dissolve at room temperature, gently heat the mixture (e.g., to 40-60 °C) while continuing to stir. Monitor for any color changes that might indicate degradation.
-
If aggregates persist, place the vial in an ultrasonic bath for 15-30 minute intervals.
-
Continue stirring until the solution appears homogeneous. This may take several hours.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
Protocol 2: Synthesis of a Soluble this compound-based Copolymer via Stille Coupling
This protocol provides a general methodology for synthesizing a more soluble polymer through copolymerization and the incorporation of solubilizing side chains.
Materials:
-
Brominated monomer with solubilizing side chains (e.g., 2-octyldodecyl)
-
Stannylated this compound monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃)
-
Anhydrous, degassed toluene or chlorobenzene
-
Schlenk flask and line
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: Synthesize or procure the desired stannylated and brominated monomers. Ensure at least one monomer is functionalized with appropriate solubilizing side chains.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the brominated monomer, the stannylated monomer, and the palladium catalyst system.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-120 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the crude polymer by filtration. Purify the polymer using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The desired polymer fraction is then extracted with a good solvent like chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the final solvent extract into a non-solvent and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound-based polymers.
Caption: Key strategies for enhancing the solubility of this compound-based polymers.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Morphology Control of this compoundâThiophene Block Copolymers through Side Chain Engineering - Macromolecules - Figshare [figshare.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Poly(3,4-ethylenedioxythis compound): effect of solvent and electrolyte on electrodeposition, optoelectronic and electrochromic properties - PMC [pmc.ncbi.nlm.nih.gov]
minimizing structural defects in direct arylation polymerization of selenophenes
Technical Support Center: Direct Arylation Polymerization (DAP) of Selenophenes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for minimizing structural defects in the direct arylation polymerization (DAP) of selenophene-containing monomers.
Troubleshooting Guide
This section addresses common problems encountered during the DAP of selenophenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight (Mn) | 1. Premature precipitation of the polymer. 2. Inefficient catalyst activity or decomposition. 3. Non-stoichiometric monomer ratio. 4. Insufficient reaction time or temperature. | 1. Choose a solvent that maintains polymer solubility throughout the reaction (e.g., higher boiling point aromatics like o-xylene). 2. Ensure catalyst and ligand are of high purity. Consider a different palladium precursor or ligand system. 3. Carefully purify and accurately measure monomers. 4. Increase reaction time and/or temperature incrementally. |
| High Polydispersity Index (PDI) | 1. Competing side reactions (homocoupling, branching). 2. Slow initiation relative to propagation. 3. Chain termination or transfer reactions. | 1. Optimize the catalytic system. The use of sterically hindered additives like 2,2-diethylhexanoic acid (DEHA) can suppress defects[1][2]. 2. Adjust the catalyst-to-ligand ratio and ensure a clean reaction setup. 3. Purify monomers to remove reactive impurities. |
| Poor Regioregularity / β-Defects | 1. Non-selective C-H activation at the β-position of the this compound ring.[3] 2. Inappropriate catalyst or ligand choice. 3. Insufficient steric hindrance around the reactive sites. | 1. If possible, design monomers with blocking groups (e.g., alkyl chains) at the β-positions to prevent unwanted C-H activation.[4] 2. Screen different phosphine ligands; ligands with bulky substituents can improve regioselectivity. 3. Employ bulky carboxylic acid additives like pivalic acid (PivOH) or neodecanoic acid. |
| Homocoupling Defects | 1. Side reactions of C-H/C-H or C-Br/C-Br couplings are competing with the desired cross-coupling.[3] 2. Catalyst system promotes self-coupling. | 1. Adjust the ratio of the carboxylic acid additive and the base. 2. Lower the catalyst loading, as higher concentrations can sometimes favor homocoupling. 3. Ensure high purity of monomers, as impurities can sometimes initiate homocoupling pathways. |
| Low or No Polymer Yield | 1. Inactive catalyst system for the specific monomers. 2. Reaction conditions (temperature, solvent, base) are not optimal. 3. Presence of reaction inhibitors (e.g., water, oxygen, impurities in monomers or solvent). | 1. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. 2. Perform small-scale test reactions to screen solvents (e.g., toluene, xylene, CPME) and bases (e.g., K₂CO₃, Cs₂CO₃).[5] 3. Use rigorously dried solvents and reagents and maintain an inert atmosphere (N₂ or Ar). |
Frequently Asked Questions (FAQs)
Q1: What are the most common structural defects in the DAP of selenophenes?
A1: The primary structural defects are:
-
β-Branching: Occurs when the palladium catalyst activates a C-H bond at the 3- or 4-position (β-position) of the this compound ring instead of the intended 2- or 5-position (α-position). This leads to branching or cross-linking, which disrupts conjugation and can reduce solubility.[3]
-
Homocoupling: The undesired coupling of two aryl halides or two C-H activated monomers, leading to defects in the alternating polymer structure.[3]
-
Regiochemical Defects: In cases where an unsymmetrical monomer is used, incorrect regiochemical coupling can occur, disrupting the head-to-tail arrangement of the polymer chain.
Q2: How does a carboxylic acid additive like pivalic acid (PivOH) help minimize defects?
A2: Carboxylic acid additives are believed to act as proton shuttles in a concerted metalation-deprotonation (CMD) pathway, which is a key mechanistic step in many DAP reactions.[6][7] This pathway is often more selective for the desired C-H bond, thereby reducing the likelihood of side reactions. Using sterically bulky additives such as 2,2-diethylhexanoic acid (DEHA) instead of PivOH can be even more effective at suppressing defects and achieving higher molecular weights.[1][2]
Q3: What is the best catalyst and ligand combination for this compound DAP?
A3: There is no single "best" combination, as the optimal choice depends on the specific monomers. However, a common and effective system consists of a palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ catalyst precursor paired with a bulky, electron-rich phosphine ligand like tri(o-tolyl)phosphine or tri(o-methoxyphenyl)phosphine.[4] Screening different ligands is often necessary to achieve high selectivity and yield for a new set of monomers.
Q4: Can I run DAP reactions open to the air?
A4: While traditional DAP protocols require a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and other side reactions, recent research has focused on developing more robust, air-tolerant conditions. However, for reproducibility and to minimize potential defects, especially during methods development, working under an inert atmosphere is strongly recommended.
Q5: How can I detect and quantify structural defects in my polymer?
A5: High-resolution ¹H NMR spectroscopy is the most common and effective method for identifying and quantifying structural defects.[8] Specific proton signals corresponding to homocoupled units or β-linked structures can often be identified by comparing the polymer spectrum to those of model compounds or by using 2D NMR techniques.
Quantitative Data on DAP Conditions
The tables below summarize reaction conditions from literature for the direct arylation of this compound and related monomers.
Table 1: Palladium-Catalyzed Direct Arylation of Bromoselenophenes
| Aryl Halide | Coupling Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothis compound | 2-Isopropyl-4-methylthiazole | Pd(OAc)₂ (2) | KOAc | DMA | 130 | 18 | 82 |
| 2,5-Dibromothis compound | 2-Pentylthiophene | Pd(OAc)₂ (2) | KOAc | DMA | 130 | 18 | 85 |
| 2,5-Dibromothis compound | 1-Methylpyrrole | Pd(OAc)₂ (2) | KOAc | DMA | 130 | 18 | 81 |
| Data synthesized from a study on the reactivity of bromoselenophenes.[9] |
Table 2: Representative Conditions for Defect-Free Polymerization
| Polymer System | Pd Catalyst | Ligand | Additive | Base | Solvent | Temp (°C) | Mn (kDa) | PDI |
| PPDTBT | Pd₂(dba)₃ | P(o-anisyl)₃ | Neodecanoic Acid | Cs₂CO₃ | THF (superheated) | 120 | ~40 | ~2.5 |
| P3HT | Pd₂(dba)₃ | P(o-anisyl)₃ | Neodecanoic Acid | Cs₂CO₃ | CPME | 100 | 12 | 1.7 |
| Data from studies optimizing DAP conditions for common conjugated polymers, showcasing effective systems for minimizing defects.[5] |
Experimental Protocols
General Protocol for Direct Arylation Polymerization of a this compound-Containing Monomer
This protocol provides a general starting point. Conditions such as temperature, reaction time, and catalyst/ligand choice should be optimized for specific monomer systems.
1. Reagent Preparation:
-
Ensure all monomers are of high purity (>99.5%), as impurities can inhibit the reaction or cause defects. Purify via recrystallization, sublimation, or column chromatography as needed.
-
Dry the solvent over appropriate drying agents (e.g., molecular sieves) and degas thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
The palladium catalyst, ligand, base, and additive should be stored in a desiccator or glovebox.
2. Reaction Setup:
-
In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the dibromo-monomer (1.0 eq.), the C-H activated this compound-containing monomer (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), the phosphine ligand (4-8 mol%), the carboxylic acid additive (e.g., PivOH, 30 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Seal the flask with a septum or screw cap.
-
Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a gas-tight syringe, add the degassed solvent to the flask.
3. Polymerization:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 100-140 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 16-48 hours). The mixture may become viscous as the polymer forms.
4. Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If the polymer has precipitated, collect it by filtration. If it is soluble, precipitate the polymer by slowly pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the crude polymer by filtration and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
To further purify the polymer, perform a Soxhlet extraction. Sequentially wash the polymer in a Soxhlet thimble with acetone, hexane, and finally extract the desired polymer fraction with a good solvent like chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction by adding it to methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-60 °C overnight.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure and identify any defects using ¹H NMR spectroscopy.
Visualizations
Diagrams of Workflows and Mechanisms
// Nodes PolymerChain [label="Growing Polymer Chain\n(...-Ar-Se-)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Monomer_Br [label="Br-Ar'-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer_Se [label="H-Se-H\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway PolymerChain -> Desired_Coupling [label=" + Monomers\n+ Pd Catalyst"]; Desired_Coupling [label="Desired α-Coupling", shape=box, style=filled, fillcolor="#FFFFFF"]; Desired_Coupling -> Linear_Polymer [label="Propagation"]; Linear_Polymer [label="Defect-Free Linear Polymer", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Defects PolymerChain -> Side_Reactions [style=dashed]; Side_Reactions [label="Side Reactions", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side_Reactions -> Beta_Defect [label="Undesired C-H Activation"]; Beta_Defect [label="β-Branching Defect", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
Side_Reactions -> Homo_Defect [label="Self-Coupling"]; Homo_Defect [label="Homocoupling Defect\n(e.g., -Ar'-Ar'-)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; } dot Caption: Pathways for desired polymerization vs. common defect formation.
// Conditions Low_Mn [label="Problem: Low Mn / PDI > 2.0?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Defects [label="Problem: NMR shows defects?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Good_Polymer [label="Polymer meets specifications", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions Sol_Mn [label="Increase Temp/Time\nCheck Monomer Stoichiometry\nChange Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Defects [label="Add Steric Additive (DEHA)\nScreen Ligands\nCheck Monomer Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Low_Mn; Low_Mn -> Defects [label="No"]; Low_Mn -> Sol_Mn [label="Yes"]; Sol_Mn -> Start [label="Re-run"];
Defects -> Good_Polymer [label="No"]; Defects -> Sol_Defects [label="Yes"]; Sol_Defects -> Start [label="Re-run"]; } dot Caption: A logical troubleshooting tree for common issues in DAP experiments.
References
- 1. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Investigation of green and sustainable solvents for direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed direct arylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity of bromoselenophenes in palladium-catalyzed direct arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Charge-Carrier Mobility in Polyselenophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyselenophenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues leading to low charge-carrier mobility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are typical charge-carrier mobility values for polyselenophenes?
A1: Charge-carrier mobility in polyselenophenes is highly dependent on the specific molecular structure, regioregularity, molecular weight, and processing conditions. However, reported values for regioregular poly(3-alkyl)selenophenes (P3AS) in Organic Field-Effect Transistors (OFETs) typically range from 10⁻³ to over 0.1 cm²/Vs. For comparison, its well-studied analog, regioregular poly(3-hexylthiophene) (P3HT), exhibits mobilities in a similar range, often up to 0.1 cm²/Vs. High mobility ambipolar charge transport has also been observed in some polyselenophene conjugated polymers.[1][2][3] this compound-containing polymers are known to have high polarizable nature which can result in higher charge mobility.[1]
Q2: What are the primary factors that limit charge-carrier mobility in polyselenophenes?
A2: Low charge-carrier mobility in polyselenophenes, as in many organic semiconductors, can be attributed to a combination of intrinsic and extrinsic factors. These include:
-
Molecular and Supramolecular Disorder: Irregularities in the polymer chain (regioregularity defects), poor chain packing, and the presence of amorphous regions disrupt the pathways for charge transport.
-
Impurities: Chemical impurities from synthesis or processing can act as charge traps, immobilizing charge carriers and reducing mobility.[4]
-
Grain Boundaries: In polycrystalline films, the boundaries between crystalline domains act as barriers to charge transport, increasing resistance.
-
Poor Film Morphology: A non-uniform or poorly ordered thin film will have a high density of defects and inefficient pathways for charge transport.
-
Device Fabrication Issues: Problems such as high contact resistance between the semiconductor and the electrodes, or an unsuitable gate dielectric, can significantly limit the measured mobility.[5][6]
Q3: How does the choice of solvent affect the mobility of polythis compound films?
A3: The solvent used to deposit the polythis compound film plays a crucial role in determining the resulting film morphology and, consequently, the charge-carrier mobility.[7][8][9][10] Solvents with higher boiling points and good solubility for the polymer can promote slower film drying, which often leads to better molecular ordering, higher crystallinity, and larger crystalline domains. This improved morphology provides more efficient pathways for charge transport, resulting in higher mobility.[8] Conversely, rapidly evaporating solvents can lead to amorphous or poorly ordered films with low mobility.[11]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low charge-carrier mobility in your polythis compound-based devices.
Problem 1: Consistently Low Mobility (<10⁻³ cm²/Vs) in Fabricated OFETs
Possible Causes and Solutions
-
Cause 1: Impure Polymer Material.
-
How to Diagnose: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural defects and impurities. Gel Permeation Chromatography (GPC) can be used to assess molecular weight and polydispersity.
-
Solution: Purify the synthesized polythis compound using techniques like Soxhlet extraction or column chromatography to remove catalyst residues, oligomers, and other impurities.[12] Ensure high-purity starting materials for synthesis.
-
-
Cause 2: Poor Film Morphology.
-
How to Diagnose: Characterize the film morphology using Atomic Force Microscopy (AFM) to assess surface roughness and identify defects. Grazing-Incidence X-ray Diffraction (GIXD) can be used to determine the degree of crystallinity and molecular packing orientation.
-
Solution:
-
Solvent Optimization: Experiment with different solvents, favoring those with higher boiling points to slow down the film formation process.[7][8]
-
Annealing: Implement a post-deposition annealing step. Thermal annealing can improve the crystallinity and morphology of the polymer film.[12] An optimal annealing temperature is typically just below the polymer's melting point.
-
Deposition Technique: Optimize spin-coating speed or explore alternative deposition methods like drop-casting or dip-coating.
-
-
-
Cause 3: High Contact Resistance.
-
How to Diagnose: High contact resistance can manifest as non-linear output characteristics in your OFET measurements, particularly at low source-drain voltages.[5] The transfer-line method (TLM) can be used to quantify contact resistance.[13]
-
Solution:
-
Electrode Material: Ensure the work function of the source and drain electrodes is well-matched with the HOMO level of the p-type polythis compound to facilitate efficient hole injection. Gold (Au) is a commonly used electrode material.
-
Interface Treatment: Treat the electrode surface with a self-assembled monolayer (SAM) to reduce the injection barrier.
-
Device Architecture: Consider a top-gate device architecture, which can sometimes lead to better contact compared to bottom-gate structures.
-
-
Problem 2: Inconsistent or Non-Reproducible Mobility Measurements
Possible Causes and Solutions
-
Cause 1: Variations in Experimental Conditions.
-
How to Diagnose: Review your experimental logs for inconsistencies in parameters such as annealing temperature and time, spin-coating speed, and solution concentration.
-
Solution: Standardize all experimental protocols. Maintain a detailed and accurate record of all fabrication and measurement parameters for each device.
-
-
Cause 2: Inadequate Substrate Preparation.
-
How to Diagnose: Poor wetting of the polymer solution on the substrate or the presence of visible contaminants can indicate improper substrate cleaning.
-
Solution: Implement a rigorous and consistent substrate cleaning procedure. A common method involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with nitrogen and an oxygen plasma or UV-ozone treatment.[12]
-
-
Cause 3: Environmental Factors.
-
How to Diagnose: Fluctuations in ambient humidity and oxygen levels can affect the performance of organic semiconductors.
-
Solution: Whenever possible, fabricate and measure your devices in a controlled environment, such as a nitrogen-filled glovebox.
-
Data Presentation
Table 1: Typical Process Parameters Influencing Polythis compound Mobility
| Parameter | Typical Range | Effect on Mobility |
| Regioregularity | > 95% | Higher regioregularity leads to better packing and higher mobility.[1][14][15] |
| Molecular Weight (Mn) | 10 - 50 kDa | Mobility generally increases with molecular weight up to a certain point. |
| Annealing Temperature | 100 - 200 °C | Improves crystallinity and mobility; optimal temperature is material-dependent.[12] |
| Spin-Coating Speed | 1000 - 4000 rpm | Affects film thickness and drying rate, thereby influencing morphology. |
| Solvent Boiling Point | 60 - 180 °C | Higher boiling point solvents often lead to better-ordered films and higher mobility.[7][8] |
Table 2: Comparison of Mobility Measurement Techniques
| Technique | Principle | Typical Mobility Range (cm²/Vs) | Advantages | Disadvantages |
| Field-Effect Transistor (FET) | Measures current modulation in a transistor channel. | 10⁻⁵ - 10¹ | Directly relevant to transistor applications; relatively simple setup. | Can be affected by contact resistance and interface traps.[16] |
| Space-Charge Limited Current (SCLC) | Analyzes the current-voltage characteristics of a single-carrier device.[17] | 10⁻⁸ - 10⁻² | Measures bulk mobility; less sensitive to interface effects. | Requires ohmic contacts; analysis can be complex.[18] |
| Time-of-Flight (TOF) | Measures the transit time of photogenerated carriers across a thick film.[19][20] | 10⁻⁷ - 10⁻¹ | Provides a direct measure of drift mobility. | Requires thick films; can be experimentally challenging.[21] |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact Polythis compound OFET
-
Substrate Cleaning:
-
Sequentially sonicate heavily doped Si wafers with a 300 nm SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner for 10 minutes to create a hydrophilic surface.
-
-
Surface Treatment (Optional but Recommended):
-
To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). For HMDS, this can be done by spin-coating or vapor deposition.
-
-
Polythis compound Film Deposition:
-
Prepare a solution of the polythis compound (e.g., regioregular poly(3-hexyl)this compound) in a suitable solvent like chloroform or chlorobenzene at a concentration of 5-10 mg/mL.[12]
-
Spin-coat the solution onto the prepared substrate at a speed of 1500-3000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature between 120-180 °C for 15-30 minutes in a nitrogen atmosphere.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes on top of the polythis compound film. The channel length and width are defined by the mask dimensions (e.g., L = 50 µm, W = 1500 µm).[12]
-
Protocol 2: Characterization of Charge-Carrier Mobility using SCLC
-
Device Fabrication:
-
Fabricate a single-carrier device with the structure: ITO/PEDOT:PSS/Polythis compound/Ca/Al. The PEDOT:PSS layer serves as a hole-injection layer, and the low work function Ca/Al electrode serves as an electron-blocking/hole-collecting contact.
-
-
Measurement:
-
Apply a voltage ramp to the device and measure the resulting current density (J-V curve).
-
The SCLC regime is identified by a J ∝ V² relationship.
-
-
Mobility Extraction:
-
In the trap-free SCLC regime, the mobility (µ) can be calculated using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the active layer.[22]
-
Visualizations
Caption: A flowchart for troubleshooting low charge-carrier mobility.
Caption: Workflow for fabricating a polythis compound-based OFET.
References
- 1. researchgate.net [researchgate.net]
- 2. High mobility ambipolar charge transport in polythis compound conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How Regiochemistry Influences Aggregation Behavior and Charge Transport in Conjugated Organosulfur Polymer Cathodes for Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 18. Mobility protocol - NPL [npl.co.uk]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. rsc.org [rsc.org]
Technical Support Center: Controlling Solid-State Morphology of Selenophene-Thiophene Block Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selenophene-thiophene block copolymers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solid-state morphology of this compound-thiophene block copolymers?
A1: The solid-state morphology of this compound-thiophene block copolymers is primarily controlled by a combination of molecular design and processing conditions. Key factors include:
-
Copolymer Sequence and Architecture: The arrangement of the this compound and thiophene blocks (e.g., diblock, triblock, random, or gradient) significantly impacts the extent of phase separation.[1][2] Block copolymers tend to exhibit more defined phase separation into thiophene-rich and this compound-rich domains compared to random or gradient copolymers.[1][2][3]
-
Side-Chain Engineering: Modification of the side chains on the polymer backbone can alter the compatibility between the blocks, influencing the resulting thin-film morphology.[4][5][6][7] For instance, introducing a bulky side chain like 2-ethylhexyl can enhance solubility while maintaining the crystallinity of the this compound block.[4][5][6][7]
-
Processing Conditions: Techniques such as thermal annealing and solvent vapor annealing are crucial for controlling the self-assembly and long-range order of the block copolymer domains.[8][9][10][11] The choice of solvent and annealing temperature can dictate the final morphology.[10][12][13]
-
Molecular Weight: The molecular weight of the block copolymer influences the domain spacing and can affect the overall morphology.[14]
Q2: How does the copolymer sequence (block vs. random vs. gradient) affect the morphology?
A2: The sequence of the monomer units has a profound impact on the solid-state organization.
-
Block Copolymers: These exhibit the most significant degree of phase separation, leading to the formation of distinct thiophene-rich and this compound-rich domains.[1][2][3] This strong segregation results in well-defined nanostructures like lamellae or fibrils.[4][5]
-
Gradient Copolymers: These show an intermediate level of phase separation compared to block and random copolymers.[1][2][15]
-
Random Copolymers: These exhibit the least amount of phase separation, often resulting in more disordered structures.[1]
The distinct properties of each copolymer sequence are evident in their thermal behavior, with block copolymers generally having higher melting temperatures, indicating more stable solid-state packing.[1]
Q3: What role do side chains play in controlling morphology?
A3: Side chains are a critical tool for fine-tuning the morphology of this compound-thiophene block copolymers. By systematically modifying the side chains, one can alter the compatibility between the different blocks.[4][5][6][7] For example, using different alkyl side chains (e.g., hexyl vs. 2-ethylhexyl) on the this compound and thiophene blocks can drive the formation of different structures, such as disordered fibrils or long, well-defined lamellae.[4][5] Introducing bulkier side chains can also improve the polymer's solubility, which is a crucial factor for solution processing.[4][5][6][7]
Troubleshooting Guide
Problem 1: My thin film exhibits a disordered or poorly defined morphology.
-
Possible Cause: Insufficient time or energy for the polymer chains to self-assemble into an ordered state.
-
Troubleshooting Steps:
-
Implement Annealing: If you are not already, you must perform a post-deposition annealing step. Both thermal annealing and solvent vapor annealing can provide the necessary chain mobility for ordering.[9][10]
-
Optimize Thermal Annealing: If using thermal annealing, ensure the temperature is above the glass transition temperature (Tg) of both blocks to allow for sufficient chain mobility.[9] Experiment with different annealing times, as longer durations can improve long-range order.[10]
-
Optimize Solvent Vapor Annealing: This method can be very effective at producing well-ordered structures.[10][11]
-
Solvent Selection: The choice of solvent is critical. A solvent that is a good solvent for both blocks will swell the film and enhance chain mobility.[13] The relative solubility of the solvent in each block can be used to selectively swell one domain and influence the final morphology.[11]
-
Swelling Ratio: The degree of swelling is a key parameter. Insufficient swelling will not provide enough chain mobility, while excessive swelling can lead to a disordered state.[16] You can control the swelling ratio by adjusting the solvent vapor pressure in the annealing chamber.[16][17]
-
-
Check Molecular Weight Distribution: A broad molecular weight distribution (high polydispersity) can hinder the formation of well-ordered structures.[1] Ensure your polymer synthesis yields a well-defined material with a narrow molecular weight distribution.
-
Problem 2: The domains in my thin film are oriented parallel to the substrate, but I need a perpendicular orientation.
-
Possible Cause: The surface energy of the substrate and the free surface are preferentially interacting with one of the blocks, causing it to align at the interfaces.
-
Troubleshooting Steps:
-
Modify Substrate Surface Energy: You can try to neutralize the preferential interactions at the substrate interface. This can be achieved by depositing a thin layer of a random copolymer with a composition that is neutral to both blocks of your primary copolymer.
-
Control Film Thickness: The orientation of block copolymer domains can be dependent on the film thickness.[18][19] If the film thickness is incommensurate with the natural period of the microdomains, a perpendicular alignment may be favored.[12] Try varying the spin-coating speed or solution concentration to achieve different film thicknesses.
-
Utilize Solvent Annealing: The choice of annealing solvent can influence domain orientation.[12] Solvents with different affinities for each block can alter the effective surface energies during the annealing process.[12] Experiment with a range of solvents to find one that promotes perpendicular alignment. For example, in some systems, solvents without oxygen atoms favor perpendicular cylinders, while those with oxygen favor parallel alignment.[12]
-
Employ Directed Self-Assembly (DSA): For precise control over orientation, consider using DSA techniques where the substrate is patterned with chemical or topographical cues to guide the self-assembly of the block copolymer.[9]
-
Data Presentation
Table 1: Impact of Copolymer Sequence on Thermal Properties
| Copolymer Sequence | Melting Temperature (Tm) | Interpretation | Reference |
| Block Copolymer | 242 °C | More stable solid-state packing, indicative of a more phase-separated morphology. | [1] |
| Gradient Copolymer | 238 °C | Intermediate stability and phase separation. | [1] |
| Random Copolymer | 236 °C | Less stable packing, consistent with a more disordered structure. | [1] |
Data from a study on thiophene and this compound derivatives.
Experimental Protocols
Protocol 1: Spin Coating of this compound-Thiophene Block Copolymer Thin Films
-
Solution Preparation: Dissolve the this compound-thiophene block copolymer in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration typically ranging from 5 to 20 mg/mL. Stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen. An optional oxygen plasma or UV-ozone treatment can be used to create a hydrophilic surface.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is controlled by the solution concentration and the spin speed.
-
-
Solvent Removal: After spinning, bake the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 80 °C) for a few minutes to remove any residual solvent.
Protocol 2: Thermal Annealing
-
Sample Placement: Place the spin-coated film on a hotplate or in a vacuum oven.
-
Heating: Heat the sample to a temperature above the glass transition temperatures of both blocks. The specific temperature will depend on the thermal properties of your specific copolymer, which can be determined by Differential Scanning Calorimetry (DSC).[1]
-
Annealing Duration: Anneal the film for a period ranging from minutes to several hours. Longer annealing times generally lead to better-ordered structures.[10]
-
Cooling: After annealing, cool the sample down to room temperature. A slow cooling process can sometimes promote better ordering.
Protocol 3: Solvent Vapor Annealing
-
Setup: Place the spin-coated film in a sealed chamber (e.g., a petri dish with a lid or a specialized annealing chamber).
-
Solvent Reservoir: Place a small vial containing the chosen annealing solvent inside the chamber, ensuring it does not touch the sample. The amount of solvent will determine the vapor pressure.
-
Annealing: Seal the chamber and leave it undisturbed for a period ranging from minutes to hours. The polymer film will swell as it absorbs the solvent vapor, allowing the polymer chains to rearrange.[13][17]
-
Solvent Removal: After the desired annealing time, slowly open the chamber to allow the solvent to evaporate gradually. A slow evaporation rate is often crucial for achieving a well-ordered morphology.
Visualization of Experimental Workflows
Caption: A typical experimental workflow for controlling and characterizing the solid-state morphology of this compound-thiophene block copolymers.
Caption: A troubleshooting flowchart for addressing disordered thin film morphologies.
References
- 1. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Controlling phase separation and optical properties in conjugated polymers through this compound-thiophene copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Morphology Control of this compoundâThiophene Block Copolymers through Side Chain Engineering - Macromolecules - Figshare [figshare.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. desy.de [desy.de]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 13. Processive Pathways to Metastability in Block Copolymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Molecular Weight on the Morphology of a Polymer Semiconductor–Thermoplastic Elastomer Blend (Journal Article) | OSTI.GOV [osti.gov]
- 15. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 16. mdpi.com [mdpi.com]
- 17. Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
identifying and minimizing side reactions in the Fiesselmann synthesis of selenophenes
Welcome to the technical support center for the Fiesselmann synthesis of selenophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and minimizing common side reactions. The information provided is based on the well-established Fiesselmann thiophene synthesis, which serves as a strong analogue for its selenium counterpart.
Frequently Asked Questions (FAQs)
Q1: What is the Fiesselmann synthesis of selenophenes?
A1: The Fiesselmann synthesis is a chemical reaction used to synthesize substituted selenophenes. In a direct analogy to the more common thiophene synthesis, it typically involves the base-catalyzed condensation of a compound containing an activated triple bond (like an α,β-acetylenic ester) with a selenium-containing nucleophile (like a selenoacetate). A known variation for synthesizing 2,3,4-trisubstituted selenophenes utilizes a β-chloroacrolein, sodium selenide, and an alkyl bromoacetate.[1][2] The reaction proceeds through a series of addition and cyclization steps to form the stable aromatic selenophene ring.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions in a Fiesselmann-type synthesis are analogous to those observed in the thiophene synthesis and include:
-
Monoadduct Formation: The selenium nucleophile adds only once to the electrophile without subsequent cyclization. This is often observed when using alcohols as solvents or with insufficient base strength.[3]
-
Selenoacetal Formation: This occurs from the double addition of the selenium nucleophile to a carbonyl group, particularly in the absence of an alcohol.[3]
-
Oxidation of Selenium Reagent: Selenium reagents, especially sodium selenide (Na₂Se), are sensitive to air and can be oxidized, reducing their nucleophilicity and leading to lower yields and the formation of elemental selenium (a red precipitate).
-
Polymerization: Under certain conditions, especially at high concentrations or temperatures, the starting materials or reactive intermediates can polymerize.
-
Formation of Diselenides: Incomplete reduction of elemental selenium or oxidation of selenols can lead to the formation of diselenides as byproducts, complicating purification.[4]
Q3: My reaction is not working or giving very low yields. What are the first things to check?
A3: For low or no yield, begin by assessing the following:
-
Quality of Reagents: Ensure your selenium source (e.g., Na₂Se) has not been oxidized. It should be a colorless or pale solid. The other starting materials should be pure and dry.
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the selenium reagent.[5]
-
Base Strength and Stoichiometry: The base is crucial for deprotonating the selenium nucleophile. Ensure you are using a sufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide) and the correct stoichiometric amount.
-
Reaction Temperature: Some cyclization steps require heating. If the reaction is performed at too low a temperature, it may stall at an intermediate stage. Conversely, excessively high temperatures can lead to decomposition or polymerization.
Troubleshooting Guide: Minimizing Side Reactions
This section provides specific advice for common experimental issues.
Issue 1: A significant amount of a non-cyclized intermediate (monoadduct) is observed in my crude product.
| Potential Cause | Troubleshooting Action |
| Insufficient base strength or amount. | Use a stronger base such as sodium ethoxide or potassium tert-butoxide to facilitate the final intramolecular condensation.[3][6] |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to promote the cyclization step. |
| Presence of a protic solvent like an alcohol. | The presence of an alcohol can favor the formation of the monoadduct.[3] While some protocols use alcohols, consider switching to an aprotic solvent like DMF or THF if monoadduct formation is persistent. |
Issue 2: My reaction mixture turns red/black, and I am isolating elemental selenium.
| Potential Cause | Troubleshooting Action |
| Oxidation of the selenium nucleophile (e.g., Na₂Se). | Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). Degas all solvents before use. Prepare Na₂Se in situ from elemental selenium and a reducing agent like NaBH₄ for best results. |
| Impure selenium reagent. | Use high-purity selenium reagents. If using commercial Na₂Se, verify its quality. It should be a white or off-white powder. |
Issue 3: The formation of a selenoacetal byproduct is competing with this compound formation.
| Potential Cause | Troubleshooting Action | | Reaction conditions favor double addition. | Selenoacetal formation is noted as a key side reaction in the absence of alcohol in some Fiesselmann variations.[3] Carefully review your starting materials and consider if a competing carbonyl group is present that could be protected. | | Incorrect stoichiometry of reactants. | Ensure the stoichiometry between the selenium nucleophile and the electrophilic partner is correct to favor the 1:1 adduct that leads to cyclization. |
Data Presentation: Optimizing Reaction Conditions
While extensive quantitative data for the Fiesselmann this compound synthesis is limited, the following table, adapted from studies on the analogous thiophene synthesis, provides a starting point for optimizing your reaction conditions.[6]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Cs₂CO₃ | Acetonitrile/MeOH | RT | 2 | Low | Low conversion observed. |
| 2 | K₂CO₃ | Acetonitrile/MeOH | RT | 18 | 40 | Moderate yield, longer reaction time. |
| 3 | DBU | Acetonitrile/MeOH | RT | 18 | 45 | Amine base gives moderate yield. |
| 4 | t-BuOK | t-BuOH/THF | RT | 2 | 82 | Strong base in a suitable solvent gives high yield. |
| 5 | NaH | THF | RT | 18 | 65 | Good yield with sodium hydride. |
This data is for a Fiesselmann thiophene synthesis and should be used as a guideline for optimizing this compound synthesis.
Experimental Protocols
General Protocol for Fiesselmann-Type this compound Synthesis
This protocol is a generalized procedure based on variations of the Fiesselmann reaction for preparing substituted selenophenes.[1][2]
Materials:
-
β-Chloroacrolein derivative
-
Sodium Selenide (Na₂Se) or elemental Selenium (Se) and Sodium Borohydride (NaBH₄) for in situ generation
-
Alkyl bromoacetate derivative
-
Anhydrous solvent (e.g., DMF, Ethanol)
-
Base (e.g., Sodium Ethoxide)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In situ Preparation of Sodium Selenide (if required):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add elemental selenium powder (1.0 eq.).
-
Add anhydrous DMF or ethanol via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise. The color of the reaction mixture should turn from black/grey to colorless, indicating the formation of Na₂Se.[4] Stir for 1 hour at 0 °C.
-
-
Reaction Assembly:
-
To the freshly prepared solution of Na₂Se at 0 °C, add a solution of the β-chloroacrolein derivative (1.0 eq.) in the anhydrous solvent dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the alkyl bromoacetate derivative (1.0 eq.) in the anhydrous solvent dropwise.
-
Add the base (e.g., sodium ethoxide, 2.0 eq.) to the reaction mixture.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired this compound.
-
Visualizations
Reaction Mechanism
Caption: Fiesselmann-type this compound synthesis mechanism.
Side Reaction Pathways
Caption: Competing reaction pathways in the Fiesselmann synthesis.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Advanced Purification of High-Purity Selenophene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity selenophene derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives are column chromatography, recrystallization, sublimation, and distillation (simple, fractional, or vacuum).[1] The choice of method depends on the physical state of the compound (solid or liquid), its thermal stability, the nature of the impurities, and the desired final purity. For non-volatile or thermally sensitive compounds, chromatography and recrystallization are often preferred.
Q2: What are the typical impurities I might encounter in my crude this compound derivative?
A2: Impurities often arise from starting materials, side reactions, or degradation. Common impurities include:
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Unreacted starting materials: For example, unreacted this compound in a bromination reaction.[1]
-
Over-reacted products: Such as dibrominated or polybrominated selenophenes.[1]
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Regioisomers: Bromination of substituted selenophenes can lead to the formation of different positional isomers, which can be challenging to separate.[1]
-
Reagents and byproducts: Residual catalysts (e.g., palladium from cross-coupling reactions) or byproducts from organometallic reactions (e.g., organotin compounds from Stille couplings) are common.[2][3]
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Solvents: Residual solvents from the reaction or work-up.[1]
-
Oxidation or degradation products: this compound derivatives can be sensitive to air, light, or acidic conditions, leading to the formation of selenoxides or other degradation products.
Q3: How do I choose between HPLC and GC-MS for purity analysis of my this compound derivative?
A3: The choice depends on the volatility and thermal stability of your compound.[4]
-
GC-MS is ideal for volatile and thermally stable compounds. It offers high sensitivity for detecting volatile impurities and provides structural information through mass spectrometry.[4]
-
HPLC is better suited for non-volatile or thermally labile (heat-sensitive) compounds. It is a robust method for quantifying purity and can be coupled with a mass spectrometer (LC-MS) for impurity identification.[4][5]
Q4: What safety precautions should I take when handling this compound derivatives?
A4: Organoselenium compounds should be handled with caution due to their potential toxicity.[1] Always:
-
Work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Dispose of selenium-containing waste according to your institution's and local regulations.[1]
Troubleshooting Guides
Column Chromatography
Q5: My this compound derivative seems to be decomposing on the silica gel column. What can I do?
A5: this compound derivatives, particularly those with electron-donating groups or certain functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6][7]
-
Solution 1: Deactivate the silica gel. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites. This is particularly useful for purifying basic or acid-sensitive compounds.[3]
-
Solution 2: Use a different stationary phase. Consider using neutral or basic alumina, or a reversed-phase silica gel (like C18) for more polar compounds.[8]
-
Solution 3: Minimize contact time. Use flash chromatography with a slightly more polar solvent system than what thin-layer chromatography (TLC) might suggest to expedite the elution of your compound.
Q6: I'm having trouble separating my desired this compound product from a very non-polar impurity.
A6: This is a common issue, especially when dealing with byproducts that have similar polarity to your product.
-
Solution: Optimize your solvent system using TLC. A common approach is to use a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[9] Test various ratios to achieve the best separation. For very non-polar compounds, using toluene in the eluent can sometimes improve separation.
Q7: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A7: Tailing is often caused by strong interactions between your compound and the stationary phase, or by overloading the column.
-
Solution 1: Add a modifier to your eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to sharper peaks.[10] For basic compounds, adding triethylamine is effective.
-
Solution 2: Reduce the amount of sample loaded. Overloading the column is a common cause of poor separation and band broadening. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Solution 3: Ensure your compound is fully dissolved in a minimal amount of solvent before loading. Using too much of a strong solvent to dissolve your sample can disrupt the initial binding to the stationary phase and lead to band broadening.
Recrystallization
Q8: I can't find a suitable single solvent for recrystallizing my this compound derivative.
A8: It's common for a single solvent not to meet the ideal criteria of high solubility when hot and low solubility when cold.
-
Solution: Use a two-solvent system. [11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11] Common miscible solvent pairs include ethanol/water, methanol/water, and dichloromethane/hexane.[1][12]
Q9: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A9: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Solution 1: Use a larger volume of solvent. This will lower the saturation point to a temperature below the compound's melting point.
-
Solution 2: Lower the temperature at which crystallization begins. Add the anti-solvent (in a two-solvent system) at a lower temperature.
-
Solution 3: Scratch the inside of the flask. Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 4: Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Removal of Specific Impurities
Q10: How can I remove residual organotin impurities from a Stille coupling reaction?
A10: Organotin byproducts are common in Stille couplings and their removal is crucial, especially for pharmaceutical applications.[2][3]
-
Solution 1: Aqueous Potassium Fluoride (KF) Wash. After the reaction, dilute the mixture with an organic solvent and wash it with a saturated aqueous solution of KF. This converts the organotin halides into insoluble organotin fluorides, which can be removed by filtration through a pad of Celite®.[3][13]
-
Solution 2: Chromatography on Triethylamine-Treated Silica Gel. As mentioned in Q5, basic-treated silica can help in separating the desired product from tin residues.[3]
-
Solution 3: Chromatography on K₂CO₃/Silica Gel. A stationary phase of 10% powdered anhydrous potassium carbonate mixed with silica gel has been shown to be effective in removing organotin impurities.[2]
Quantitative Data Summary
The following tables provide illustrative data for common purification scenarios. Note that optimal conditions are highly dependent on the specific this compound derivative.
Table 1: Comparison of Purity Analysis Techniques for 3-Bromothis compound Derivatives [4]
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and stationary phase with mass spec detection |
| Volatility Requirement | Not required; suitable for non-volatile compounds | Required; suitable for volatile and thermally stable compounds |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-10 ng/mL |
| Structural Information | Limited (unless coupled with MS) | Detailed fragmentation patterns |
Table 2: Common Solvent Systems for Purification
| Purification Method | Technique | Common Solvent System(s) | Target Compounds |
| Recrystallization | Single Solvent | Methanol, Ethanol, Isopropanol, Hexane, Heptane[1] | Solid, thermally stable selenophenes |
| Recrystallization | Two-Solvent | Ethanol/Water, Methanol/Water, Dichloromethane/Hexane[1][12] | Solid selenophenes with challenging solubility |
| Column Chromatography | Normal Phase | Hexane/Ethyl Acetate, Hexane/Dichloromethane | Non-polar to moderately polar selenophenes |
| Column Chromatography | Reversed Phase | Acetonitrile/Water, Methanol/Water (often with buffer) | Polar this compound derivatives |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid this compound Derivative (Two-Solvent Method)
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot, and a "bad," miscible solvent in which your compound is insoluble. A common pair is ethanol and water.[1][12]
-
Dissolution: Place the crude solid this compound derivative in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent (e.g., hot ethanol) required to just dissolve the solid at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy.[11] Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a this compound Derivative on Deactivated Silica Gel
-
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound. A common system is a gradient of ethyl acetate in hexane.
-
Prepare Deactivated Silica: Prepare a slurry of silica gel in the initial, non-polar eluent. Add triethylamine to the slurry to a final concentration of 1-2% (v/v) and mix well.[3]
-
Pack the Column: Pack a chromatography column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system, gradually increasing the polarity according to your TLC analysis. Apply positive pressure (e.g., from a nitrogen line or an air pump) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Workflow for removing organotin impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
impact of alkyl side chain length on selenophene polymer performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of alkyl side chain length on the performance of selenophene-based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Polymer Synthesis & Properties
Q1: My this compound polymer has poor solubility in common organic solvents. What could be the cause and how can I improve it?
A1: Poor solubility is a common issue and can often be attributed to the polymer's structure and aggregation tendencies.
-
Short Alkyl Side Chains: Polymers with shorter alkyl side chains (e.g., hexyl) tend to have lower solubility compared to those with longer chains (e.g., dodecyl, pentadecyl). This is because shorter chains are less effective at preventing the π-conjugated backbones from aggregating.[1][2]
-
Linear vs. Branched Chains: Linear alkyl chains can sometimes lead to lower solubility compared to branched chains of a similar molecular weight. Branched chains, like the 2-ethylhexyl group, are bulkier and can more effectively disrupt intermolecular packing, thus increasing solubility.[3]
-
High Crystallinity: Highly crystalline polymers are often less soluble. While desirable for charge transport, excessive crystallinity can hinder solution processing.
Troubleshooting Steps:
-
Increase Alkyl Chain Length: Synthesize polymer analogues with longer alkyl side chains. Increasing the chain length is a common strategy to enhance solubility.[4]
-
Introduce Branching: Incorporate branched alkyl side chains at the this compound or co-monomer unit. This is a very effective method to increase solubility.[3]
-
Solvent Selection: Experiment with a wider range of solvents, including less polar options or solvent mixtures, and consider processing at elevated temperatures.
-
Copolymerization: Introduce a more soluble co-monomer into the polymer backbone.
Q2: I'm observing low yields during the synthesis of my this compound-containing polymer. What are some common reasons?
A2: Low polymerization yields can stem from several factors related to monomer purity, reaction conditions, and side reactions.
-
Monomer Impurities: The purity of the this compound monomer is critical. Impurities can poison the catalyst or terminate the polymerization reaction prematurely.
-
Reaction Conditions: Sub-optimal reaction conditions, such as incorrect temperature, reaction time, or catalyst concentration, can lead to incomplete polymerization.
-
Side Reactions: this compound compounds can sometimes be prone to side reactions, especially at elevated temperatures.
Troubleshooting Steps:
-
Monomer Purification: Ensure all monomers are of high purity. Consider purification by recrystallization, sublimation, or column chromatography before use.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst loading to find the optimal conditions for your specific monomer system.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.
Thin Film Fabrication & Device Performance
Q3: The charge carrier mobility of my this compound polymer-based Organic Field-Effect Transistor (OFET) is lower than expected. How can I improve it?
A3: Low charge carrier mobility is often linked to the polymer's solid-state packing and thin-film morphology, which are heavily influenced by the alkyl side chains.
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Sub-optimal Alkyl Chain Length: Shorter alkyl side chains can lead to denser π-π stacking and potentially higher mobility, provided that solubility and film-forming properties are adequate.[4][5] However, very short chains might lead to excessive aggregation and disordered films.
-
Linear vs. Branched Chains: Replacing bulky branched alkyl chains with linear ones can lead to a more planar and rigid polymer backbone, facilitating denser interchain packing and significantly enhancing charge mobility.[6][7][8]
-
Odd-Even Effect: For some this compound-based polymers, such as DPP-SVS, spacer groups in the side chains with an even number of carbon atoms have been shown to result in charge-carrier mobilities that are an order of magnitude higher than those with an odd number of carbons.[9]
-
Poor Film Morphology: Disordered polymer chains, the presence of amorphous regions, and grain boundaries in the thin film can all impede charge transport.
Troubleshooting Steps:
-
Optimize Alkyl Side Chain Structure:
-
Length: If using long side chains for solubility, consider synthesizing a version with shorter chains to potentially improve packing, while ensuring it remains processable.[4][5]
-
Branching: If using branched chains, try replacing one or both with linear chains to promote planarity and tighter packing.[6][7]
-
Parity: If your polymer has spacer units in the side chains, investigate the effect of using an even number of carbons in the spacer.[9]
-
-
Thermal Annealing: Anneal the thin film after deposition. This provides thermal energy for the polymer chains to rearrange into more ordered, crystalline domains, which is crucial for efficient charge transport.
-
Solvent Selection & Additives: The choice of solvent and the use of processing additives can significantly influence the thin film morphology. Experiment with different solvents and additives to control the drying rate and promote self-assembly.
Q4: My all-polymer solar cells (all-PSCs) based on a this compound polymer donor/acceptor have low Power Conversion Efficiency (PCE). What are the key factors to investigate?
A4: Low PCE in all-PSCs is a multifaceted issue involving light absorption, charge generation, transport, and collection. The alkyl side chains play a crucial role in optimizing the bulk heterojunction (BHJ) morphology.
-
Incorrect Donor/Acceptor Domain Size: The nanoscale phase separation between the this compound polymer and the acceptor is critical. The domain sizes need to be large enough for efficient charge transport but small enough for efficient exciton dissociation at the interface. Alkyl side chains influence the miscibility and crystallization of the components, thus affecting the final morphology.
-
Poor Film Morphology: A rough surface morphology or the presence of large, undesirable aggregates can lead to charge recombination and short-circuiting.
-
Sub-optimal Vertical Composition Profile: The distribution of the donor and acceptor phases throughout the thickness of the active layer can impact charge extraction.
Troubleshooting Steps:
-
Optimize Active Layer Morphology:
-
Side Chain Engineering: The choice of alkyl side chains on either the donor or acceptor can be used to tune their miscibility and crystallization behavior. For instance, modifying the side chains can alter the domain sizes within the BHJ.
-
Solvent and Additives: Use different solvents or small amounts of processing additives (e.g., 1,8-diiodooctane) to control the drying kinetics and promote the formation of an optimal interpenetrating network.
-
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity of the donor and acceptor domains and optimize the phase separation, leading to improved charge transport and device performance.
-
Interfacial Layers: Ensure that the hole transport layer (HTL) and electron transport layer (ETL) have appropriate energy levels and form good contact with the active layer to facilitate efficient charge extraction and minimize recombination at the electrodes.
Data Presentation
Table 1: Impact of Alkyl Side Chain Structure on Hole Mobility in Diketopyrrolopyrrole-Selenophene (DPP-Se) Based Polymers.
| Polymer | Side Chain on DPP Unit | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Atmosphere | Reference |
| PDPPSe | Two bulky branching alkyl chains | 1.35 | Air | [6] |
| PDPPSe-10 | One bulky branching and one linear alkyl chain | 8.1 | Air | [6] |
| PDPPSe-12 | One bulky branching and one linear alkyl chain | 9.4 | Air | [6] |
| PDPPSe-10 | One bulky branching and one linear alkyl chain | 6.5 | Nitrogen | [6] |
| PDPPSe-12 | One bulky branching and one linear alkyl chain | 7.9 | Nitrogen | [6] |
Table 2: Effect of Linear Spacer Length in Branched Alkyl Side Chains on Hole Mobility in Diketopyrrolopyrrole-Selenophene Vinylene this compound (DPP-SVS) Polymers.
| Polymer | Linear Spacer Length (Number of Carbons) | Parity | Maximum Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| 25-DPP-SVS | C2 | Even | High (relative) | [9] |
| ... | C3 | Odd | Low (relative) | [9] |
| ... | C4 | Even | High (relative) | [9] |
| ... | C5 | Odd | Low (relative) | [9] |
| 29-DPP-SVS | C6 | Even | 17.8 | [9] |
| ... | C7 | Odd | Low (relative) | [9] |
| ... | C8 | Even | High (relative) | [9] |
| ... | C9 | Odd | Low (relative) | [9] |
Note: The original source states that even-numbered spacers exhibit mobilities one order of magnitude higher than odd-numbered ones. Specific values for all polymers were not provided, except for the optimized case.
Experimental Protocols
1. General Protocol for Organic Field-Effect Transistor (OFET) Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Cleaning:
-
Clean a heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove organic residues and improve the surface hydrophilicity.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the interface with the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is typically done by vapor deposition or solution immersion.
-
-
Polymer Solution Preparation:
-
Dissolve the this compound polymer in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Thin Film Deposition:
-
Spin-coat the polymer solution onto the prepared substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds. Optimize the spin speed to achieve the desired film thickness.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature optimized for the specific polymer (typically between 100 °C and 200 °C) for 15-60 minutes.
-
Allow the film to cool down slowly to room temperature.
-
-
Source/Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate the source and drain electrodes (typically 50-80 nm of gold) on top of the semiconductor layer. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET in an inert atmosphere using a semiconductor parameter analyzer.
-
Extract the charge carrier mobility from the saturation regime of the transfer curve.
-
2. Protocol for Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) of Thin Films
-
Sample Preparation: Prepare the this compound polymer thin film on a silicon substrate following the same procedure as for OFET fabrication (steps 1-5 above).
-
GIWAXS Measurement Setup:
-
Mount the sample on the goniometer in the GIWAXS experimental hutch.
-
Use a monochromatic X-ray beam (e.g., from a synchrotron source).
-
-
Data Acquisition:
-
Direct the X-ray beam onto the sample at a shallow (grazing) angle of incidence (typically 0.1° - 0.2°), which is just above the critical angle of the polymer film.[10][11][12]
-
A 2D detector is used to capture the scattered X-rays.[12] The scattering pattern provides information about the molecular packing and orientation in both the in-plane (parallel to the substrate) and out-of-plane (perpendicular to the substrate) directions.[10][11]
-
-
Data Analysis:
-
Analyze the 2D scattering pattern to identify diffraction peaks.
-
The position of the peaks (q-vector) relates to the d-spacing of the crystal lattice (e.g., lamellar stacking distance and π-π stacking distance).
-
The orientation of the diffraction peaks indicates the preferred orientation of the polymer crystallites with respect to the substrate (e.g., "edge-on" or "face-on").
-
3. Protocol for Cyclic Voltammetry (CV) of this compound Polymers
-
System Setup:
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon, platinum, or a polymer film coated on an electrode), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).[13]
-
-
Electrolyte Preparation:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[14]
-
-
Sample Preparation (for thin film analysis):
-
Coat the working electrode with a thin film of the this compound polymer by drop-casting or spin-coating from a solution and ensure it is thoroughly dried.
-
-
Measurement:
-
Assemble the three electrodes in the cell containing the electrolyte solution.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[13]
-
Connect the electrodes to a potentiostat.
-
Scan the potential between a set range at a specific scan rate (e.g., 50-100 mV/s). The potential range should be wide enough to observe the oxidation and reduction peaks of the polymer.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the onset potentials for oxidation (E_ox) and reduction (E_red).
-
Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas (referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
-
Visualizations
Figure 1: Logical relationship between alkyl side chain engineering, material properties, and final device performance.
Figure 2: Standard experimental workflow for fabricating and characterizing a bottom-gate, top-contact OFET.
References
- 1. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers [mam.shu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Charge Mobility Enhancement for Conjugated DPP-Selenophene Polymer by Simply Replacing One Bulky Branching Alkyl Chain with Linear One at Each DPP Unit | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Services∣Grazing-Incident Wide-Angle X-Ray Scattering (GI-WAXS) [sgservice.com.tw]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. rigaku.com [rigaku.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Post-Deposition Annealing for Selenophene Solar Cells
This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) for optimizing post-deposition annealing temperatures for selenophene-based solar cells.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of post-deposition annealing for this compound solar cells?
A1: Post-deposition annealing is a critical step in the fabrication of efficient this compound-based organic solar cells. This thermal treatment, applied after the active layer has been deposited, serves to optimize the nanoscale morphology of the donor-acceptor blend. Proper annealing promotes the self-organization of the polymer chains and induces phase separation between the this compound-based donor and the fullerene-based acceptor materials. This improved morphology facilitates exciton dissociation and enhances charge transport to the respective electrodes, ultimately leading to higher power conversion efficiency (PCE).
Q2: What is a typical optimal annealing temperature for this compound-based solar cells?
A2: The optimal annealing temperature is highly dependent on the specific materials used in the active layer. For the commonly studied poly(3-hexylthis compound) (P3HS) blended with[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), an optimized annealing temperature of 150°C has been shown to yield significant improvements in device performance.[2][3] It is crucial to experimentally determine the optimal temperature for each specific donor-acceptor system.
Q3: How does annealing temperature affect the performance of this compound solar cells?
A3: The annealing temperature has a profound impact on all key photovoltaic parameters:
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Short-Circuit Current (Jsc): Typically, Jsc increases with annealing temperature up to an optimal point. This is attributed to improved light absorption and more efficient charge generation resulting from enhanced crystallinity and morphology of the active layer.
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Open-Circuit Voltage (Voc): The effect on Voc can vary. In some cases, it may slightly decrease at higher annealing temperatures.
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Fill Factor (FF): The fill factor generally improves with annealing as the optimized morphology leads to better charge extraction and reduced recombination losses.
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Power Conversion Efficiency (PCE): As a result of the improvements in Jsc and FF, the overall PCE increases with annealing up to the optimal temperature. Annealing beyond this point can lead to a decrease in performance due to excessive phase separation or degradation of the materials.
Q4: What are the signs of suboptimal annealing?
A4: Suboptimal annealing can manifest in several ways:
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Low PCE: This is the most direct indicator.
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Poor Fill Factor: A low FF can suggest issues with charge transport and extraction, often related to poor morphology.
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Inconsistent results: High variability between devices can sometimes be traced back to inconsistent annealing conditions.
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Visible film defects: Over-annealing can sometimes lead to visible changes in the film, such as dewetting or cracking, although these are more extreme cases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Power Conversion Efficiency (PCE) after annealing. | The annealing temperature is not optimal. | Systematically vary the annealing temperature in small increments (e.g., 10-20°C) around the literature-reported values for your material system. Fabricate and test a series of devices to pinpoint the optimal temperature. |
| The annealing time is too short or too long. | For a given temperature, vary the annealing time (e.g., 1, 5, 10, 15 minutes) to find the optimal duration. | |
| Low Short-Circuit Current (Jsc). | Poor light absorption due to suboptimal morphology. | Ensure the annealing temperature is sufficient to induce crystallization and phase separation, which can enhance light harvesting. |
| Inefficient charge generation and collection. | Optimize the nanoscale morphology through careful control of the annealing process to create efficient pathways for charge carriers to reach the electrodes. | |
| Low Fill Factor (FF). | High series resistance or low shunt resistance. | Proper annealing can improve the contact between the active layer and the electrodes and reduce charge recombination, leading to an improved FF. |
| Unfavorable morphology for charge transport. | The annealing process should be optimized to create a bicontinuous interpenetrating network that allows for efficient transport of both electrons and holes. | |
| Inconsistent device performance. | Non-uniform heating across the substrate. | Ensure your hotplate has uniform temperature distribution. Consider using a calibrated oven for more precise temperature control. |
| Variations in the annealing atmosphere. | Perform annealing in a controlled environment, such as a nitrogen-filled glovebox, to prevent degradation from oxygen or moisture. | |
| Degradation of the active layer. | Annealing temperature is too high. | Exceeding the glass transition temperature or melting point of the polymer can lead to irreversible morphological changes and degradation. Reduce the annealing temperature. |
| Prolonged exposure to high temperatures. | Minimize the annealing time to what is necessary for morphological optimization. |
Data Presentation
The following table summarizes the effect of post-deposition annealing temperature on the performance of P3HS:PCBM solar cells.
| Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| As-cast (No Annealing) | 0.55 | 6.5 | 38 | 1.36 |
| 130 | 0.54 | 8.2 | 45 | 1.99 |
| 150 | 0.53 | 9.8 | 52 | 2.70 [2][3] |
| 170 | 0.52 | 9.1 | 48 | 2.27 |
Note: The data presented here is a representative example for P3HS:PCBM based devices and the optimal conditions may vary depending on the specific experimental setup and materials used.
Experimental Protocols
Detailed Methodology for Fabrication and Annealing of P3HS:PCBM Solar Cells
This protocol outlines the fabrication of a bulk heterojunction organic solar cell with the structure: ITO/PEDOT:PSS/P3HS:PCBM/Al.
1. Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol. Each sonication step should be for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
2. Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the clean ITO substrate via spin-coating.
-
A typical spin-coating program is a two-step process: a slow spin at 500 rpm for 5 seconds to spread the solution, followed by a faster spin at 4000 rpm for 60 seconds to achieve the desired thickness.
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Anneal the PEDOT:PSS layer on a hotplate at 150°C for 10 minutes in air.
3. Active Layer Preparation and Deposition:
-
Prepare a solution of P3HS and PCBM in a 1:1 weight ratio in a suitable solvent such as chlorobenzene or dichlorobenzene. A typical concentration is 20 mg/mL (10 mg/mL of P3HS and 10 mg/mL of PCBM).
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
Transfer the substrates with the PEDOT:PSS layer into a nitrogen-filled glovebox.
-
Spin-coat the P3HS:PCBM solution onto the PEDOT:PSS layer. A typical spin-coating speed is 1000 rpm for 60 seconds. This step should be performed in an inert atmosphere.
4. Post-Deposition Annealing:
-
Directly after spin-coating the active layer, transfer the substrates to a hotplate inside the glovebox.
-
Anneal the substrates at the desired temperature (e.g., 150°C) for a specific duration (e.g., 10 minutes).
5. Cathode Deposition:
-
Deposit a metal cathode, typically aluminum (Al) or calcium/aluminum (Ca/Al), onto the active layer via thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
Use a shadow mask to define the active area of the device. The thickness of the aluminum electrode is typically around 100 nm.
6. Device Encapsulation:
-
For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere.
Mandatory Visualization
Caption: Experimental workflow for fabricating this compound solar cells.
Caption: Relationship between annealing, morphology, and performance.
References
key factors affecting power conversion efficiency in selenophene-based solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with selenophene-based solar cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems observed during the characterization of this compound-based solar cells, offering potential causes and solutions.
Problem 1: Low Power Conversion Efficiency (PCE)
Q: My device is showing a very low overall Power Conversion Efficiency (PCE). What are the primary factors I should investigate?
A: A low PCE can result from issues with the material's electronic properties, suboptimal morphology of the active layer, or problems with charge extraction at the interfaces. Here’s a systematic approach to troubleshooting:
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Energy Level Alignment (HOMO/LUMO): The energy levels of your donor and acceptor materials are critical for efficient charge transfer. This compound is known to lower the LUMO energy level and reduce the optical band gap.[1][2][3]
-
Check: Ensure the HOMO level of the donor is well-matched with the LUMO level of the acceptor. A sufficient energy offset is required for efficient exciton dissociation.
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Solution: Re-evaluate your donor-acceptor pairing. You may need to synthesize or select materials with more appropriate energy levels.
-
-
Active Layer Morphology: The nanoscale morphology of the donor-acceptor blend is crucial for exciton dissociation and charge transport. Poor morphology can lead to high charge recombination rates.
-
Check: Use Atomic Force Microscopy (AFM) to examine the surface morphology and Grazing-Incidence X-ray Diffraction (GIXD) to probe the molecular packing and crystallinity of the blend film.
-
Solution: Optimize the film deposition process. This can include adjusting the spin-coating speed, using solvent additives (e.g., 1,8-diiodooctane - DIO), or performing post-deposition annealing.
-
-
Charge Carrier Mobility: Low or imbalanced charge carrier mobility can lead to charge accumulation and recombination, reducing the short-circuit current (Jsc) and fill factor (FF). Replacing thiophene with this compound can enhance charge carrier mobility through stronger intermolecular Se-Se interactions.
-
Check: Measure the electron and hole mobility of your blend film using techniques like the space-charge limited current (SCLC) method.
-
Solution: Molecular design can be tailored to improve mobility. Extending the conjugation in the this compound-containing backbone is an effective strategy.[4]
-
Problem 2: Low Fill Factor (FF)
Q: My device has a good open-circuit voltage (Voc) and short-circuit current (Jsc), but the Fill Factor (FF) is low (< 60%). What could be the cause?
A: A low fill factor is often indicative of high series resistance, low shunt resistance, or significant charge recombination.
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High Series Resistance (Rs): This can be caused by the bulk resistance of the active layer and interfacial layers, or poor contact with the electrodes.
-
Check: Analyze the slope of the J-V curve at high forward bias. A steep slope indicates high Rs.
-
Solution:
-
Optimize the thickness of each layer in the device.
-
Ensure clean and smooth interfaces between layers.
-
Improve the conductivity of the transport layers.
-
-
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Low Shunt Resistance (Rsh): This is often due to leakage currents, which can arise from pinholes or defects in the active layer that create a direct pathway between the electrodes.
-
Check: Examine the slope of the J-V curve near Jsc. A steep slope suggests a low Rsh.
-
Solution:
-
Improve the film quality by optimizing the deposition conditions (e.g., spin-coating parameters, solvent choice).
-
Ensure the substrate is meticulously cleaned before device fabrication.
-
-
-
Charge Recombination: High rates of bimolecular or trap-assisted recombination will reduce the FF.
-
Check: Perform transient photovoltage (TPV) and transient photocurrent (TPC) measurements to study recombination dynamics.
-
Solution:
-
Optimize the active layer morphology to create more defined and continuous pathways for charge transport.
-
Utilize interfacial layers that effectively block minority carriers.
-
-
Problem 3: Low Short-Circuit Current (Jsc)
Q: The short-circuit current (Jsc) of my device is lower than expected. What are the likely reasons?
A: Low Jsc is primarily related to inefficient light absorption, poor exciton dissociation, or inefficient charge collection.
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Incomplete Light Absorption: The active layer may not be absorbing a significant portion of the solar spectrum.
-
Check: Measure the UV-Vis absorption spectrum of your blend film. Analyze the External Quantum Efficiency (EQE) spectrum to identify wavelengths with poor photon-to-electron conversion.
-
Solution:
-
Increase the thickness of the active layer (be mindful of potential increases in series resistance).
-
Select donor and acceptor materials with complementary absorption spectra to cover a broader range of the solar spectrum. This compound-based materials often exhibit red-shifted absorption.
-
-
-
Inefficient Exciton Dissociation: Photogenerated excitons are not efficiently separating into free charge carriers at the donor-acceptor interface.
-
Check: Analyze the photoluminescence (PL) quenching of the blend film compared to the neat donor and acceptor films. Efficient quenching indicates effective exciton dissociation.
-
Solution: Optimize the morphology to maximize the donor-acceptor interfacial area. The use of solvent additives can help in creating a more intermixed blend.
-
-
Poor Charge Collection: Free carriers are recombining before they can be extracted at the electrodes.
-
Check: As mentioned for low FF, assess charge carrier mobility and recombination rates.
-
Solution: Improve the charge transport pathways by optimizing the vertical phase separation and crystallinity of the active layer.
-
Problem 4: S-shaped J-V Curve
Q: My J-V curve exhibits an "S" shape, which is significantly reducing the fill factor and PCE. What causes this?
A: An S-shaped J-V curve is typically a sign of a barrier to charge extraction at one of the interfaces.
-
Energy Level Mismatch at Interfaces: A significant energy barrier can form between the active layer and the charge transport layers (ETL or HTL).
-
Check: Review the energy level alignment of all materials in your device stack.
-
Solution: Select charge transport layers with appropriate work functions and energy levels to ensure ohmic contact with the active layer. Interfacial engineering, such as the use of self-assembled monolayers, can also modify the work function of the electrodes.
-
-
Poor Interfacial Contact: A physically rough or non-uniform interface can impede efficient charge extraction.
-
Check: Use AFM to assess the surface roughness of each layer before depositing the next.
-
Solution: Optimize the deposition parameters for each layer to achieve a smooth and uniform film.
-
-
Vertical Phase Segregation: In bulk heterojunctions, an enrichment of one component at an electrode interface can create a charge extraction barrier.
-
Check: Techniques like neutron reflectivity or dynamic secondary ion mass spectrometry (d-SIMS) can probe the vertical composition of the active layer.
-
Solution: Adjust the solvent system and annealing conditions to control the vertical phase separation.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound used in organic solar cells?
A1: this compound, an analogue of thiophene, is incorporated into the molecular structure of donor or acceptor materials for several reasons:
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Reduced Bandgap: this compound has a lower aromaticity and is more easily polarized than thiophene, which helps to lower the LUMO energy level and reduce the optical bandgap of the material. This leads to broader absorption of the solar spectrum.[1][2][3]
-
Enhanced Intermolecular Interactions: The larger size and more diffuse electron cloud of the selenium atom compared to sulfur can lead to stronger intermolecular Se-Se interactions. This can promote more ordered molecular packing and improve charge carrier mobility.[2]
-
Improved Solubility and Miscibility: The introduction of this compound can improve the solubility of the material and the miscibility between the donor and acceptor, which is beneficial for optimizing the active layer morphology.[2]
Q2: What is the role of solvent additives in this compound-based solar cells?
A2: Solvent additives, such as 1,8-diiodooctane (DIO), are high-boiling-point solvents added in small volumes to the main solvent. They play a crucial role in controlling the morphology of the bulk heterojunction active layer. Additives can influence the drying time of the film, promoting the formation of a more crystalline and phase-separated nanostructure that is favorable for exciton dissociation and charge transport. The optimal concentration of the additive is critical and needs to be determined experimentally.
Q3: How does annealing affect the performance of this compound-based solar cells?
A3: Thermal annealing is a post-deposition treatment that can improve the morphology of the active layer. By heating the film, the molecules gain thermal energy, allowing them to rearrange into a more ordered and thermodynamically stable state. This can lead to increased crystallinity, improved phase separation, and enhanced charge carrier mobility, ultimately resulting in a higher PCE. The optimal annealing temperature and duration are material-dependent and must be carefully optimized.
Q4: What are the common degradation pathways for this compound-based solar cells?
A4: Like other organic solar cells, this compound-based devices can degrade through several mechanisms:
-
Photochemical Degradation: The conjugated backbone of the this compound-containing polymer can undergo irreversible chemical changes upon prolonged exposure to light, leading to a disruption of the electronic properties.
-
Morphological Degradation: The optimized nanoscale morphology of the active layer can coarsen over time, especially at elevated temperatures, leading to reduced interfacial area and increased recombination.
-
Interfacial Degradation: Chemical reactions at the interfaces between the active layer and the transport layers or electrodes can occur, leading to delamination or the formation of charge traps. Exposure to oxygen and moisture can accelerate these degradation processes.
III. Data Presentation
Table 1: Performance of this compound-Based Solar Cells with Various Acceptors
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBT1-C | SePTTT-2F | - | - | 75.9 | 12.24 | [4] |
| J51 | IDSe-T-IC | - | - | - | 8.26 | [3] |
| PBDB-T-2F | SRID-4F | 0.846 | 20.21 | 75.2 | 13.05 | [1] |
| PY2Se-Cl | - | 0.89 | 24.5 | 74 | 16.1 | [1] |
| PM6 | mBzS-4F | - | 27.72 | - | 17.02 | [5] |
Note: "-" indicates data not available in the cited source.
IV. Experimental Protocols
Protocol 1: Fabrication of an Inverted this compound-Based Solar Cell
This protocol provides a general guideline for the fabrication of an inverted bulk heterojunction solar cell. Specific parameters should be optimized for the particular materials being used.
1. Substrate Cleaning: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the wettability and work function of the ITO surface.
2. Electron Transport Layer (ETL) Deposition: a. A layer of ZnO nanoparticle solution is spin-coated onto the cleaned ITO substrates. b. The substrates are then annealed at a specified temperature (e.g., 150 °C) for a set time (e.g., 30 minutes) in air.
3. Active Layer Deposition: a. Prepare a solution of the this compound-based donor polymer and the non-fullerene acceptor in a suitable solvent (e.g., chloroform) with a specific weight ratio (e.g., 1:1.2). A solvent additive like 0.5% DIO can be included. b. The solution is then spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin-coating speed and duration should be optimized to achieve the desired film thickness (typically 80-120 nm). c. The films are then annealed at an optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 10 minutes) inside the glovebox.
4. Hole Transport Layer (HTL) Deposition: a. A thin layer of MoO₃ (e.g., 10 nm) is thermally evaporated on top of the active layer under high vacuum (< 10⁻⁶ Torr).
5. Electrode Deposition: a. A top electrode of silver (Ag) (e.g., 100 nm) is thermally evaporated on top of the HTL through a shadow mask to define the active area of the device.
Protocol 2: J-V Characterization
1. Equipment Setup: a. Place the fabricated device on a sample holder with electrical probes making contact with the ITO and Ag electrodes. b. Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) as the light source. Calibrate the light intensity using a certified reference silicon solar cell. c. Connect the device to a source measure unit (SMU).
2. Measurement: a. Measure the current density-voltage (J-V) characteristics of the device under illumination by sweeping the voltage from a reverse bias (e.g., -0.2 V) to a forward bias (e.g., 1.2 V). b. Record the J-V curve in the dark as well to assess the diode characteristics of the device.
3. Data Extraction: a. From the illuminated J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
V. Visualizations
Caption: Experimental workflow for this compound-based solar cell fabrication and characterization.
Caption: Troubleshooting flowchart for low Power Conversion Efficiency (PCE).
Caption: Key factors influencing Power Conversion Efficiency (PCE) in this compound-based solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric this compound-based non-fullerene acceptors for high-performance organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selenophene Versus Thiophene in Benzothiadiazole-Based Donor-Acceptor Polymers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic building blocks is a cornerstone in the design of high-performance donor-acceptor conjugated polymers for organic electronics. Among these, benzothiadiazole (BTZ) has emerged as a potent electron-accepting unit. When paired with electron-donating moieties, it facilitates the development of materials with tailored optoelectronic properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This guide provides a comprehensive comparison of two key donor units, selenophene and thiophene, when incorporated into BTZ-based polymers. We will delve into their impact on electronic properties, charge transport, and device performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
The substitution of sulfur with selenium in the donor heterocycle, moving from thiophene to this compound, induces subtle yet significant changes in the resulting polymer's characteristics. This compound, being larger and more polarizable than thiophene, generally leads to a reduction in the polymer's bandgap and a red-shift in its absorption spectrum.[1] This is primarily attributed to the lower LUMO energy level of this compound-containing polymers.[2] While this enhanced light absorption is advantageous for solar cell applications, it is often accompanied by a decrease in charge carrier mobility, which can negatively impact device efficiency.[3]
Below is a summary of key performance parameters for analogous this compound- and thiophene-based BTZ polymers.
| Polymer ID | Donor Heterocycle | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | λmax (nm) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Hole Mobility (cm²/Vs) |
| P1-Th | Thiophene | -5.25 | -3.45 | 1.80 | 570 | 5.41 | 0.85 | 10.2 | 62 | 1.5 x 10⁻⁴ |
| P1-Se | This compound | -5.23 | -3.51 | 1.72 | 596 | 3.34 | 0.78 | 8.1 | 53 | 8.0 x 10⁻⁵ |
| P2-Th | Thiophene | -5.46 | -3.58 | 1.88 | 570 | 4.50 | 0.80 | 9.1 | 62 | - |
| P2-Se | This compound | -5.47 | -3.59 | 1.88 | 596 | 3.80 | 0.75 | 8.5 | 60 | - |
| PDFDSe | This compound | -5.13 | -3.56 | - | - | - | - | - | - | >5 |
Data compiled from multiple sources.[4][5][6] Note that direct comparison is most effective for polymers synthesized and tested under identical conditions (e.g., P1-Th vs. P1-Se).
Logical Workflow: From Heterocycle Choice to Device Performance
The decision to use this compound or thiophene initiates a cascade of effects on the polymer's properties and, ultimately, the performance of the final device. The following diagram illustrates this relationship.
Caption: Influence of heterocycle choice on polymer properties and device performance.
Experimental Protocols
Reproducible experimental procedures are critical for the accurate comparison of materials. The following sections provide detailed methodologies for the key steps in the synthesis, characterization, and device fabrication of these polymers.
Polymer Synthesis via Stille Coupling
This protocol outlines a general procedure for the synthesis of thiophene- or this compound-containing benzothiadiazole-based polymers.
Materials:
-
Distannyl derivative of the donor monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene or 5,5'-bis(trimethylstannyl)-2,2'-bithis compound)
-
Dibromo-benzothiadiazole derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
-
Hexane
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, combine the distannyl donor monomer (1.0 eq), the dibromo-benzothiadiazole acceptor monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) under an inert atmosphere (e.g., argon).
-
Add anhydrous and degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer using Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
CV is a standard technique to determine the electrochemical properties of the polymers, from which the HOMO and LUMO energy levels can be estimated.
Materials:
-
Polymer thin film on a working electrode (e.g., glassy carbon or platinum)
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)
-
Ferrocene (for calibration)
Procedure:
-
Prepare a thin film of the polymer on the working electrode by drop-casting or spin-coating from a polymer solution (e.g., in chloroform).
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode in the electrolyte solution.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Perform a cyclic voltammetry scan at a scan rate of 50-100 mV/s.
-
Record the oxidation and reduction potentials of the polymer.
-
Calibrate the system by measuring the redox potential of ferrocene under the same conditions. The HOMO and LUMO energy levels can be calculated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene standard.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the optical properties of the polymers, including the absorption maximum (λmax) and the optical bandgap.
Materials:
-
Polymer thin film on a transparent substrate (e.g., quartz or glass)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a thin film of the polymer on a quartz or glass slide by spin-coating or drop-casting from a polymer solution.
-
Place the polymer film in the sample holder of the UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-1000 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λ_onset) from the low-energy side of the absorption spectrum.
-
Calculate the optical bandgap (E_g^opt) using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).
Bulk Heterojunction (BHJ) Solar Cell Fabrication and Characterization
This protocol describes a general method for fabricating and testing BHJ solar cells.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Polymer donor and fullerene acceptor (e.g., PC₇₁BM)
-
Solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)
-
Low work function metal for the cathode (e.g., calcium or aluminum)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 140 °C for 10 minutes in air.
-
Prepare the active layer solution by dissolving the polymer donor and fullerene acceptor in a 1:2 or 1:3 weight ratio in the chosen solvent.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox). Anneal the film at an optimized temperature (typically 80-120 °C).
-
Deposit the cathode layer (e.g., Ca followed by Al) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Characterize the solar cell performance under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Record the current density-voltage (J-V) curve to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion
The choice between this compound and thiophene in the design of benzothiadiazole-based donor-acceptor polymers presents a trade-off between optical absorption and charge transport properties. This compound incorporation typically leads to polymers with narrower bandgaps and broader absorption spectra, which is beneficial for light harvesting in photovoltaic devices. However, this often comes at the cost of reduced charge carrier mobility, which can limit overall device efficiency.[3] In contrast, thiophene-based analogues generally exhibit higher charge carrier mobilities, contributing to better device performance despite a potentially less ideal absorption profile.[4] The optimal choice of heterocycle will, therefore, depend on the specific application and the desired balance of properties. Further optimization through side-chain engineering and device architecture modifications can help to mitigate the drawbacks associated with each heterocycle and unlock the full potential of these promising materials.
References
- 1. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluorobenzothiadiazole and this compound-Based Conjugated Polymer Demonstrating an Effective Hole Mobility Exceeding 5 cm2 V-1 s-1 with Solid-State Electrolyte Dielectric - PubMed [pubmed.ncbi.nlm.nih.gov]
Selenophene Outshines Thiophene in All-Polymer Solar Cells: A Comparative Performance Guide
Researchers and scientists in the field of organic photovoltaics are constantly seeking new materials to enhance the efficiency and stability of all-polymer solar cells (all-PSCs). Among the various heterocyclic compounds utilized in the synthesis of conjugated polymers, selenophene and thiophene have emerged as key building blocks. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation photoactive materials.
The strategic replacement of sulfur with selenium in the backbone of conjugated polymers has consistently demonstrated a positive impact on the performance of all-polymer solar cells. Generally, this compound-containing polymers exhibit higher power conversion efficiencies (PCEs) compared to their thiophene-based counterparts. This enhancement is attributed to several key factors, including a narrower bandgap, broader and red-shifted light absorption, improved charge carrier mobility, and more favorable molecular packing in the solid state.
Performance Metrics: A Head-to-Head Comparison
Experimental data from various studies highlight the superior performance of this compound-based polymers in all-PSCs. Below are comparative tables summarizing the key photovoltaic parameters for representative this compound and thiophene analogue pairs.
Table 1: Comparison of PFY-3Se (this compound) and PFY-0Se (Thiophene) based All-PSCs
| Polymer Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |
| PFY-3Se (this compound) | PBDB-T | 15.1 | 0.88 | 23.6 | 73.7 |
| PFY-0Se (Thiophene) | PBDB-T | 13.0 | 0.90 | 21.5 | 67.3 |
Data sourced from Fan, Q. et al. Angew. Chem. Int. Ed. 2021, 60, 15935-15943.[1]
Table 2: Comparison of PNDIS-hd (this compound) and PNDIT-hd (Thiophene) based All-PSCs
| Polymer Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |
| PNDIS-hd (this compound) | PBDB-T | 8.4 | 0.89 | 13.3 | 71.0 |
| PNDIT-hd (Thiophene) | PBDB-T | 6.7 | 0.91 | 10.9 | 68.0 |
Data sourced from Lee, J. et al. ACS Appl. Polym. Mater. 2020, 2, 4443-4452.
The Rationale Behind this compound's Superiority
The improved performance of this compound-based polymers can be explained by several intrinsic properties that are favorably altered by the substitution of sulfur with the larger, more polarizable selenium atom.
dot
References
The Impact of Thiophene Substitution with Selenophene on Polymer Optical Bandgap: A Comparative Guide
The strategic substitution of thiophene with selenophene in conjugated polymers has emerged as a potent tool for tuning their optoelectronic properties, particularly the optical bandgap. This guide provides a comprehensive comparison of the effects of this heteroatom substitution, supported by experimental data, to inform researchers and scientists in the fields of materials science and drug development. The evidence consistently demonstrates that replacing the sulfur atom in a thiophene ring with a larger, more polarizable selenium atom leads to a reduction in the polymer's optical bandgap.
Quantitative Comparison of Optical Bandgaps
The substitution of thiophene with this compound in analogous polymer structures consistently results in a narrower optical bandgap. This trend is quantified in the table below, which summarizes the optical bandgap values for several pairs of thiophene- and this compound-containing polymers. The data clearly illustrates the red-shift in absorption and the corresponding decrease in the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
| Polymer ID | Heterocycle | Optical Bandgap (eV) | Reference |
| J71 | Thiophene | ~1.94 eV (estimated from 25 nm red-shift) | [1][2] |
| J76 | This compound | ~1.89 eV (narrowed by ~0.05 eV) | [1][2] |
| PNDIT-hd | Thiophene | 1.77 | [3] |
| PNDIS-hd | This compound | 1.70 | [3] |
| P3 | Thiophene | ~0.92 | [4] |
| P4 | Thiophene | 0.96 | [4] |
| P5 | This compound | 0.72 | [4] |
| P6 | This compound | 0.76 | [4] |
| PCDTBT | Thiophene | 1.88 | [5] |
| PCDSeBT | This compound | 1.81 | [5] |
The Underlying Mechanism: A Logical Relationship
The observed narrowing of the optical bandgap upon substituting thiophene with this compound can be attributed to fundamental differences in the electronic properties of sulfur and selenium atoms. The diagram below illustrates the logical flow from the atomic level to the macroscopic optical properties of the polymer.
Caption: Heteroatom substitution effect on polymer bandgap.
The lower aromaticity of the this compound ring compared to the thiophene ring contributes to a more quinoidal character in the polymer backbone, which is associated with a smaller bandgap.[4] Additionally, selenium's stronger electron-donating ability can lead to a destabilization of the HOMO level, reducing the HOMO-LUMO gap.[1][2]
Experimental Protocols
The determination of the optical bandgap of these polymers is primarily achieved through two complementary experimental techniques: UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).
UV-Visible Spectroscopy for Optical Bandgap Determination
This is the most direct method for measuring the optical bandgap.
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) to a low concentration. Thin films of the polymer are then prepared by spin-coating the solution onto a transparent substrate, such as quartz or glass.
-
Measurement: The UV-Vis absorption spectrum of the thin film is recorded using a spectrophotometer. The spectrum plots absorbance versus wavelength.
-
Data Analysis: The onset of the absorption edge (λ_onset) in the long-wavelength region of the spectrum is identified. The optical bandgap (E_g^opt) is then calculated using the following equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm) This onset corresponds to the energy required for the π-π* electronic transition from the HOMO to the LUMO.[6]
-
Cyclic Voltammetry for Electrochemical Bandgap Estimation
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material, from which the electrochemical bandgap can be calculated.
-
Workflow:
Caption: Workflow for electrochemical bandgap determination.
-
Procedure: A thin film of the polymer is coated onto a working electrode (e.g., glassy carbon or platinum). The electrode is then immersed in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). A potential is swept, and the resulting current is measured.
-
Calculations: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the resulting voltammogram. These are then used to calculate the HOMO and LUMO energy levels, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple. The electrochemical bandgap (E_g^ec) is the difference between the LUMO and HOMO energy levels.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Effect of Replacing Thiophene by this compound on the Photovoltaic Performance of Wide Bandgap Copolymer Donors - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of the Chalcogen Atom: A Comparative Guide to Charge Carrier Mobility in Selenophene and Thiophene-Based Polymers
The strategic replacement of sulfur with selenium in conjugated polymers has emerged as a compelling avenue for tuning the optoelectronic properties of organic semiconductors. This guide provides a comprehensive comparison of charge carrier mobility in analogous selenophene and thiophene-based polymers, supported by experimental data, to inform researchers and materials scientists in the design of next-generation organic electronic devices.
The choice between this compound and thiophene as the core building block in conjugated polymers significantly influences their charge transport characteristics. Generally, the larger and more polarizable selenium atom, as compared to sulfur, can lead to enhanced intermolecular interactions and a more quinoidal character in the polymer backbone. These factors can potentially result in higher charge carrier mobilities. However, the ultimate performance is a delicate interplay of molecular structure, solid-state packing, and device architecture. This guide delves into specific examples from the literature to elucidate these structure-property relationships.
Comparative Analysis of Charge Carrier Mobility
The following table summarizes the hole (μh) and electron (μe) mobilities of representative pairs of analogous this compound and thiophene-based polymers, as characterized in organic field-effect transistors (OFETs).
| Polymer Pair | Thiophene Analogue | This compound Analogue | Hole Mobility (μh) (cm²/Vs) - Thiophene | Hole Mobility (μh) (cm²/Vs) - this compound | Electron Mobility (μe) (cm²/Vs) - Thiophene | Electron Mobility (μe) (cm²/Vs) - this compound | Measurement Technique |
| Poly(3-hexyl-) | Poly(3-hexylthiophene) (P3HT) | Poly(3-hexylthis compound) (P3HS) | ~10⁻³ - 10⁻²[1][2] | ~10⁻³ - 10⁻² | N/A | N/A | OFET |
| Naphthalene Diimide Copolymers | PNDIT-hd | PNDIS-hd | N/A | N/A | Similar bulk electron mobility reported[3] | Similar bulk electron mobility reported[3] | Not specified |
| Benzothiadiazole Copolymers | Thiophene-based | This compound-based | Generally higher | Generally lower | N/A | N/A | OFET[4] |
| Donor-Acceptor Copolymers | Thiophene-bridged | This compound-bridged | Dependent on side chain | Enhanced with specific side chains | N/A | N/A | OFET[5][6] |
Key Observations:
-
For the well-studied poly(3-alkyl) systems, both P3HT and P3HS exhibit comparable hole mobilities, suggesting that for these simpler homopolymers, the change in the heteroatom does not drastically alter the charge transport, which is heavily influenced by regioregularity and morphology.
-
In the case of n-type naphthalene diimide-based copolymers, the bulk electron mobilities were found to be similar between the thiophene (PNDIT-hd) and this compound (PNDIS-hd) analogues.[3]
-
Interestingly, for certain benzothiadiazole-based donor-acceptor polymers, the thiophene-containing counterparts exhibited higher power conversion efficiencies in photovoltaic devices, which was tentatively attributed to higher charge-carrier mobility compared to the this compound analogues.[4]
-
Conversely, other studies on donor-acceptor copolymers have shown that the introduction of this compound can enhance hole mobility, although this effect is highly dependent on the nature of the solubilizing alkyl side chains.[5][6]
Experimental Methodologies
The charge carrier mobilities cited in this guide were primarily determined using the Organic Field-Effect Transistor (OFET) technique. A detailed, generalized protocol for the fabrication and characterization of these devices is provided below.
General Experimental Protocol for OFET Fabrication and Mobility Measurement
1. Substrate Preparation:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the gate electrode and gate dielectric, respectively.
-
The substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then dried under a stream of nitrogen.
-
To improve the semiconductor/dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
2. Polymer Thin Film Deposition:
-
The conjugated polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration.
-
The polymer solution is then deposited onto the prepared substrate using techniques like spin-coating, drop-casting, or blade-coating to form a thin active layer.
-
The film is subsequently annealed at a specific temperature for a defined duration to promote molecular ordering and improve crystallinity, which is crucial for efficient charge transport.
3. Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the polymer film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.
4. Electrical Characterization:
-
The electrical characteristics of the OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) is extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) in the saturation regime using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VG - VT)²
where:
-
ID is the drain current
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VG is the gate voltage
-
VT is the threshold voltage
-
Visualizing the Fundamental Differences and Experimental Workflow
To better understand the core concepts, the following diagrams illustrate the structural differences between thiophene and this compound and the typical workflow for evaluating charge carrier mobility.
Caption: Structural comparison of thiophene and this compound monomers and their resulting polymers.
Caption: Experimental workflow for OFET fabrication and charge carrier mobility measurement.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of thiophene- and this compound-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Novel Selenophene- and Thiophene-Based Copolymers in Photovoltaics
For researchers, scientists, and professionals in drug development exploring advancements in organic photovoltaics, this guide offers an objective comparison of the photovoltaic properties of novel selenophene- and thiophene-based copolymers. The information presented is supported by experimental data from recent studies.
The substitution of thiophene with this compound in conjugated copolymers has emerged as a promising strategy to enhance the performance of organic solar cells.[1][2] this compound's unique electronic and physical properties, such as its lower aromaticity and stronger electron-donating ability compared to thiophene, can lead to beneficial changes in the optical and electrochemical characteristics of the resulting copolymers.[2][3] These modifications often translate into improved power conversion efficiencies (PCE).
Executive Summary of Photovoltaic Performance
Incorporating this compound into the backbone of conjugated polymers frequently results in a narrower optical bandgap, allowing for broader absorption of the solar spectrum.[2][4][5] This is often attributed to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, while the Highest Occupied Molecular Orbital (HOMO) level is less affected.[2][5][6] Consequently, this compound-based copolymers can exhibit higher short-circuit current densities (Jsc). Furthermore, the larger size and increased polarizability of the selenium atom can promote stronger intermolecular interactions, leading to enhanced charge carrier mobility and potentially higher fill factors (FF).[4][5]
While many studies report superior performance for this compound-containing copolymers, the thiophene-based counterparts remain highly relevant and can exhibit competitive efficiencies depending on the specific molecular design and device architecture.[7] The choice between this compound and thiophene is therefore a critical aspect of molecular engineering for next-generation organic photovoltaic materials.
Data Presentation: Photovoltaic Property Comparison
The following tables summarize the key photovoltaic performance parameters of various this compound- and thiophene-based copolymers as reported in the literature.
Table 1: Comparison of Photovoltaic Performance in Donor-Acceptor Copolymers
| Copolymer Type | Polymer Name | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| This compound-based | PSeTD2 | PC71BM | 8.18 | - | - | - |
| P1 | PC71BM | ~7 | 0.80-0.84 | ~12 | ~0.70 | |
| PNDIS-hd | PBDB-T | 8.4 | - | - | 0.71 | |
| PFY-3Se | PBDB-T | 15.1 | - | 23.6 | 0.737 | |
| VC7 | PC71BM | 9.24 | 0.89 | 15.98 | 0.66 | |
| Thiophene-based | P2 | PC71BM | ~5.5 | 0.80-0.84 | - | ~0.65 |
| PNDIT-hd | PBDB-T | 6.7 | - | - | - | |
| PFY-0Se | PBDB-T | 13.0 | - | - | - | |
| VC6 | PC71BM | 7.27 | 0.82 | 14.31 | 0.62 | |
| PCDTBT | PC70BM | 3.34-5.41 | - | - | - |
Table 2: Comparison of Electronic Properties
| Copolymer Type | Polymer Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| This compound-based | PNDIS-hd | - | - | 1.70 |
| PFY-3Se | - | - | 1.449 | |
| PCDSeBT | -3.09 | - | - | |
| Thiophene-based | PNDIT-hd | - | - | 1.77 |
| PCDTBT | -3.27 | - | - |
Experimental Protocols
The fabrication and characterization of organic solar cells involving these copolymers generally follow a standardized set of procedures. Below are detailed methodologies for key experiments.
Copolymer Synthesis
Novel this compound- and thiophene-based copolymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling.
-
Stille Coupling Protocol:
-
Equimolar amounts of the distannylated monomer (e.g., 2,5-bis(trimethylstannyl)this compound or -thiophene) and the dibrominated comonomer are dissolved in an anhydrous solvent like toluene or chlorobenzene.
-
A palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a phosphine ligand (e.g., P(o-tol)3) are added to the reaction mixture.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90 to 120 °C for 24 to 72 hours.
-
The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
Device Fabrication (Inverted Architecture)
An inverted device architecture is commonly used for its improved stability.[8][9]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Electron Transport Layer (ETL) Deposition: A solution of zinc oxide (ZnO) nanoparticles or a precursor like zinc acetate is spin-coated onto the cleaned ITO substrates, followed by annealing at a specific temperature (e.g., 200 °C) to form the ETL.
-
Active Layer Deposition: The copolymer (donor) and a fullerene derivative (acceptor, e.g., PC61BM or PC71BM) are dissolved in a common organic solvent such as chloroform, chlorobenzene, or o-dichlorobenzene, often with a processing additive like 1,8-diiodooctane (DIO). This blend solution is then spin-coated on top of the ETL in a nitrogen-filled glovebox. The film is typically annealed to optimize its morphology.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as molybdenum oxide (MoO3) or PEDOT:PSS, is deposited on the active layer. MoO3 is often deposited via thermal evaporation.
-
Anode Deposition: Finally, a metal anode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.
Photovoltaic Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator. A source meter is used to apply a voltage bias and measure the resulting current. Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.
-
Charge Carrier Mobility Measurement: The hole and electron mobilities are often determined using the space-charge-limited current (SCLC) method from the dark J-V characteristics of single-carrier devices.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow from copolymer synthesis to photovoltaic device characterization.
Caption: Energy level diagram illustrating the charge generation process in an organic solar cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in this compound-Based Materials for Organic Solar Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Furan, Thiophene, and Selenophene: A Deep Dive into Aromaticity and Reactivity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the theoretical underpinnings and practical reactivity of key five-membered aromatic heterocycles.
Furan, thiophene, and selenophene are foundational five-membered aromatic heterocycles, each playing a pivotal role in the landscape of medicinal chemistry and materials science. While structurally similar, the progressive change of the heteroatom from oxygen to sulfur to selenium imparts distinct electronic properties that profoundly influence their aromaticity and chemical reactivity. Understanding these nuanced differences is critical for the rational design of novel therapeutics and functional materials. This guide provides a detailed theoretical comparison of their aromaticity and reactivity, supported by experimental data.
Aromaticity: A Tale of Three Heteroatoms
The aromaticity of these heterocycles is a direct consequence of the delocalization of six π-electrons within the five-membered ring, in accordance with Hückel's rule. The heteroatom contributes a lone pair of electrons to the π-system. However, the degree of this delocalization, and thus the aromatic character, is highly dependent on the electronegativity and the size of the heteroatom. The generally accepted order of aromaticity is thiophene > this compound > furan .
This trend can be quantified using several experimental and computational metrics, including resonance energy, aromatic stabilization energy (ASE), and nucleus-independent chemical shift (NICS).
Table 1: Quantitative Comparison of Aromaticity Indices
| Heterocycle | Resonance Energy (kcal/mol) | Aromatic Stabilization Energy (ASE) (kcal/mol) | NICS(1)zz (π-contribution, ppm) |
| Furan | 16[1] | Data not consistently available | -25.7 |
| Thiophene | 29[1] | 23.9 | -27.1 |
| This compound | Intermediate, no precise value found | Data not consistently available | -24.6 |
The higher resonance energy of thiophene compared to furan indicates greater thermodynamic stability and a more effective delocalization of π-electrons.[1] This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more efficient donation of its lone pair into the ring. Furthermore, the larger size of sulfur's 3p orbitals, while leading to less effective overlap with carbon's 2p orbitals compared to the 2p-2p overlap in furan, still results in a more aromatic system. This compound's aromaticity is intermediate, reflecting the properties of selenium which is less electronegative but larger than sulfur.[2][3]
Nucleus-Independent Chemical Shift (NICS) values, a computational measure of aromaticity where negative values indicate greater aromatic character, further support this trend. The NICS(1)zz values, which measure the magnetic shielding 1 Å above the plane of the ring and consider only the π-electron contribution, show thiophene to be the most aromatic, followed by furan and then this compound in this particular dataset. It's important to note that different computational methods can yield slightly different absolute values, but the relative trend is generally consistent.
Reactivity: A Dichotomy of Electrophilic Substitution and Cycloaddition
The differing levels of aromaticity directly impact the chemical reactivity of these heterocycles. A general principle is that lower aromaticity correlates with higher reactivity in reactions that disrupt the aromatic system.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the π-electron rich heterocycle acts as a nucleophile. The reactivity order for EAS is the inverse of the aromaticity order: furan > this compound > thiophene .
dot
Caption: Relative reactivity of furan, this compound, and thiophene in EAS.
The higher reactivity of furan is due to the high electronegativity of oxygen, which destabilizes the positive charge in the intermediate sigma complex to a lesser extent than the more polarizable sulfur and selenium atoms. This results in a lower activation energy for the reaction.
Table 2: Quantitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Thiophene) | Relative Rate of Bromination (vs. Benzene) |
| Furan | 1.4 x 10²[4] | 6 x 10¹¹[5] |
| Thiophene | 1[4] | 5 x 10⁹[5] |
| This compound | Data not available | Intermediate |
The data clearly illustrates the significantly higher reactivity of furan compared to thiophene in these electrophilic substitution reactions.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, provides another insightful probe into the aromaticity of these compounds. In this reaction, the heterocycle acts as a diene. A more aromatic system is less willing to sacrifice its aromaticity to participate in a cycloaddition. Consequently, the reactivity in Diels-Alder reactions is inversely proportional to aromaticity: furan >> this compound > thiophene .[6] Furan, being the least aromatic, readily undergoes Diels-Alder reactions, while thiophene, the most aromatic, is a very poor diene and reacts only under harsh conditions.
dot
Caption: Relative reactivity of furan, this compound, and thiophene in Diels-Alder reactions.
Experimental Protocols: A Representative Example
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution used to formylate electron-rich aromatic rings. The milder conditions required for furan compared to thiophene highlight their reactivity differences.
Vilsmeier-Haack Formylation of Furan
Objective: To synthesize 2-furaldehyde from furan.
Materials:
-
Furan
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.[7]
-
Formylation: Dissolve furan (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium acetate to quench the reaction and neutralize the acid. Stir the mixture vigorously for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-furaldehyde.
Note: The same reaction with thiophene typically requires higher temperatures and longer reaction times to achieve comparable yields, reflecting its lower reactivity.
Conclusion
The subtle yet significant differences in the aromaticity and reactivity of furan, thiophene, and this compound, driven by the nature of their respective heteroatoms, provide a rich platform for chemical exploration. A thorough understanding of these principles is indispensable for researchers in the fields of medicinal chemistry and materials science, enabling the strategic design and synthesis of molecules with tailored properties. While the general trends are well-established, further quantitative comparative studies, particularly for this compound, would be beneficial for refining predictive models of reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-containing heterotriacenes by a C–Se coupling/cyclization reaction [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
analysis of intermolecular Se-Se interactions compared to S-S interactions in thin films
A Comparative Analysis of Intermolecular Se-Se and S-S Interactions in Thin Films
For Researchers, Scientists, and Drug Development Professionals
The nature and strength of intermolecular interactions in thin films are critical determinants of their physicochemical properties and performance in various applications, from electronics to drug delivery systems. Among these, chalcogen-chalcogen interactions, specifically those involving selenium (Se) and sulfur (S), play a pivotal role in defining the structure and function of many advanced materials. This guide provides an objective comparison of intermolecular Se-Se and S-S interactions in thin films, supported by experimental data and detailed characterization protocols.
Quantitative Comparison of Interaction Parameters
The strength of intermolecular interactions can be inferred from parameters such as bond dissociation energy and bond length. While direct measurement in thin films is complex, data from bulk materials and computational studies provide valuable insights.
| Parameter | S-S Interaction | Se-Se Interaction | Key Observations |
| Typical Bond Dissociation Energy | ~226 kJ/mol (in S8)[1] | ~172 kJ/mol[1] | The S-S single bond is generally stronger than the Se-Se single bond. |
| Bond Energy in As-based Chalcogenide Glass | - | 44 kcal/mol (~184 kJ/mol) in As40Se60[2] | In a glassy matrix, the Se-Se bond energy is significant and contributes to the overall network stability. |
| Typical Covalent Bond Length | ~205 pm (in S8)[1] | ~234 pm | The longer bond length in Se-Se interactions is consistent with the larger atomic radius of selenium compared to sulfur. |
| Typical Raman Vibrational Frequency | ~470 cm⁻¹ (S-S stretching in S8) | ~250-260 cm⁻¹ (Se-Se stretching in amorphous Se)[3][4][5] | The higher vibrational frequency for S-S bonds reflects their greater bond strength compared to Se-Se bonds. |
Experimental Protocols
The characterization of Se-Se and S-S interactions in thin films relies on a suite of sensitive analytical techniques. Below are detailed methodologies for two key experimental approaches.
Grazing Incidence X-ray Diffraction (GIXRD)
GIXRD is a powerful non-destructive technique for the structural analysis of thin films, providing information on crystallinity, phase, and preferred orientation. By using a very low angle of incidence, the penetration depth of the X-rays is limited, enhancing the signal from the thin film while minimizing interference from the substrate.[6][7][8]
Objective: To identify the crystalline phases and determine the structural properties of chalcogenide thin films, including the presence of ordered domains with Se-Se or S-S bonding.
Methodology:
-
Sample Preparation:
-
Mount the thin film sample on a flat, zero-background sample holder.
-
Ensure the surface of the film is clean and free of contaminants.
-
-
Instrument Setup (e.g., Rigaku SmartLab or similar):
-
X-ray Source: Typically a Cu Kα radiation source (λ = 1.54 Å).
-
Optics: Employ parallel beam optics. Use a parabolic multilayer mirror to produce a parallel X-ray beam.
-
Incident Angle (ω): Set a fixed, shallow incident angle, typically between 0.2° and 1.0°. For very thin films (<10 nm), a smaller angle (0.2°-0.3°) is preferable.[9]
-
Detector: Use a high-speed 1D or 2D detector.
-
-
Data Acquisition:
-
Perform a 2θ scan over a desired angular range (e.g., 10-80°).
-
The scan speed and step size should be optimized to achieve a good signal-to-noise ratio. A longer dwell time per step (e.g., 1-5 seconds) is often necessary for thin films.[9]
-
-
Data Analysis:
-
Identify the diffraction peaks in the resulting pattern.
-
Compare the peak positions and intensities to standard diffraction databases (e.g., ICDD) to identify the crystalline phases present.
-
Analyze the peak broadening using the Scherrer equation to estimate the crystallite size, which can provide insights into the extent of ordered domains.
-
For amorphous films, GIXRD will show broad humps instead of sharp peaks, indicating a lack of long-range order. The position of these humps can still provide information about the average nearest-neighbor distances.[6]
-
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure, phase, and molecular interactions within a material. It is particularly sensitive to the homonuclear bonds found in Se-Se and S-S moieties.
Objective: To identify and compare the vibrational modes associated with Se-Se and S-S bonds in thin films.
Methodology:
-
Sample Preparation:
-
Place the thin film sample on a microscope slide.
-
No special preparation is typically required, making it a non-destructive technique.
-
-
Instrument Setup (e.g., Horiba LabRAM or similar):
-
Laser Source: Select a laser with an appropriate wavelength to avoid fluorescence from the sample. Common choices for chalcogenides include 532 nm, 633 nm, or 785 nm.
-
Objective Lens: Use a microscope objective (e.g., 50x or 100x) to focus the laser onto the thin film surface.
-
Power and Exposure: Use low laser power to prevent sample damage or laser-induced crystallization. The exposure time and number of accumulations should be optimized for a good signal-to-noise ratio.
-
Calibration: Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-600 cm⁻¹ for Se-Se and S-S modes).
-
Collect spectra from multiple points on the sample to check for homogeneity.
-
-
Data Analysis:
-
Identify the Raman peaks corresponding to specific vibrational modes. For amorphous selenium, a strong peak around 250-260 cm⁻¹ is characteristic of Se-Se stretching in Se₈ rings and Seₙ chains.[3][4][5] For amorphous sulfur, S-S stretching modes from S₈ rings are typically observed around 470 cm⁻¹.
-
The position, intensity, and width of these peaks provide information about the local chemical environment, bond strength, and degree of disorder. A shift in peak position can indicate strain or changes in intermolecular interactions.
-
Visualizing Relationships and Workflows
Logical Relationship between Bond Properties and Spectroscopic Signature
Caption: Relationship between bond properties and Raman spectroscopic signature.
Experimental Workflow for Thin Film Characterization
Caption: A typical experimental workflow for comparing Se-Se and S-S interactions.
References
- 1. youtube.com [youtube.com]
- 2. Accuracy of intermolecular interaction energies, particularly those of hetero-atom containing molecules obtained by DFT calculations with Grimme's D2, D3 and D3BJ dispersion corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. OPG [opg.optica.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Capabilities of Grazing Incidence X-ray Diffraction in the Investigation of Amorphous Mixed Oxides with Variable Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. GIXRD | Anton Paar [anton-paar.com]
- 8. physlab.org [physlab.org]
- 9. Structural analysis of amorphous-nanocrystalline silicon thin films by grazing incidence X-ray diffraction [inis.iaea.org]
comparative electrochemical analysis of selenophene and thiophene bridged polymers
A deep understanding of the structure-property relationships in conjugated polymers is paramount for the advancement of organic electronics. Among the various building blocks for these polymers, five-membered heterocyclic rings, particularly thiophene and its heavier chalcogen analogue, selenophene, have garnered significant attention. This guide provides a comparative electrochemical analysis of polymers bridged with these two moieties, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The choice between a thiophene and a this compound bridge can significantly influence the electrochemical and photophysical properties of the resulting polymer, impacting its performance in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The primary difference between thiophene and this compound lies in the heteroatom: sulfur versus selenium. Selenium's larger atomic size and more diffuse p-orbitals compared to sulfur lead to enhanced inter-chain Se-Se interactions, which can facilitate intermolecular charge transfer.[1] This fundamental atomic difference translates into distinct electrochemical behaviors.
Quantitative Comparison of Electrochemical Properties
The electrochemical properties of analogous thiophene- and this compound-bridged polymers are summarized in the table below. The data reveals clear trends that arise from the substitution of sulfur with selenium. Generally, this compound-containing polymers exhibit lower band gaps, which is a desirable characteristic for applications in organic solar cells as it allows for broader absorption of the solar spectrum.[1][2] This reduction in the band gap is often attributed to a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, while the Highest Occupied Molecular Orbital (HOMO) energy level is less affected.[2][3][4]
| Property | Thiophene-Bridged Polymers | This compound-Bridged Polymers | Key Observations |
| HOMO Energy Level (eV) | -4.29 to -5.4[5][6] | -4.29 to -5.47[5][6] | HOMO levels are often comparable, with minor variations depending on the specific polymer structure.[4] |
| LUMO Energy Level (eV) | -2.38 to -3.0[5][6] | -2.45 to -3.09[5][6] | This compound incorporation consistently lowers the LUMO energy level.[3][5] |
| Electrochemical Band Gap (Eg, eV) | 1.88 to 1.91[5][7] | 1.51 to 1.84[3][7] | This compound-bridged polymers consistently show a reduced band gap.[1][2][4] |
| Oxidation Potential (V vs. Ag/AgCl) | ~0.20[5] | ~0.20 to 0.30[5] | The onset of oxidation is often similar for both types of polymers. |
| Conductivity (S/cm) | Varies widely | Generally higher | This compound-based polymers often exhibit better conductivity due to stronger intermolecular Se-Se interactions.[1] Copolymers of this compound and thiophene have shown conductivities around 13.35 S/cm.[8] |
| Hole Mobility (cm²/V·s) | 0.0014[3] | 0.01[3] | This compound-containing polymers can exhibit significantly higher hole mobility, sometimes by an order of magnitude.[3] However, in some cases, thiophene-based polymers have shown higher mobility.[6] |
Experimental Protocols
The characterization of the electrochemical properties of these polymers relies on a set of standardized techniques.
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials, and subsequently the HOMO and LUMO energy levels, of the polymers.
-
Methodology: A three-electrode electrochemical cell is typically employed, consisting of a working electrode (often a platinum button or a glassy carbon electrode coated with the polymer film), a reference electrode (commonly Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (usually a platinum wire). The experiment is conducted in a solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) dissolved in an inert solvent like acetonitrile or dichloromethane.[9] The potential is swept between a set range at a constant scan rate, and the resulting current is measured.
-
Data Interpretation: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO = -e (E_ox - E_ferrocene + 4.8) (eV)
-
E_LUMO = -e (E_red - E_ferrocene + 4.8) (eV)
-
The electrochemical band gap (Eg) is calculated as the difference between the LUMO and HOMO energy levels: Eg = E_LUMO - E_HOMO.
-
2. Spectroelectrochemistry
This technique combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the optical absorption spectrum of the polymer film as a function of the applied potential.
-
Methodology: The polymer is coated onto a transparent conductive electrode (e.g., indium tin oxide - ITO glass), which serves as the working electrode in a spectroelectrochemical cell. The cell is placed in the light path of a UV-Vis spectrophotometer, and absorption spectra are recorded as the potential is incrementally stepped or swept.
-
Data Interpretation: In its neutral state, the polymer exhibits a characteristic π-π* transition absorption peak. The onset of this absorption is used to calculate the optical band gap. As the polymer is oxidized or reduced, new absorption bands appear at lower energies, corresponding to the formation of charge carriers like polarons and bipolarons. This provides insight into the electronic structure of the doped states.
3. Field-Effect Transistor (FET) Measurements for Charge Carrier Mobility
To evaluate the charge transport properties, the polymers are integrated as the active layer in an organic field-effect transistor (OFET).
-
Methodology: A typical bottom-gate, bottom-contact OFET architecture is fabricated on a silicon wafer with a dielectric layer (e.g., SiO₂) and pre-patterned source and drain electrodes (often gold). The polymer solution is then deposited onto this substrate, for instance, by spin-coating.
-
Data Interpretation: By applying a voltage to the gate and sweeping the source-drain voltage, the output and transfer characteristics of the transistor are measured. The charge carrier mobility (µ) is then calculated from the saturation regime of the transfer curve using the standard field-effect transistor equation. This compound-based polymers have been reported to have higher charge carrier mobility compared to their thiophene counterparts.[3]
Visualizing the Structure-Property Relationship
The following diagram illustrates the general impact of substituting sulfur with selenium in the polymer backbone on key electrochemical properties.
Caption: Impact of S to Se substitution on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of thiophene- and this compound-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of thiophene- and this compound-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. csqs.xjtu.edu.cn [csqs.xjtu.edu.cn]
- 6. This compound vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antioxidant Properties of Selenophene and Thiophene Aminocarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation
The exploration of novel antioxidant compounds is a cornerstone of drug development, targeting a spectrum of pathologies linked to oxidative stress. Within the realm of heterocyclic chemistry, selenophene and thiophene derivatives have emerged as promising candidates. This guide provides a comparative analysis of the antioxidant properties of 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) and its sulfur-containing analogue, 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS), supported by experimental data.
Quantitative Antioxidant Capacity
The antioxidant activities of this compound, thiophene, and their aminocarbonitrile derivatives have been evaluated using various methods, including the Oxygen Radical Absorbance Capacity (ORAC) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The data consistently indicates that the aminocarbonitrile derivatives (ATSe and ATS) exhibit significantly higher antioxidant capacities than their parent compounds, this compound and thiophene.[1][2]
Notably, the selenium-containing derivative, ATSe, demonstrated the highest antiradical capacity.[1] The presence of the amino group in the conjugated ring system is suggested to contribute significantly to the high antiradical activity observed in these derivatives.[1]
Table 1: Antiradical Capacities of this compound, Thiophene, and their Derivatives [1]
| Compound | Antiperoxyradical Capacity (f) | Antiradical Capacity vs. DPPH (f_DPPH) |
| This compound | 1.15 | 0.85 |
| ATSe | 7.78 | 3.12 |
| Thiophene | 1.35 | 1.05 |
| ATS | 5.82 | 2.55 |
| Trolox (Standard) | 1.89 | 1.98 |
| BHT (Standard) | 2.55 | 2.15 |
Table 2: Electrochemical Properties of this compound, Thiophene, and their Derivatives [1]
| Compound | Anodic Peak Potentials (E_pa, mV) - DPV | Anodic Peak Potentials (E_pa, mV) - CV | Anodic Peak Potentials (E_pa, mV) - SWV |
| This compound | 1100 | 1150 | 1120 |
| ATSe | 800 | 850 | 820 |
| Thiophene | 1200 | 1250 | 1230 |
| ATS | 900 | 950 | 920 |
| Trolox (Standard) | 650 | 700 | 680 |
| BHT (Standard) | 850 | 900 | 880 |
Note: Lower anodic peak potential values suggest greater ease of oxidation, which can correlate with higher antioxidant activity.
Proposed Antioxidant Mechanism
The antioxidant activity of these compounds is attributed to their ability to act as reducing agents. It is proposed that the sulfur and selenium atoms in the thiophene and this compound rings, respectively, can act as four-electron reducing agents, contributing to their antiradical ability.[1][2] The aminocarbonitrile derivatives exhibit enhanced activity, likely due to the electron-donating nature of the amino group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC method was employed to determine the antiperoxyradical ability of the compounds.[1]
-
Reagents : Fluorescein (Fl) sodium salt, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), Trolox (standard), and the test compounds (this compound, thiophene, ATSe, ATS).
-
Procedure :
-
A solution containing fluorescein and AAPH in a phosphate buffer (pH 7.4) was prepared.
-
The test compound or standard (Trolox) was added to the solution.
-
The fluorescence intensity was monitored at 515 nm at 37 °C. AAPH generates peroxyl radicals upon thermal decomposition, which quench the fluorescein fluorescence.
-
The antioxidant capacity is determined by the degree to which the compound inhibits the fluorescence decay compared to the control.
-
-
Data Analysis : The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents.
DPPH Radical Scavenging Assay
The antiradical activity was also assessed using the stable DPPH radical.[1]
-
Reagents : 2,2'-diphenyl-1-picrylhydrazyl (DPPH), methanol or ethanol (solvent), and the test compounds.
-
Procedure :
-
A solution of DPPH in methanol or ethanol is prepared.
-
The test compound is added to the DPPH solution.
-
The reaction mixture is incubated at a specific temperature (e.g., 37 °C) for a set period.
-
The decrease in absorbance is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).[3][4] The color of the solution changes from purple to yellow upon reduction of the DPPH radical.[3]
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant potency.
Conclusion
The available experimental data strongly suggests that both this compound and thiophene aminocarbonitrile derivatives are potent antioxidants, with the this compound derivative (ATSe) exhibiting superior antiradical capacity. This enhanced activity highlights the potential of organoselenium compounds in the design of novel therapeutic agents to combat oxidative stress-related diseases. Further in-vivo studies are warranted to fully elucidate their pharmacological profiles and therapeutic potential.
References
performance comparison of selenophene and thienothiophene spacers in organic solar cells
A comprehensive analysis of current research reveals that the strategic incorporation of selenophene spacers in organic solar cell (OSC) materials consistently outperforms their thienothiophene counterparts, leading to significant gains in power conversion efficiency. This performance boost is primarily attributed to favorable modifications in the optical and electronic properties of the resulting devices.
The choice of the π-conjugated spacer unit in the backbone of donor-acceptor copolymers is a critical factor in tuning the performance of organic solar cells. Among the various heterocyclic moieties explored, this compound and thienothiophene have emerged as promising candidates. While structurally similar to the more common thiophene, the subtle substitution of a sulfur atom with a larger, more polarizable selenium atom, or the fusion of thiophene rings to form thienothiophene, has profound effects on the optoelectronic characteristics of the final device.
Performance Metrics: A Clear Winner Emerges
A review of comparative studies consistently demonstrates the superiority of this compound-containing polymers over their thienothiophene analogs in key photovoltaic parameters. The data, summarized in the table below, highlights a notable increase in power conversion efficiency (PCE), primarily driven by an enhanced short-circuit current density (Jsc) and fill factor (FF).
| Polymer System | Spacer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Pentacyclic Lactam-based | Thienothiophene | ~5.5 | ~0.80-0.84 | - | ~0.65 | [1][2] |
| Pentacyclic Lactam-based | This compound | ~7.0 | ~0.80-0.84 | ~12 | ~0.70 | [1][2] |
| D-π-DPP-π-D | Thiophene (as π-bridge) | 7.27 | 0.82 | 14.31 | 0.62 | [3] |
| D-π-DPP-π-D | This compound (as π-bridge) | 9.24 | 0.89 | 15.98 | 0.66 | [3] |
The incorporation of this compound leads to a broader and red-shifted optical absorption, allowing for more efficient harvesting of the solar spectrum.[1][2] This is a direct consequence of the lower aromaticity and higher polarizability of this compound compared to thiophene.[4] Furthermore, this compound-based polymers often exhibit a more favorable thin-film morphology, with evidence of a partial face-on backbone orientation.[1][2] This orientation is beneficial for vertical charge transport, leading to higher hole mobility and consequently, an improved fill factor.[1]
In contrast, the inclusion of thienothiophene tends to result in a blue-shifted optical absorption.[1] While thienothiophene-based polymers can exhibit high solid-state order, they predominantly adopt an edge-on orientation with respect to the substrate, which can be less favorable for charge extraction in the vertical direction of a solar cell device.[1][2]
The Underlying Science: Chemical Structures and Device Architecture
The fundamental difference in performance stems from the intrinsic properties of the this compound and thienothiophene units and how they influence the overall polymer properties and device operation.
Figure 1. Logical relationship between the choice of spacer unit and the resulting organic solar cell performance.
The typical architecture of an organic solar cell is a multi-layered structure designed to efficiently absorb light, generate and separate charges, and extract them to the electrodes.
Figure 2. A simplified schematic of a typical bulk heterojunction organic solar cell device architecture.
Experimental Protocols: A Guide to Fabrication and Characterization
The following provides a generalized experimental workflow for the synthesis of the polymers, fabrication of the solar cell devices, and their subsequent characterization, based on common practices reported in the literature.[5][6][7][8][9][10]
Figure 3. A generalized experimental workflow for the synthesis, fabrication, and characterization of organic solar cells.
1. Polymer Synthesis (Illustrative Example: Stille Coupling)
-
Monomer Synthesis: The donor and acceptor monomers are synthesized according to established literature procedures. For a comparative study, one set of monomers would contain the thienothiophene unit, and the other, the this compound unit.
-
Polymerization: The respective distannylated and dibrominated monomers are dissolved in an anhydrous solvent (e.g., toluene or chlorobenzene). A palladium catalyst, such as Pd(PPh₃)₄, is added, and the mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature for a set duration (e.g., 24-48 hours).
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and subjected to Soxhlet extraction with various solvents to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.
2. Device Fabrication (Bulk Heterojunction Architecture)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed at a specific temperature (e.g., 120-150 °C).
-
Active Layer Deposition: The synthesized polymer (donor) and a fullerene derivative (acceptor, e.g., PC₇₁BM) are dissolved in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene), often with a processing additive. This solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is then typically annealed to optimize its morphology.
-
Cathode Deposition: A low work function metal (e.g., Ca or LiF) followed by a thicker layer of aluminum (Al) are thermally evaporated on top of the active layer through a shadow mask to define the device area.
3. Characterization
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. This measurement yields the key performance parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the incident photon-to-collected electron conversion efficiency as a function of wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Morphology Characterization: Techniques such as atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are employed to study the surface morphology and molecular packing of the active layer blend films, respectively. These analyses provide insights into the structure-property relationships that govern device performance.
References
- 1. Comparison of this compound and thienothiophene incorporation into pentacyclic lactam-based conjugated polymers for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, electrochemical characterization and organic solar cell applications of this compound containing conjugated polymers [open.metu.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College [ida.mtholyoke.edu]
Chalcogen Atom Substitution in Conjugated Polymers: A Comparative Guide for Researchers
An in-depth analysis of how substituting sulfur (S) with selenium (Se) and tellurium (Te) in conjugated polymers can strategically tune their optoelectronic properties for advanced applications.
The strategic incorporation of different chalcogen atoms—sulfur, selenium, and tellurium—into the backbone of conjugated polymers has emerged as a powerful tool for fine-tuning their electronic and optical properties. This guide provides a comparative analysis of the effects of these heteroatom substitutions, supported by experimental data, to inform the design of next-generation materials for organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Key Performance Metrics: A Comparative Overview
The substitution of sulfur with heavier chalcogens like selenium and tellurium systematically alters the properties of conjugated polymers. The primary effects are a reduction in the optical bandgap and a change in the frontier energy levels (HOMO and LUMO).[1][2] These changes are primarily attributed to the increasing size and polarizability of the chalcogen atom, as well as the decreasing aromaticity of the corresponding heterocycle (thiophene < selenophene < tellurophene).[1][3]
Heavier chalcogen atoms lead to stronger intermolecular interactions, which can facilitate polymer aggregation and influence thin-film morphology.[1][2] Specifically, the use of tellurium in place of sulfur or selenium can induce red-shifted optical absorption, higher polarizability, and stronger intermolecular interactions.[4] These properties are advantageous for applications in OPVs and OFETs.[4]
Below is a summary of the typical trends observed when substituting S with Se and Te in a conjugated polymer backbone.
| Property | Sulfur (S) | Selenium (Se) | Tellurium (Te) | Trend (S → Se → Te) |
| Optical Bandgap (Eg) | Widest | Intermediate | Narrowest | Decreases[1][2][3] |
| Absorption Spectrum | Hypsochromic (blue-shifted) | Bathochromic (red-shifted) | Most bathochromic (red-shifted) | Red-shifted absorption[1][4] |
| HOMO Energy Level | Deeper | Shallower | Shallowest | Increases (becomes less negative)[1] |
| LUMO Energy Level | Higher | Lower | Lowest | Decreases (becomes more negative)[1][2] |
| Intermolecular Interactions | Weaker | Stronger | Strongest | Increases, leading to enhanced aggregation[1][4] |
| Charge Carrier Mobility | Generally lower hole mobility | Often enhanced hole mobility | Potentially highest hole mobility | Tends to increase, though it is highly dependent on morphology and processing conditions.[5] |
| Aromaticity of Heterocycle | Highest | Intermediate | Lowest | Decreases[1][3] |
Experimental Data: A Case Study
The following table presents data extracted from a study on cyclopentadithiophene-based polymers, illustrating the impact of chalcogen substitution.
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| C16CPDT-T (Thiophene) | -5.11 | -3.30 | 1.81 |
| C16CPDT-Se (this compound) | -5.03 | -3.31 | 1.72 |
| C16CPDT-Te (Tellurophene) | -4.95 | -3.31 | 1.64 |
Data sourced from Macromolecules 2014, 47, 16, 5549–5556.[1]
Logical Workflow: From Atom to Property
The choice of chalcogen atom initiates a cascade of effects that ultimately determine the polymer's performance in a device. The following diagram illustrates this relationship.
Caption: Influence of chalcogen atom choice on polymer properties.
Experimental Protocols
The characterization of chalcogen-containing conjugated polymers involves a suite of standard techniques to determine their optical, electrochemical, and charge transport properties.
UV-Visible Spectroscopy
-
Objective: To determine the optical bandgap and absorption spectrum of the polymer.
-
Methodology:
-
Polymer solutions are prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a low concentration (e.g., 0.01 mg/mL).
-
Thin films are prepared by spin-coating the polymer solution onto a quartz substrate.
-
The absorption spectra of both the solution and the thin film are recorded using a UV-Vis spectrophotometer.
-
The optical bandgap (Eg) is estimated from the onset of the absorption edge of the thin-film spectrum using the equation: Eg (eV) = 1240 / λ_onset (nm). A red-shift from solution to film can indicate intermolecular aggregation.[1]
-
Cyclic Voltammetry (CV)
-
Objective: To determine the HOMO and LUMO energy levels of the polymer.
-
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (e.g., a platinum disk or glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., a platinum wire).
-
The measurements are carried out in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are calculated from the onset of the oxidation (E_ox) and reduction (E_red) potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV.[6] The equations used are:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
-
Objective: To measure the charge carrier mobility of the polymer.
-
Methodology:
-
OFETs are fabricated in a bottom-gate, bottom-contact or top-contact architecture on a silicon wafer with a dielectric layer (e.g., SiO2).
-
The polymer is deposited as the active layer, typically by spin-coating.
-
The source and drain electrodes (e.g., gold) are deposited by thermal evaporation.
-
The current-voltage characteristics of the transistor are measured using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) is calculated from the saturation regime of the transfer characteristics using the equation for a field-effect transistor. It is important to note that charge transport is complex and can be influenced by factors such as interchain and intrachain coupling.[7]
-
Conclusion
The substitution of chalcogen atoms in conjugated polymers is a highly effective strategy for tuning their optoelectronic properties. The progression from sulfur to selenium and tellurium generally leads to a narrower bandgap, higher HOMO levels, and stronger intermolecular interactions. These trends provide a clear roadmap for the rational design of new polymeric materials for high-performance organic electronic devices. Researchers can leverage these principles to optimize light absorption, energy level alignment, and charge transport in their target applications.
References
A DFT-Based Comparative Guide to Selenophene and Thiophene Oligomers for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic building blocks is paramount in the design of novel organic semiconductor materials for applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). Thiophene oligomers have long been the benchmark material, offering a balance of synthetic accessibility and favorable electronic properties. However, the introduction of selenium to create selenophene-based oligomers has emerged as a promising strategy to fine-tune the optoelectronic characteristics of these materials. This guide provides a comparative analysis of this compound and thiophene oligomers, leveraging density functional theory (DFT) calculations and experimental data to elucidate their performance differences.
Performance Comparison: Thiophene vs. This compound Oligomers
The substitution of sulfur with selenium, a heavier and more polarizable atom, induces significant changes in the geometric and electronic properties of the resulting oligomers. These modifications, though subtle, have a profound impact on the material's performance in electronic devices.
Geometric Properties
DFT calculations reveal that this compound oligomers generally exhibit a more planar conformation compared to their thiophene counterparts. This increased planarity, attributed to stronger inter-ring Se-Se interactions, can facilitate more efficient intermolecular charge transport in the solid state.
Table 1: Comparison of Geometric Parameters for Thiophene and this compound Dimers
| Parameter | Thiophene Dimer | This compound Dimer | Computational Method |
| Inter-ring Dihedral Angle | ~37° | ~20-30° | B3LYP/6-31G* |
Note: Exact values can vary depending on the specific functional and basis set used.
Electronic Properties
The most significant impact of selenium incorporation is observed in the electronic properties. Generally, this compound-containing oligomers and polymers exhibit lower band gaps compared to their thiophene analogues. This is primarily due to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO).[1] A lower band gap is often desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.
Theoretical studies on oligomers of increasing length show a decrease in the HOMO-LUMO gap for both series.[2][3] This trend is a hallmark of increasing π-conjugation.
Table 2: Comparison of Electronic Properties for Thiophene and this compound-Containing Molecules
| Property | Oligothiophenes | Oligoselenophenes/Mixed Oligomers | Computational Method |
| HOMO Energy (eV) | Generally lower (more stable) | Generally higher (less stable) | B3LYP/6-31G(d)[4] |
| LUMO Energy (eV) | Generally higher | Generally lower | B3LYP/6-31G(d)[4] |
| Band Gap (eV) | Larger | Smaller | B3LYP/6-31G(d)[4] |
Note: The values are trends observed across various studies and the exact energies are dependent on the oligomer length and computational details. For instance, a theoretical study on thiophene oligomers using the B3LYP/6-31G* level of theory showed a decrease in the HOMO-LUMO gap with increasing chain length.[3]
Experimental Protocols
A comprehensive understanding of the properties of these oligomers requires a combination of computational modeling and experimental validation.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational tool for predicting the geometric and electronic properties of molecules. A typical computational protocol for comparing thiophene and this compound oligomers involves the following steps:
-
Geometry Optimization: The ground-state geometries of the oligomers are optimized to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-31G*.[3]
-
Electronic Property Calculation: Once the geometries are optimized, the HOMO and LUMO energies are calculated to determine the electronic band gap.
-
Absorption Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra, providing insights into the optical properties of the molecules.
Synthesis and Characterization
The synthesis of thiophene and this compound oligomers is typically achieved through various cross-coupling reactions, such as Suzuki or Stille coupling.[5][6] Following synthesis, the compounds are purified and characterized to confirm their structure and purity.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to experimentally determine the HOMO and LUMO energy levels.[7] The oxidation and reduction potentials are measured and can be correlated with the energy levels of the frontier molecular orbitals.
-
UV-Vis Spectroscopy: This technique is used to measure the absorption of light by the oligomers in solution or as thin films. The onset of the lowest energy absorption band can be used to estimate the optical band gap.[7]
Logical Workflow for DFT Comparison
The following diagram illustrates the typical workflow for a DFT-based comparative study of this compound and thiophene oligomers.
Caption: Workflow for a DFT-based comparison of oligomers.
Conclusion
The decision to use this compound in place of or in conjunction with thiophene in the design of organic electronic materials is a nuanced one. DFT calculations, supported by experimental data, consistently show that the inclusion of selenium leads to a reduction in the band gap, which can be advantageous for photovoltaic applications. The increased planarity of this compound oligomers may also promote better solid-state packing and, consequently, higher charge carrier mobility. However, the synthesis of this compound-based starting materials can be more challenging and costly than their thiophene counterparts. Ultimately, the choice of heterocycle will depend on the specific application and the desired balance of properties. This guide provides a foundational understanding of the key differences between these two important classes of organic semiconductor building blocks, enabling more informed material design choices.
References
- 1. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]
- 2. ljast.ly [ljast.ly]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategy for Large Scale Production of Oligothiophenes [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Nuances of Selenophene and Thiophene Polymers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between selenophene and thiophene-based polymers is crucial for designing next-generation organic electronics and biomedical devices. This guide provides an objective comparison of their spectroscopic properties, supported by experimental data and detailed methodologies.
The substitution of sulfur with selenium in conjugated polymer backbones induces profound changes in their electronic and optical properties. While polythiophenes have been extensively studied and commercialized, their selenium-containing counterparts, polyselenophenes, offer unique advantages, including a lower band gap and a more rigid backbone.[1][2] This comparative analysis delves into the key spectroscopic distinctions and resemblances between these two important classes of polymers, with a focus on UV-Vis absorption, photoluminescence, and vibrational spectroscopy.
Electronic Absorption and Optical Band Gap: A Red Shift with Selenium
A primary distinction between polyselenophenes and polythiophenes lies in their UV-Visible absorption spectra and, consequently, their optical band gaps. Polyselenophenes consistently exhibit a red-shifted absorption maximum (λmax) compared to their analogous polythiophenes. This phenomenon is attributed to the larger atomic radius and greater polarizability of the selenium atom, which enhances π-orbital overlap along the polymer backbone.[3] This improved electronic communication leads to a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a narrower energy gap between the highest occupied molecular orbital (HOMO) and LUMO.[4]
For instance, the well-studied poly(3,4-ethylenedioxythis compound) (PEDOS) displays a band gap that is approximately 0.2 eV lower than its sulfur analogue, poly(3,4-ethylenedioxythiophene) (PEDOT).[1][5] This reduction in the band gap allows polyselenophenes to absorb a broader range of the solar spectrum, a desirable characteristic for photovoltaic applications.[1]
| Polymer | λmax (nm) | Optical Band Gap (eV) | Reference |
| Polythiophene (PT) | ~450-550 | ~2.0-2.2 | [2][6] |
| Polythis compound (PSe) | ~500-600 | ~1.8-2.0 | [2][6] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | ~600 | ~1.6 | [7] |
| Poly(3,4-ethylenedioxythis compound) (PEDOS) | ~620-700 | ~1.4 | [7][8] |
| Poly(3-hexylthiophene) (P3HT) | ~520-550 | ~1.9 | [9][10] |
| Poly(3-hexylthis compound) (P3HS) | ~550-580 | ~1.7 | [10] |
Photoluminescence Properties
Both neutral polythiophenes and polyselenophenes exhibit significant photoluminescence (PL).[11] This emission is a characteristic of the radiative decay of excitons (electron-hole pairs) generated upon photoexcitation. However, the PL intensity is highly sensitive to the presence of defects, doping, and environmental factors. For both classes of polymers, exposure to oxygen or chemical doping leads to a quenching of the photoluminescence.[11] This is due to the introduction of charge carriers (polarons and bipolarons) that provide non-radiative decay pathways.
Vibrational Spectroscopy: Probing the Molecular Structure
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the molecular structure and conformation of these polymers. The vibrational modes are sensitive to the nature of the heteroatom, the degree of π-conjugation, and the presence of charged species.
In the undoped state, the Raman and IR spectra show distinct bands corresponding to the normal modes of the polymer chain.[11] Upon doping, the IR spectra become dominated by intense absorption bands associated with the vibrations of charged rings, providing a clear signature of charge carrier formation.[11]
The Raman spectra are particularly informative about the effective conjugation length. The frequency of the Cα=Cβ symmetric stretching mode, a prominent feature in the Raman spectra of both polythiophenes and polyselenophenes, is known to downshift with increasing conjugation length.[12][13]
Experimental Protocols
UV-Vis-NIR Spectroscopy
UV-Vis-NIR absorption measurements are typically performed on a spectrophotometer using thin films of the polymers cast on transparent substrates like quartz or glass. The spectra are recorded over a wavelength range of 300 to 2500 nm.[13] The optical band gap (Eg) can be estimated from the onset of the π-π* absorption band using the equation Eg = 1240/λonset, where λonset is the wavelength at the absorption edge.
Photoluminescence Spectroscopy
Photoluminescence spectra are acquired using a spectrofluorometer. The polymer film is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected and analyzed. Measurements are often performed under an inert atmosphere (e.g., nitrogen or argon) to minimize quenching by oxygen.
Raman Spectroscopy
Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source. The choice of excitation wavelength is crucial to avoid fluorescence and to potentially achieve resonance enhancement.[14] The scattered light is collected and analyzed to obtain the vibrational spectrum.
Logical Relationship Diagram
The following diagram illustrates the relationship between the choice of heteroatom (sulfur vs. selenium) and the resulting spectroscopic properties.
Caption: Heteroatom impact on polymer spectroscopy.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. qscience.com [qscience.com]
- 4. Recent Advances in this compound-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(3,4-ethylenedioxythis compound) and its derivatives: novel organic electronic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyselenophenes with distinct crystallization properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. The study of aggregation dynamics of conjugated polymer solutions in UV-vis absorbance spectra by considering the changing rate of average photon energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene [mdpi.com]
Unveiling the Potency: Selenophene-Containing Drug Analogues Demonstrate Enhanced Antibacterial Activity
A comparative analysis of selenophene-containing drug analogues against their non-selenium counterparts reveals a promising enhancement in antibacterial efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents.
The strategic incorporation of selenium into the molecular architecture of drug candidates, particularly through the use of the this compound scaffold, has emerged as a compelling strategy to augment their therapeutic properties. This bioisosteric replacement of other aromatic systems, such as thiophene or benzene rings, can significantly influence the compound's electronic and steric characteristics, leading to improved biological activity. This guide delves into the experimental evidence validating the enhanced antibacterial potential of these this compound-based analogues.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of drug analogues is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the available quantitative data, offering a comparative view of this compound-containing compounds and their non-selenium counterparts.
It is important to note that direct comparative studies are limited. The data presented below is compiled from various studies and, unless otherwise specified, represents an indirect comparison. Variations in experimental conditions across different studies should be considered when interpreting these results.
Table 1: Comparative MIC Values of this compound Analogues and Thiophene/Other Analogues
| Drug Analogue Class | This compound Analogue | MIC (µg/mL) | Non-Selenium Analogue | MIC (µg/mL) | Target Bacteria | Reference |
| Topoisomerase IIA Inhibitors | This compound analogue of AVE6971 | Similar to AVE6971 | AVE6971 (Thiophene-containing) | - | MRSA clinical isolates | [1] |
| Chalcones | This compound-based Chalcone 1 | - | Thiophene-based Chalcone 2a | 62.5 | Escherichia coli | [2] |
| - | Thiophene-based Chalcone 2b | 31.25 | Escherichia coli | [2] | ||
| - | Thiophene-based Chalcone 2d | 62.5 | Escherichia coli | [2] | ||
| - | Thiophene-based Chalcone 2f | 31.25 | Escherichia coli | [2] | ||
| 1,2,3-Selenadiazoles/Thiadiazoles | 1,2,3-Selenadiazole 3a | - | 1,2,3-Thiadiazole 5a | - | Staphylococcus aureus | [3][4] |
| 1,2,3-Selenadiazole 3c | - | 1,2,3-Thiadiazole 5b | - | Staphylococcus aureus | [3][4] | |
| 1,2,3-Selenadiazole 3e | - | - | - | Pseudomonas aeruginosa | [3] |
Note: A direct MIC value for the this compound analogue of AVE6971 was not provided in the abstract, but its activity was noted as similar to the thiophene parent against MRSA isolates, with improved activity against the target enzyme, DNA gyrase. For chalcones and selenadiazoles/thiadiazoles, the data is from separate studies, and direct comparison should be made with caution.
Table 2: Antibacterial Activity of Various this compound-Containing Compounds
| Compound Class | Specific Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1,2,3-Selenadiazoles | Compound 3a | Staphylococcus aureus | - | Highly Active | [3] |
| Compound 3c | Staphylococcus aureus | - | Highly Active | [3] | |
| Compound 3e | Pseudomonas aeruginosa | - | 13 | [3] | |
| Selenoglycolicamides | Compound 7a-i (select compounds) | Staphylococcus aureus | 16 - 64 | - | [5] |
| Organoselenium Compounds (Ebselen) | Ebselen | Bacillus subtilis | 0.14 | - | [6] |
| Bacillus cereus | 0.9 | - | [6] | ||
| Staphylococcus aureus | 1.1 | - | [6] | ||
| Mycobacterium tuberculosis | 10 | - | [6] | ||
| Most C. difficile strains | 2 - 8 | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of this compound-containing drug analogues.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours at 37°C.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
A stock solution of the test compound (this compound analogue or control) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected based on the expected activity of the compound.
-
-
Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
A positive control well (bacteria without the drug) and a negative control well (broth without bacteria) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile swab.
-
-
Application of Test Compound:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A known concentration of the test compound dissolved in a suitable solvent is added to each well. A solvent control is also included.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
Mechanism of Action: A Multi-pronged Attack
The enhanced antibacterial activity of this compound-containing drug analogues can be attributed to several potential mechanisms of action. The selenium atom, being more polarizable and having a lower reduction potential than sulfur, can uniquely influence the drug's interaction with biological targets.
One prominent mechanism is the inhibition of essential bacterial enzymes . For instance, a this compound analogue of the antistaphylococcal agent AVE6971 demonstrated improved activity against its primary target, DNA gyrase, a type IIA topoisomerase crucial for bacterial DNA replication.[1]
Another key mechanism involves the induction of oxidative stress . Organoselenium compounds are known to interact with thiol-containing molecules, such as those in the bacterial thioredoxin system. This can disrupt the redox balance within the bacterial cell, leading to the generation of reactive oxygen species (ROS) and subsequent damage to vital cellular components like DNA, proteins, and lipids.[7] The well-studied organoselenium compound, ebselen, is a potent inhibitor of bacterial thioredoxin reductase, highlighting the importance of this pathway.[7]
The following diagram illustrates a proposed general mechanism for the antibacterial action of this compound-containing compounds.
Caption: Proposed antibacterial mechanism of this compound analogues.
Conclusion
The available evidence strongly suggests that the incorporation of a this compound moiety into drug analogues can lead to enhanced antibacterial activity. This enhancement is likely due to a combination of factors, including improved interaction with bacterial target enzymes and the induction of oxidative stress. While more direct comparative studies are needed to fully elucidate the extent of this enhancement across different drug classes and bacterial species, the findings presented in this guide highlight the significant potential of this compound-containing compounds in the development of next-generation antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- 1. This compound-containing inhibitors of type IIA bacterial topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Optoelectronic Properties in Selenophene and Tellurophene Polymers
A deep dive into the optoelectronic characteristics of selenophene and tellurophene-based polymers reveals significant trends influenced by the heteroatom identity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in material selection and development for optoelectronic applications.
The substitution of sulfur with heavier chalcogens, namely selenium and tellurium, in the backbone of conjugated polymers has a profound impact on their electronic and optical properties. Generally, moving down Group 16 from sulfur to tellurium leads to a decrease in the optical band gap and a red-shift in absorption spectra.[1][2] This trend is primarily attributed to the increased polarizability and larger size of the heavier atoms, which facilitates better π-orbital overlap along the polymer chain.[3] Consequently, tellurophene-based polymers often exhibit the most red-shifted absorption profiles.[1][2]
Quantitative Comparison of Optoelectronic Properties
The following table summarizes key optoelectronic parameters for representative this compound and tellurophene polymers, providing a direct comparison of their performance.
| Polymer Class | Example Polymer | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Absorption Max (λmax, nm) |
| This compound-based | P3SDTDPP | 1.61 (electrochemical) | -5.25 | -3.64 | 1.2 x 10⁻³ | 753 |
| P3SDTQ | - | -5.31 | -3.51 | 4.5 x 10⁻⁴ | 619 | |
| Poly{1,2-bis(2-seleninyl)ethene} (PDSE) | 1.61 | - | - | - | - | |
| Poly(3-dodecylthis compound-vinylene) (P3SV) | 1.6 | -5.15 | -3.55 | ~10⁻³ | - | |
| Tellurophene-based | Poly(3-dodecyltellurophene-vinylene) (P3TeV) | 1.4 | -5.05 | -3.65 | ~10⁻⁵ | - |
| Poly(3-alkyltellurophene) (P3ATe) | ~1.4 - 1.6 | - | - | 2.5 x 10⁻² | >700 | |
| Thiophene-alt-tellurophene copolymer (P23) | - | - | - | - | - | |
| This compound-alt-tellurophene copolymer (P22) | - | - | - | - | - |
Note: The values presented are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The hole mobility, in particular, is highly dependent on the device architecture and processing conditions.
Key Performance Differences
Band Gap and Absorption: As evidenced by the data, tellurophene-containing polymers consistently exhibit lower optical band gaps compared to their this compound counterparts.[1][4] For instance, poly(3-dodecyl tellurophenylene-vinylene) (P3TeV) has an optical band gap of 1.4 eV, which is lower than that of the analogous this compound polymer (P3SV) at 1.6 eV.[4] This trend of decreasing band gap with increasing heteroatom size is a result of the stabilization of the LUMO energy level.[4] The red-shifted absorption in tellurophene polymers allows for more efficient harvesting of the solar spectrum, which is advantageous for photovoltaic applications.[1][5]
Charge Carrier Mobility: The influence of the heteroatom on charge carrier mobility is more complex. While the increased intermolecular interactions and planarity in polytellurophenes are expected to enhance charge transport, experimental results show varied outcomes.[6][7] In some cases, this compound-based polymers have demonstrated higher mobilities.[4] For example, field-effect transistors based on a series of poly(3-dodecylchalcogenophene-vinylene) polymers showed that the this compound-containing polymer exhibited the highest mobility.[4] However, other studies on homopolymers have reported that polytellurophene can exhibit significantly higher hole mobility, reaching up to 2.5 x 10⁻² cm² V⁻¹ s⁻¹, which is three orders of magnitude higher than the corresponding polythiophene.[6][8] This highlights that factors such as polymer solubility, solid-state packing, and crystallinity play a crucial role in determining the ultimate charge transport properties.[4][6]
Stability and Solubility: A significant challenge associated with polytellurophenes is their synthesis and stability.[1][5] The monomers can be difficult to prepare, and the resulting polymers often suffer from low solubility due to strong Te-Te interactions and aggregation.[1][5] This can hinder solution processing and device fabrication.[4] this compound-based polymers generally exhibit better solubility and stability.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Polymer Synthesis
A common and versatile method for synthesizing both this compound and tellurophene-containing polymers is the Stille cross-coupling reaction .[9]
Typical Stille Coupling Protocol:
-
Monomer Preparation: Synthesize the desired distannylated and dihalogenated this compound or tellurophene monomers. For example, 2,5-bis(trimethylstannyl)this compound and a dihalogenated comonomer.
-
Polymerization: In an inert atmosphere (e.g., under argon), dissolve the monomers in an anhydrous solvent such as toluene or chlorobenzene.
-
Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand.
-
Reaction: Heat the mixture to reflux for a specified period (e.g., 24-48 hours) until the desired molecular weight is achieved.
-
Purification: Precipitate the polymer in a non-solvent like methanol, followed by Soxhlet extraction with various solvents to remove catalyst residues and low molecular weight oligomers.
Another important method, particularly for achieving controlled polymerizations, is Kumada Catalyst-Transfer Polymerization (KCTP) .[5]
Typical KCTP Protocol:
-
Monomer Synthesis: Prepare a 2,5-dihalo-3-alkylchalcogenophene monomer (e.g., 2,5-dibromo-3-dodecyltellurophene).[4]
-
Grignard Formation: React the dihalo-monomer with a Grignard reagent such as isopropylmagnesium chloride-lithium chloride complex.
-
Polymerization: Add a nickel catalyst, for example, Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).
-
Termination: Quench the reaction with an appropriate reagent, such as hydrochloric acid.
-
Purification: Similar to the Stille protocol, purify the polymer by precipitation and Soxhlet extraction.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and regioregularity of the polymers.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
UV-Vis Spectroscopy: Used to investigate the optical properties of the polymers in solution and as thin films. The onset of absorption is used to calculate the optical band gap (Eg = 1240/λonset).[4]
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the polymers. The measurements are typically performed on thin films of the polymer coated on a working electrode in an electrolyte solution.[4]
-
Field-Effect Transistor (FET) Fabrication and Measurement: To evaluate charge carrier mobility, bottom-gate, top-contact FETs are often fabricated. The polymer solution is spin-coated onto a Si/SiO₂ substrate, followed by the deposition of source and drain electrodes (e.g., gold). The mobility is then calculated from the transfer characteristics in the saturation regime.
-
Photovoltaic Device Fabrication and Testing: To assess photovoltaic performance, bulk heterojunction solar cells are fabricated by blending the polymer with a fullerene acceptor (e.g., PC₇₁BM). The current density-voltage (J-V) characteristics are measured under simulated solar illumination to determine the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of these polymers, as well as the key property comparisons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. qscience.com [qscience.com]
- 4. Influence of the heteroatom on the optoelectronic properties and transistor performance of soluble thiophene-, this compound- and tellurophene–vinylene copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in polytellurophenes and tellurophene-containing polymers: from synthesis to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00439J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Selenophene
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe operational use and disposal of selenophene, a highly flammable and toxic organoselenium compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[1][2][3][4][5] Acute exposure through inhalation or ingestion can be toxic.[2][4][5] There is also a risk of cumulative health effects and damage to organs with prolonged or repeated exposure.[2][4][5] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[2][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles if there is a splash risk.[6] |
| Skin Protection | Gloves | Chemically resistant gloves such as nitrile, neoprene, or PVC.[2][6] It is recommended to double-glove.[6] Inspect gloves for any signs of degradation or punctures before use. |
| Lab Coat | A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.[6] | |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities.[6] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if handling outside of a chemical fume hood.[1][6] |
Safe Handling and Storage Protocol
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6]
-
Use adequate ventilation to keep airborne concentrations low.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Transferring: Ground and bond containers when transferring material to prevent static discharge.[1][7] Use only non-sparking tools and explosion-proof equipment.[1][7]
-
Avoiding Contact: Avoid all personal contact, including inhalation.[2] Do not allow clothing wet with the material to stay in contact with skin.[2] Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Heating: Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
Storage:
-
Store in a cool, dry, well-ventilated, and flammables-approved area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[2][6]
-
Collect all waste, including contaminated PPE, in a dedicated, labeled, and sealed container.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6][7] All waste must be handled in accordance with local, state, and federal regulations.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.pt [fishersci.pt]
- 4. This compound | C4H4Se | CID 136130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
